Epidermin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Propriétés
Numéro CAS |
99165-17-0 |
|---|---|
Formule moléculaire |
C98H141N25O23S4 |
Poids moléculaire |
2165.6 g/mol |
Nom IUPAC |
N-[1-[[6-amino-1-[[(Z)-1-[[2-[[(17Z)-4-(2-amino-2-oxoethyl)-7-benzyl-23-[(4-hydroxyphenyl)methyl]-3,6,9,15,21,24-hexaoxo-12,19-dithia-2,5,8,16,22,25-hexazabicyclo[12.6.5]pentacos-17-en-10-yl]amino]-2-oxoethyl]amino]-1-oxobut-2-en-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]-3-[[12-(4-aminobutyl)-15-[2-[(2-amino-3-methylpentanoyl)amino]propanoylamino]-9-benzyl-6-butan-2-yl-5,8,11,14-tetraoxo-1-thia-4,7,10,13-tetrazacyclohexadecane-3-carbonyl]amino]-4-methyl-2,9,12-trioxo-5-thia-1,8,11-triazabicyclo[11.3.0]hexadecane-7-carboxamide |
InChI |
InChI=1S/C98H141N25O23S4/c1-9-51(4)77(102)96(144)107-54(7)81(129)117-70-48-149-49-71(120-97(145)78(52(5)10-2)121-89(137)65(40-57-25-16-13-17-26-57)113-85(133)62(112-92(70)140)28-19-21-35-100)94(142)122-79-55(8)150-50-72(109-76(127)44-105-95(143)73-29-22-37-123(73)98(79)146)90(138)106-53(6)80(128)111-61(27-18-20-34-99)84(132)110-60(11-3)82(130)104-43-75(126)108-68-47-148-46-67-83(131)103-36-38-147-45-69(93(141)115-64(87(135)118-67)41-58-30-32-59(124)33-31-58)119-88(136)66(42-74(101)125)116-86(134)63(114-91(68)139)39-56-23-14-12-15-24-56/h11-17,23-26,30-33,36,38,51-55,61-73,77-79,124H,9-10,18-22,27-29,34-35,37,39-50,99-100,102H2,1-8H3,(H2,101,125)(H,103,131)(H,104,130)(H,105,143)(H,106,138)(H,107,144)(H,108,126)(H,109,127)(H,110,132)(H,111,128)(H,112,140)(H,113,133)(H,114,139)(H,115,141)(H,116,134)(H,117,129)(H,118,135)(H,119,136)(H,120,145)(H,121,137)(H,122,142)/b38-36-,60-11- |
Clé InChI |
CXTXHTVXPMOOSW-HUCIVYLBSA-N |
SMILES |
CCC(C)C1C(=O)NC(CSCC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CCCCN)NC(=O)C(C)NC(=O)C(C(C)CC)N)C(=O)NC3C(SCC(NC(=O)CNC(=O)C4CCCN4C3=O)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(=CC)C(=O)NCC(=O)NC5CSCC6C(=O)NC=CSCC(C(=O)NC(C(=O)N6)CC7=CC=C(C=C7)O)NC(=O)C(NC(=O)C(NC5=O)CC8=CC=CC=C8)CC(=O)N)C |
SMILES isomérique |
CCC(C)C1C(=O)NC(CSCC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CCCCN)NC(=O)C(C)NC(=O)C(C(C)CC)N)C(=O)NC3C(SCC(NC(=O)CNC(=O)C4CCCN4C3=O)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)N/C(=C\C)/C(=O)NCC(=O)NC5CSCC6C(=O)N/C=C\SCC(C(=O)NC(C(=O)N6)CC7=CC=C(C=C7)O)NC(=O)C(NC(=O)C(NC5=O)CC8=CC=CC=C8)CC(=O)N)C |
SMILES canonique |
CCC(C)C1C(=O)NC(CSCC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CCCCN)NC(=O)C(C)NC(=O)C(C(C)CC)N)C(=O)NC3C(SCC(NC(=O)CNC(=O)C4CCCN4C3=O)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(=CC)C(=O)NCC(=O)NC5CSCC6C(=O)NC=CSCC(C(=O)NC(C(=O)N6)CC7=CC=C(C=C7)O)NC(=O)C(NC(=O)C(NC5=O)CC8=CC=CC=C8)CC(=O)N)C |
Synonymes |
epidermin |
Origine du produit |
United States |
Foundational & Exploratory
The Molecular Architecture of Epidermin: A Lantibiotic with a Complex Structure
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Epidermin is a potent tetracyclic peptide antibiotic belonging to the class of lantibiotics, produced by the bacterium Staphylococcus epidermidis. Its unique structural features, arising from extensive post-translational modifications, are central to its antimicrobial activity against a range of Gram-positive bacteria. This guide provides a detailed examination of the structure of this compound, the experimental protocols used for its elucidation, and the biosynthetic pathway responsible for its formation.
Primary and Post-translationally Modified Structure of this compound
This compound is a 22-amino-acid peptide with a complex, polycyclic structure. It is ribosomally synthesized as a 52-amino-acid precursor peptide, known as EpiA, which subsequently undergoes a series of enzymatic modifications to yield the mature, biologically active form.[1]
Amino Acid Sequence
The precursor peptide, EpiA, consists of an N-terminal leader sequence and a C-terminal propeptide sequence. The propeptide portion corresponds to the mature this compound.
Table 1: Amino Acid Sequences of EpiA and Mature this compound
| Peptide | Sequence |
| EpiA Precursor | MEVSKEKNDLFNLDEVSEEQNAEPSKTFICTPGCKTGSFNSYCC |
| Mature this compound | IASKFICTPGCKTGSFNSYCC |
Post-Translational Modifications
The remarkable structure of mature this compound is a result of extensive post-translational modifications of the propeptide sequence. These modifications include the formation of thioether bridges (lanthionine and methyllanthionine), a dehydrated amino acid, and a unique C-terminal S-(2-aminovinyl)-D-cysteine.
Table 2: Post-Translational Modifications in this compound
| Modification | Precursor Residues (in EpiA) | Mature Residue/Bridge (in this compound) | Position in Mature this compound |
| meso-Lanthionine | Ser33 + Cys37 | Ala-S-Ala | Ring A (3-7) |
| (2S,3S,6R)-3-Methyllanthionine | Thr38 + Cys41 | Abu-S-Ala | Ring B (8-11) |
| (Z)-2,3-Didehydrobutyrine | Thr44 | Dhb | 14 |
| meso-Lanthionine | Ser46 + Cys51 | Ala-S-Ala | Ring C (16-21) |
| S-(2-aminovinyl)-D-cysteine | Ser49 + Cys52 | AviCys | Ring D (19-22) |
These modifications result in a rigid, tetracyclic structure that is crucial for the antimicrobial activity of this compound.
Biosynthesis of this compound
The biosynthesis of this compound is a multi-step process involving a dedicated set of enzymes encoded by the epi gene cluster. The pathway begins with the ribosomal synthesis of the EpiA prepeptide.
The enzymes involved in the post-translational modifications are:
-
EpiB and EpiC: These enzymes are responsible for the dehydration of serine and threonine residues and the subsequent formation of the lanthionine (B1674491) and methyllanthionine thioether bridges.[2]
-
EpiD: This flavoprotein catalyzes the oxidative decarboxylation of the C-terminal cysteine residue, a key step in the formation of S-(2-aminovinyl)-D-cysteine.[2][3]
-
EpiP: A serine protease that cleaves the N-terminal leader peptide from the modified precursor to release the mature, active this compound.
Experimental Protocols for Structure Elucidation
The complex structure of this compound was elucidated through a combination of techniques, including enzymatic and chemical degradation, mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy.[4]
Enzymatic Digestion and Chemical Degradation
-
Tryptic Digestion: this compound was treated with trypsin, which cleaves the peptide bond C-terminal to lysine (B10760008) and arginine residues. This digestion yielded smaller, more manageable peptide fragments for further analysis.[4]
-
Desulfurization: The thioether bridges were cleaved by treatment with Raney nickel. This process converts lanthionine and methyllanthionine residues back to alanine, allowing for the determination of the underlying amino acid sequence.[4]
-
Enzymatic and Acidolytic Degradations: Further fragmentation of the peptide was achieved using various enzymes and acid hydrolysis to generate overlapping peptide fragments, which were then sequenced.[4]
Mass Spectrometry
-
Fast Atom Bombardment (FAB) and Field Desorption (FD) Mass Spectrometry: These soft ionization techniques were employed to determine the molecular weights of the intact this compound and its fragments. This data was crucial for confirming the amino acid composition and identifying the presence of post-translational modifications.[4] The determined molecular weight of this compound is approximately 2165 Da.[5]
Gas-Phase Sequencing
-
Edman Degradation: The amino acid sequence of the desulfurized peptide fragments was determined using automated Edman degradation in a gas-phase sequencer. This method sequentially removes amino acids from the N-terminus of a peptide, which are then identified by chromatography.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
1D and 2D NMR: High-resolution NMR spectroscopy was instrumental in elucidating the three-dimensional structure and confirming the stereochemistry of the unusual amino acids in this compound. Techniques such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) were used to establish through-bond and through-space connectivities between protons, respectively. This information was vital for defining the ring structures and the overall conformation of the molecule.[4] The solution structure reveals this compound as an amphiphilic, screw-shaped molecule.[6]
Conclusion
The structure of this compound is a testament to the intricate biosynthetic capabilities of microorganisms. Its complex architecture, characterized by a tetracyclic framework of thioether bridges and other unusual amino acids, is directly responsible for its potent antimicrobial activity. The elucidation of this structure required a multidisciplinary approach, combining classical protein chemistry techniques with advanced spectroscopic methods. A thorough understanding of the structure and biosynthesis of this compound is essential for researchers and professionals in drug development who aim to harness the therapeutic potential of this and other lantibiotics in an era of growing antibiotic resistance.
References
- 1. Prepeptide sequence of this compound, a ribosomally synthesized antibiotic with four sulphide-rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The biosynthesis of the lantibiotics this compound, gallidermin, Pep5 and epilancin K7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crystal structure of the peptidyl-cysteine decarboxylase EpiD complexed with a pentapeptide substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: sequencing of a heterodetic tetracyclic 21-peptide amide antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Staphylococcin 1580 is identical to the lantibiotic this compound: implications for the nature of bacteriocins from gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Insights into In Vivo Activities of Lantibiotics from Gallidermin and this compound Mode-of-Action Studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of Epidermin Against Gram-positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epidermin is a member of the lantibiotic family of antimicrobial peptides, ribosomally synthesized by Staphylococcus epidermidis. It exhibits potent bactericidal activity primarily against Gram-positive bacteria. This technical guide delineates the dual mechanism of action of this compound, which involves the strategic targeting of the essential cell wall precursor, Lipid II. This interaction leads to the concurrent inhibition of peptidoglycan synthesis and the formation of pores in the bacterial cytoplasmic membrane, ultimately resulting in cell death. This document provides a comprehensive overview of the molecular interactions, quantitative efficacy data, detailed experimental protocols for assessing its activity, and visual representations of the key pathways and workflows.
Core Mechanism of Action: A Dual Assault on Bacterial Viability
This compound's efficacy stems from its ability to recognize and bind to Lipid II, a pivotal molecule in the bacterial cell wall biosynthesis pathway.[1][2] This interaction initiates a cascade of events that compromises the integrity of the bacterial cell envelope through two distinct but complementary mechanisms.
Inhibition of Cell Wall Biosynthesis
The primary mode of action for this compound is the disruption of peptidoglycan synthesis.[2][3] The N-terminal region of this compound, which contains characteristic lanthionine (B1674491) rings, forms a specific complex with the pyrophosphate moiety of Lipid II.[4] This binding effectively sequesters Lipid II, preventing its utilization by penicillin-binding proteins (PBPs) for the transglycosylation and transpeptidation steps of peptidoglycan chain elongation.[5] By halting cell wall construction, this compound induces the accumulation of cell wall precursors and weakens the structural integrity of the bacterium, particularly in actively dividing cells.[1]
Pore Formation in the Cytoplasmic Membrane
Subsequent to the initial binding to Lipid II, this compound molecules can aggregate within the bacterial membrane.[1][4] The this compound-Lipid II complex acts as a nucleation point, recruiting further this compound molecules to form transmembrane pores.[6] This process is often described by a "barrel-stave" model, where the peptides insert into the membrane, creating a hydrophilic channel.[7] The formation of these pores leads to the dissipation of the membrane potential and the uncontrolled efflux of essential ions and small molecules, ultimately leading to cell lysis.[8] It is noteworthy that while this compound possesses pore-forming capabilities, its primary mode of action, especially when compared to the longer lantibiotic nisin, is considered to be the inhibition of cell wall biosynthesis.[3]
Quantitative Data: Efficacy of this compound and Related Lantibiotics
The antimicrobial potency of this compound and the structurally similar lantibiotic gallidermin (B1576560) has been quantified against various Gram-positive pathogens. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are key parameters to define their efficacy.
| Lantibiotic | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| This compound | Staphylococcus aureus | 36.04 (in µL/mL) | 51.73 (in µL/mL) | [7][9][10] |
| Gallidermin | Staphylococcus epidermidis (4 strains) | 6.25 | 6.25 | [3] |
| Gallidermin | Methicillin-sensitive S. aureus (MSSA) | 12.5 | 12.5 | [3] |
| Gallidermin | Methicillin-resistant S. aureus (MRSA) | 1.56 | Not Reported | [3] |
| Gallidermin | S. aureus SA113 | 8 | Not Reported | [11] |
| Gallidermin | S. epidermidis O47 | 4 | Not Reported | [11] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.
Materials:
-
Sterile 96-well round-bottom microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
This compound stock solution of known concentration
-
Sterile diluents (e.g., MHB)
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum: a. From a fresh agar (B569324) plate, select several colonies of the test bacterium and suspend them in sterile broth. b. Incubate the culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute the standardized inoculum in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
Serial Dilution of this compound: a. Dispense 100 µL of sterile MHB into all wells of a 96-well plate. b. Add 100 µL of the this compound stock solution (at twice the highest desired final concentration) to the first column of wells. c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. d. Column 11 serves as a positive control (bacterial growth without this compound), and column 12 as a negative control (sterile broth).
-
Inoculation and Incubation: a. Add 100 µL of the diluted bacterial inoculum to each well from column 1 to 11. b. Incubate the plate at 37°C for 18-24 hours.
-
Interpretation of Results: a. The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a plate reader.
Assessment of Pore Formation using a Liposome (B1194612) Leakage Assay
This assay measures the ability of this compound to permeabilize lipid membranes by monitoring the release of a fluorescent dye from liposomes.
Materials:
-
Large Unilamellar Vesicles (LUVs) composed of a lipid mixture mimicking the bacterial membrane (e.g., POPC:POPG 1:1 mol/mol)
-
Fluorescent dye (e.g., calcein)
-
Quencher (if necessary, depending on the dye)
-
This compound solution
-
Fluorescence spectrophotometer
Procedure:
-
Preparation of Dye-Loaded Liposomes: a. Prepare LUVs encapsulating a high concentration of a fluorescent dye like calcein (B42510). At high concentrations, calcein self-quenches. b. Remove any unencapsulated dye by size-exclusion chromatography.
-
Leakage Assay: a. Dilute the liposome suspension in a suitable buffer in a cuvette. b. Place the cuvette in a fluorescence spectrophotometer and record the baseline fluorescence. c. Add the this compound solution to the cuvette and immediately start monitoring the change in fluorescence intensity over time. d. As a positive control for 100% leakage, add a detergent (e.g., Triton X-100) at the end of the experiment to completely disrupt the liposomes.
-
Data Analysis: a. The increase in fluorescence intensity corresponds to the dequenching of the dye as it is released from the liposomes and diluted in the surrounding buffer. b. The percentage of leakage can be calculated relative to the maximum fluorescence signal obtained after detergent lysis.
In Vitro Inhibition of Lipid II Biosynthesis Assay
This assay directly measures the effect of this compound on the enzymatic synthesis of Lipid II.
Materials:
-
Bacterial membrane preparations containing the necessary enzymes for Lipid II synthesis (e.g., from Micrococcus flavus)
-
Radiolabeled precursor (e.g., UDP-N-acetyl-[¹⁴C]glucosamine)
-
Other necessary substrates for the enzymatic reaction (e.g., undecaprenyl phosphate, UDP-MurNAc-pentapeptide)
-
This compound solution
-
Thin-layer chromatography (TLC) system
-
Phosphorimager or scintillation counter
Procedure:
-
Reaction Setup: a. In a reaction tube, combine the bacterial membrane preparation, radiolabeled precursor, and other substrates. b. Add different concentrations of this compound to the reaction mixtures. Include a control without this compound.
-
Enzymatic Reaction: a. Incubate the reaction mixtures at a temperature optimal for the enzymes (e.g., 30°C) for a defined period.
-
Extraction and Analysis of Lipids: a. Stop the reaction and extract the lipid-linked intermediates. b. Separate the extracted lipids using thin-layer chromatography. c. Visualize and quantify the amount of radiolabeled Lipid II formed using a phosphorimager or by scraping the corresponding TLC spots and measuring radioactivity with a scintillation counter.
-
Interpretation: a. A decrease in the amount of synthesized Lipid II in the presence of this compound indicates inhibition of the biosynthesis pathway.
Visualizations
Signaling Pathways and Logical Relationships
Caption: Dual mechanism of action of this compound against Gram-positive bacteria.
Experimental Workflows
Caption: Workflow for MIC determination by broth microdilution.
Caption: Workflow for the liposome leakage (pore formation) assay.
References
- 1. The Lantibiotic Nisin Induces Lipid II Aggregation, Causing Membrane Instability and Vesicle Budding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. The lantibiotic gallidermin acts bactericidal against Staphylococcus epidermidis and Staphylococcus aureus and antagonizes the bacteria‐induced proinflammatory responses in dermal fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mode of action of lipid II-targeting lantibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Lipid II-Mediated Pore Formation by the Peptide Antibiotic Nisin: a Black Lipid Membrane Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synergistic Antibacterial Activity of this compound and Staphylolysin Las A against Pathogenic Bacteria – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 11. Activity of Gallidermin on Staphylococcus aureus and Staphylococcus epidermidis Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
The Core Biosynthesis of the Lantibiotic Epidermin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The lantibiotic epidermin, a ribosomally synthesized and post-translationally modified peptide produced by Staphylococcus epidermidis, exhibits potent antimicrobial activity against a range of Gram-positive bacteria. Its complex biosynthesis involves a dedicated set of enzymes encoded by the epi gene cluster, which orchestrate a series of intricate molecular modifications. This technical guide provides an in-depth exploration of the core biosynthetic pathway of this compound, detailing the genetic and enzymatic machinery, regulatory mechanisms, and available quantitative data. Furthermore, it offers a compilation of key experimental protocols for the expression, purification, and analysis of the components of the this compound biosynthesis cascade, intended to serve as a valuable resource for researchers in the fields of natural product biosynthesis, antibiotic development, and synthetic biology.
The this compound Biosynthetic Gene Cluster
The genetic blueprint for this compound biosynthesis is located on a large plasmid (originally identified as the 54-kb plasmid pTü32 in Staphylococcus epidermidis Tü3298) and is organized within the epi gene cluster.[1][2] This cluster contains the structural gene for the precursor peptide, as well as the genes encoding the enzymes required for its modification, processing, transport, and regulation.
Table 1: Genes of the this compound Biosynthetic Cluster and their Functions
| Gene | Protein | Function |
| epiA | EpiA | Precursor peptide of this compound, a 52-amino acid polypeptide consisting of an N-terminal leader peptide and a C-terminal propeptide that undergoes modification.[3] |
| epiB | EpiB | Dehydratase (LanB-like protein) involved in the dehydration of serine and threonine residues in the EpiA propeptide to dehydroalanine (B155165) (Dha) and dehydrobutyrine (Dhb), respectively.[4][5] |
| epiC | EpiC | Cyclase (LanC-like protein) that catalyzes the stereospecific addition of cysteine thiol groups to the dehydroamino acids, forming the characteristic thioether (lanthionine and methyllanthionine) rings.[4][6] |
| epiD | EpiD | FMN-dependent oxidoreductase that catalyzes the oxidative decarboxylation of the C-terminal cysteine residue of the modified EpiA propeptide, leading to the formation of an S-[(Z)-2-aminovinyl]-D-cysteine (AviCys).[4][6] |
| epiP | EpiP | A subtilisin-like serine protease responsible for the cleavage of the leader peptide from the fully modified precursor, releasing the mature this compound.[7] |
| epiQ | EpiQ | A DNA-binding response regulator that acts as a transcriptional activator of the epiA promoter, thereby controlling the expression of the biosynthetic genes.[8] |
| epiH | EpiH | Putative transporter component. |
| epiT | EpiT | ABC transporter involved in the export of this compound. |
The Biosynthetic Pathway: From Precursor to Active Antibiotic
The biosynthesis of this compound is a multi-step process that can be broadly divided into ribosomal synthesis of the precursor peptide, post-translational modifications, leader peptide cleavage, and export.
Ribosomal Synthesis of the Precursor Peptide, EpiA
The journey begins with the ribosomal synthesis of the 52-amino acid precursor peptide, EpiA, from the epiA gene.[3] EpiA is composed of two distinct domains: an N-terminal leader peptide and a C-terminal propeptide. The leader peptide is crucial for guiding the propeptide through the subsequent modification steps and preventing the premature activity of the antibiotic within the producer cell.
Post-Translational Modifications
Following translation, the EpiA propeptide undergoes a series of remarkable enzymatic transformations catalyzed by the "Epi" enzymes.
-
Dehydration by EpiB: The dehydratase EpiB, a LanB-like enzyme, initiates the modification cascade by dehydrating specific serine and threonine residues within the propeptide to 2,3-didehydroalanine (Dha) and (Z)-2,3-didehydrobutyrine (Dhb), respectively.[4][5] This step is fundamental as it creates the electrophilic centers for the subsequent cyclization reactions.
-
Cyclization by EpiC: The cyclase EpiC, a LanC-like enzyme, then catalyzes the intramolecular Michael-type addition of cysteine thiol groups onto the newly formed dehydroamino acids.[4][6] This results in the formation of the characteristic thioether cross-links, lanthionine (B1674491) (from Cys addition to Dha) and methyllanthionine (from Cys addition to Dhb), which define this compound as a lantibiotic.
-
Oxidative Decarboxylation by EpiD: The final modification is catalyzed by the FMN-dependent oxidoreductase, EpiD.[4][6] This enzyme acts on the C-terminal cysteine residue of the now cyclized propeptide, catalyzing an oxidative decarboxylation to form the unusual S-[(Z)-2-aminovinyl]-D-cysteine (AviCys) residue. This modification is a hallmark of this compound and contributes to its bioactivity.
Leader Peptide Cleavage and Export
Once all post-translational modifications are complete, the leader peptide is proteolytically removed by the serine protease EpiP.[7] This cleavage event activates the molecule, yielding the mature, 22-amino acid this compound. The mature antibiotic is then exported out of the cell by an ABC transporter system, likely composed of EpiT and EpiH.
Regulation of this compound Biosynthesis
The production of this compound is a tightly regulated process to ensure its timely synthesis and to prevent self-toxicity.
The primary regulator of the epi gene cluster is EpiQ, a DNA-binding protein that functions as a transcriptional activator.[8] EpiQ binds to the promoter region of the epiA gene, initiating the transcription of the epiABCD operon. This ensures the coordinated expression of the precursor peptide and the core modification enzymes.
Quantitative Data
While extensive qualitative studies have elucidated the this compound biosynthetic pathway, comprehensive quantitative data on enzyme kinetics and production yields remain relatively scarce in the publicly available literature.
Table 2: this compound Production Yields
| Production System | Titer (mg/L) | Reference |
| Staphylococcus epidermidis (Wild-type) | ~250-330 | [9] |
| Staphylococcus carnosus (Heterologous host) with gdmT | up to 10-fold increase over wild-type | [9] |
Experimental Protocols
This section provides an overview of key experimental methodologies for studying the biosynthesis of this compound.
Recombinant Protein Expression and Purification
The individual enzymes of the this compound biosynthetic pathway can be produced in heterologous hosts, most commonly Escherichia coli, to facilitate their biochemical characterization.
Protocol 5.1.1: Expression and Purification of His-tagged EpiA in E. coli
-
Cloning: The epiA gene is amplified by PCR and cloned into an E. coli expression vector containing an N-terminal polyhistidine (His) tag (e.g., pQE-8).
-
Transformation: The resulting plasmid is transformed into a suitable E. coli expression strain (e.g., SG13009).
-
Expression: A culture is grown to mid-log phase (OD600 of 0.45-0.55) at 37°C, and protein expression is induced with isopropyl-β-D-thiogalactopyranoside (IPTG) for 2-4 hours.
-
Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer containing a denaturant (e.g., 8 M urea) to solubilize the precursor peptide. Lysis is performed by sonication.
-
Purification: The cell lysate is cleared by centrifugation, and the supernatant is applied to a Ni-NTA affinity chromatography column. The column is washed, and the His-tagged EpiA is eluted with an imidazole (B134444) gradient.
-
Analysis: The purity of the eluted fractions is assessed by SDS-PAGE and confirmed by Western blotting using an anti-His tag antibody or an antibody specific to EpiA. The identity and mass of the purified EpiA can be further confirmed by mass spectrometry.
Protocol 5.1.2: Expression and Purification of EpiC in E. coli
-
Cloning and Expression: The epiC gene is cloned into a T7 promoter-based expression vector and expressed in an appropriate E. coli strain.
-
Lysis: Cells are harvested and lysed in a suitable buffer.
-
Purification: EpiC, being a hydrophobic protein, is purified using hydrophobic interaction chromatography (HIC). The cell lysate is loaded onto a HIC column in a high-salt buffer, and the protein is eluted with a decreasing salt gradient.
-
Analysis: Fractions are analyzed by SDS-PAGE to identify those containing purified EpiC.
Protocol 5.1.3: Expression and Purification of MBP-tagged EpiD in E. coli
-
Cloning: The epiD gene is cloned into an expression vector that fuses it to the maltose-binding protein (MBP) gene (e.g., pMAL).
-
Expression and Lysis: The MBP-EpiD fusion protein is expressed in E. coli and the cells are lysed.
-
Purification: The soluble fraction of the cell lysate is applied to an amylose (B160209) resin column. The column is washed, and the MBP-EpiD fusion protein is eluted with a buffer containing maltose.
-
Cleavage (Optional): If desired, the MBP tag can be cleaved from EpiD using a site-specific protease (e.g., Factor Xa).
-
Analysis: The purity of the protein is assessed by SDS-PAGE. The presence of the FMN cofactor can be confirmed by spectrophotometry, looking for characteristic absorbance peaks around 382 nm and 453 nm.[9]
Enzymatic Assays
In vitro reconstitution of the this compound modification reactions is essential for understanding the function and kinetics of the biosynthetic enzymes.
Protocol 5.2.1: In Vitro Assay for EpiD Activity
-
Reaction Mixture: A reaction mixture is prepared containing purified EpiD, purified EpiA (or a synthetic peptide substrate), and necessary cofactors in an appropriate buffer.
-
Incubation: The reaction is incubated at an optimal temperature for a defined period.
-
Analysis: The reaction products are analyzed by mass spectrometry to detect the mass shift corresponding to the oxidative decarboxylation of the C-terminal cysteine. A decrease in mass of approximately 46 Da is expected.[6]
Gene Expression Analysis by RT-qPCR
Reverse transcription-quantitative PCR (RT-qPCR) can be used to quantify the expression levels of the epi genes under different growth conditions or in different genetic backgrounds.
Protocol 5.3.1: RT-qPCR of epi Genes in S. epidermidis
-
RNA Extraction: Total RNA is extracted from S. epidermidis cultures using a suitable RNA purification kit, including a DNase treatment step to remove contaminating genomic DNA.
-
cDNA Synthesis: The extracted RNA is reverse transcribed into cDNA using a reverse transcriptase enzyme and random hexamer primers.
-
qPCR: The cDNA is used as a template for qPCR with primers specific for the epi genes of interest. A fluorescent dye (e.g., SYBR Green) or a probe-based system is used to monitor the amplification in real-time.
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, with normalization to one or more stably expressed reference genes.
Note: Specific, validated primer sequences for the epi gene cluster are not consistently reported across the literature. Researchers should design and validate primers based on the specific sequences of the S. epidermidis strain being studied.
Conclusion
The biosynthesis of this compound is a fascinating example of the complex enzymatic machinery that has evolved in bacteria to produce structurally unique and biologically active natural products. This guide has provided a comprehensive overview of the core biosynthetic pathway, from the genetic organization of the epi cluster to the functions of the key enzymes involved. While significant progress has been made in understanding this process, a notable gap remains in the availability of detailed quantitative data, particularly concerning enzyme kinetics. The experimental protocols outlined herein provide a foundation for further research aimed at filling these knowledge gaps. A deeper quantitative understanding of the this compound biosynthesis pathway will not only advance our fundamental knowledge of lantibiotic production but also pave the way for the rational engineering of novel antimicrobial agents with improved therapeutic properties.
References
- 1. This compound: sequencing of a heterodetic tetracyclic 21-peptide amide antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. statalist.org [statalist.org]
- 3. researchgate.net [researchgate.net]
- 4. A General in Vitro Assay for Studying Enzymatic Activities of the Ubiquitin System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Expression, purification, and characterization of EpiC, an enzyme involved in the biosynthesis of the lantibiotic this compound, and sequence analysis of Staphylococcus epidermidis epiC mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Optimizing a qPCR Gene Expression Quantification Assay for S. epidermidis Biofilms: A Comparison between Commercial Kits and a Customized Protocol | PLOS One [journals.plos.org]
- 9. A Robust and Sensitive Spectrophotometric Assay for the Enzymatic Activity of Bacterial Adenylate Cyclase Toxins - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Origin of Epidermin: A Technical Guide
Affiliation: Google Research
Abstract
Epidermin is a ribosomally synthesized and post-translationally modified antimicrobial peptide, belonging to the class I bacteriocins known as lantibiotics. First isolated from Staphylococcus epidermidis, its discovery was a seminal event in the study of antimicrobial peptides, revealing a novel pathway of antibiotic biosynthesis. This technical guide provides an in-depth review of the discovery, origin, and biosynthetic pathway of this compound. It includes a detailed summary of its antimicrobial activity, comprehensive experimental protocols for its isolation and characterization, and graphical representations of its genetic organization and biosynthesis. This document is intended for researchers, scientists, and professionals in the fields of microbiology, biochemistry, and drug development.
Discovery and Origin
This compound was the first lantibiotic to be characterized, with its structure and biosynthetic pathway elucidated in detail. Its discovery marked a significant milestone, demonstrating that some peptide antibiotics are not synthesized by large, multi-enzyme complexes (non-ribosomal peptide synthesis), but are instead products of ribosomal synthesis followed by extensive enzymatic modification.
-
Producing Organism : this compound is produced by strains of the Gram-positive bacterium Staphylococcus epidermidis.[1] The most well-characterized producer is strain Tü3298 , from which the biosynthetic gene cluster was first isolated and sequenced.[2]
-
Classification : It is a type-A lantibiotic, characterized by its elongated, screw-shaped structure and its primary mode of action, which involves the formation of pores in the cytoplasmic membranes of target bacteria.[3]
-
Genetic Basis : The genetic determinants for this compound production in S. epidermidis Tü3298 are not located on the chromosome but are encoded on a large, 54-kb plasmid designated pTü32 .
Biosynthesis of this compound
The biosynthesis of this compound is a multi-step process involving the transcription and translation of a structural gene followed by a series of enzymatic post-translational modifications. These modifications are crucial for its final structure and antimicrobial activity. The genes responsible are organized in a dedicated gene cluster, designated epi.
The this compound Gene Cluster (epi)
The epi gene cluster contains all the necessary genetic information for the production of mature this compound, including its regulation and the immunity of the producer strain.
Caption: Organization of the epi gene cluster for this compound biosynthesis.
Key Biosynthetic Steps
The production of active this compound from its gene template is a coordinated process:
-
Synthesis of Pre-epidermin (EpiA) : The structural gene, epiA, is transcribed and translated to produce a linear precursor peptide called pre-epidermin. This peptide consists of an N-terminal leader sequence and a C-terminal pro-peptide region that will undergo modification.
-
Dehydration (EpiB) : The enzyme EpiB, a dehydratase, specifically recognizes serine and threonine residues within the pro-peptide region of EpiA and eliminates water to form dehydroalanine (B155165) (Dha) and dehydrobutyrine (Dhb), respectively.
-
Cyclization (EpiC) : The cyclase, EpiC, catalyzes the intramolecular addition of cysteine thiol groups onto the newly formed dehydroamino acids. This stereospecific addition reaction forms the characteristic thioether cross-links (lanthionine and methyllanthionine rings).
-
Oxidative Decarboxylation (EpiD) : In a unique final modification step, the flavoprotein EpiD catalyzes the oxidative decarboxylation of the C-terminal cysteine residue to form an S-[(Z)-2-aminovinyl]-D-cysteine (AviCys) residue.
-
Leader Peptide Cleavage and Export (EpiP, EpiFEG) : The serine protease EpiP is responsible for cleaving the N-terminal leader peptide from the modified pro-peptide. The ABC transporter complex, composed of EpiF, EpiE, and EpiG, is involved in the export of the mature this compound out of the cell and contributes to the immunity of the producer strain by preventing the accumulation of the active bacteriocin (B1578144) in the cytoplasm.
-
Regulation (EpiQ) : EpiQ acts as a transcriptional activator (response regulator), controlling the expression of the biosynthetic genes.
Caption: The biosynthetic pathway of this compound.
Quantitative Data
Production & Yield
The fermentative production of this compound has been subject to optimization studies, with research focusing on media composition and fermentation process parameters.[4] Fermentation has been successfully scaled to 200-liter batches.[5] However, specific yield data from these large-scale fermentations are not consistently reported in the literature. One study reported a concentration of 430 µg/ml of crude this compound in the culture supernatant before purification.[2] Another reported a final concentration of 160 µg/ml after a partial purification step involving ion-exchange chromatography.[6]
Table 1: this compound Production & Purification Data Summary
| Parameter | Value | Source |
| Crude Concentration (Supernatant) | 430 µg/ml | [2] |
| Concentration (Post Ion-Exchange) | 240 µg/ml | [2] |
| Concentration (Post Gel Filtration) | 100 µg/ml | [2] |
| Partially Purified Concentration | 160 µg/ml | [6] |
Antimicrobial Activity
This compound exhibits potent activity against a range of Gram-positive bacteria. Its activity is typically quantified by determining the Minimum Inhibitory Concentration (MIC). Data for this compound is limited, but the structurally analogous lantibiotic gallidermin (B1576560) (which differs by a single amino acid) shows potent activity.
Table 2: Minimum Inhibitory Concentration (MIC) of this compound and Related Lantibiotics
| Organism | Lantibiotic | MIC (µg/ml) | Source |
| Staphylococcus aureus | This compound | 36.04 µL/ml | [6] |
| Pseudomonas aeruginosa | This compound | 19.95 µL/ml | [6] |
| Staphylococcus aureus SA113 | Gallidermin | 8.0 | [3] |
| Staphylococcus epidermidis O47 | Gallidermin | 4.0 | [3] |
| Various S. aureus strains | Gallidermin | 4.0 - 8.0 | [3] |
| Various S. epidermidis strains | Gallidermin | 4.0 - 8.0 | [3] |
*Note: This study reports MIC in µL/ml of a partially purified solution, not in standard mass/volume units.[6] The data for gallidermin is provided for a more standardized comparison.[3]
Experimental Protocols
Protocol for Isolation and Purification of this compound
This protocol combines several published methods to provide a comprehensive workflow for obtaining purified this compound from a culture of S. epidermidis.[2][7][8]
Caption: Workflow for the isolation and purification of this compound.
Methodology:
-
Cultivation: Inoculate Staphylococcus epidermidis (e.g., strain Tü3298) into a suitable liquid medium such as Brain Heart Infusion Broth (BHIB) or Tryptic Soy Broth (TSB). Incubate for 18-24 hours at 37°C with shaking.
-
Cell Removal: Pellet the bacterial cells by centrifugation at 10,000 x g for 30 minutes at 4°C. Carefully decant and collect the supernatant, which contains the secreted this compound.[2]
-
Heat Treatment (Optional): To denature heat-labile proteins, heat the supernatant to 70°C for 3-10 minutes. Cool the solution on ice and centrifuge again to remove any precipitated proteins.[8]
-
Ammonium Sulfate Precipitation: While stirring gently at 4°C, slowly add solid ammonium sulfate to the supernatant to achieve 70% saturation. Allow precipitation to occur overnight at 4°C.[8]
-
Protein Recovery: Collect the precipitated protein, including this compound, by centrifugation. Discard the supernatant.
-
Dialysis: Resuspend the pellet in a minimal volume of a suitable buffer (e.g., 25 mM Ammonium Acetate, pH 7.5, or 0.05 M Phosphate Buffer, pH 7.0). Transfer the solution to a dialysis membrane (e.g., 1 kDa MWCO) and dialyze extensively against the same buffer to remove residual ammonium sulfate.
-
Ion-Exchange Chromatography: Apply the dialyzed sample to a cation-exchange chromatography column (e.g., Macro-Prep CM support). After washing the column with the starting buffer, elute the bound peptides using a linear gradient of NaCl or by a step elution with a low pH buffer (e.g., 5% acetic acid).[7] Collect fractions and test for antimicrobial activity.
-
Gel Filtration Chromatography: Pool the active fractions from the ion-exchange step, concentrate if necessary, and apply to a gel filtration column (e.g., Sephadex G-75 or G-150) equilibrated with a suitable buffer. This step separates molecules based on their size and removes contaminants of different molecular weights.[2]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For final purification to homogeneity, subject the active fractions from gel filtration to RP-HPLC on a C18 column. Elute with a gradient of acetonitrile in water, typically containing 0.1% trifluoroacetic acid (TFA).[5][7] Monitor the eluate at 220-225 nm and collect the peak corresponding to this compound.
-
Verification: Confirm the purity and identity of the final product using mass spectrometry.
Protocol for MIC Determination by Broth Microdilution
This protocol is based on standard methodologies from the Clinical and Laboratory Standards Institute (CLSI) and published adaptations for lantibiotics.[3][9][10]
-
Preparation of this compound Stock Solution: Prepare a stock solution of purified this compound in a suitable sterile solvent (e.g., sterile water or buffer) at a known concentration (e.g., 1024 µg/ml).
-
Preparation of Inoculum: Select 3-5 isolated colonies of the target bacterium from a fresh agar (B569324) plate (18-24 hours growth). Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth - MHB) to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/ml). Dilute this suspension 1:150 in MHB to obtain an inoculum density of approximately 1 x 10⁶ CFU/ml.
-
Serial Dilution in Microtiter Plate:
-
Add 100 µl of sterile MHB to all wells of a 96-well microtiter plate.
-
Add 100 µl of the this compound stock solution to the first column of wells, resulting in a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µl from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µl from the last dilution column.
-
-
Inoculation: Add 100 µl of the prepared bacterial inoculum (from step 2) to each well. This results in a final inoculum of 5 x 10⁵ CFU/ml and halves the antibiotic concentration in each well to the final test concentration.
-
Controls:
-
Growth Control: One well containing 200 µl of inoculated MHB without any this compound.
-
Sterility Control: One well containing 200 µl of sterile MHB without inoculum.
-
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours under appropriate atmospheric conditions.
-
Interpretation: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium, as observed by the naked eye.
Conclusion
The discovery of this compound from Staphylococcus epidermidis fundamentally advanced the understanding of antimicrobial peptide biosynthesis. Its ribosomal origin and the intricate enzymatic machinery encoded by the epi gene cluster represent a fascinating example of natural product synthesis. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers aiming to isolate, study, and potentially engineer this potent lantibiotic for therapeutic or biotechnological applications. Further research into optimizing fermentation yields and fully characterizing its in vivo efficacy will be critical for realizing its full potential.
References
- 1. Probiotic Activity of Staphylococcus epidermidis Induces Collagen Type I Production through FFaR2/p-ERK Signaling [mdpi.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Activity of Gallidermin on Staphylococcus aureus and Staphylococcus epidermidis Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative studies on the fermentative production of lantibiotics by staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synergistic Antibacterial Activity of this compound and Staphylolysin Las A against Pathogenic Bacteria – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 7. Complete sequences of this compound and nukacin encoding plasmids from oral-derived Staphylococcus epidermidis and their antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. neptjournal.com [neptjournal.com]
- 9. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Epidermin-Producing Staphylococcus epidermidis: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide on the Core Aspects of the Epidermin-Producing Strain Staphylococcus epidermidis
This technical guide provides a comprehensive overview of the this compound-producing strain Staphylococcus epidermidis, tailored for researchers, scientists, and drug development professionals. It delves into the genetics, biosynthesis, regulation, and mechanism of action of this compound, a potent lantibiotic with significant therapeutic potential. This guide offers detailed experimental protocols, quantitative data summaries, and visual diagrams of key pathways and workflows to facilitate further research and development.
Introduction to this compound and Staphylococcus epidermidis
Staphylococcus epidermidis is a ubiquitous commensal bacterium found on human skin and mucous membranes. While often harmless, it can be an opportunistic pathogen, particularly in clinical settings.[1] Certain strains of S. epidermidis, notably Tü3298, are known to produce this compound, a ribosomally synthesized and post-translationally modified antimicrobial peptide belonging to the class of lantibiotics.[2] this compound exhibits potent bactericidal activity, primarily against Gram-positive bacteria, making it a subject of interest for the development of new antimicrobial agents.[3][4]
Genetics of this compound Production
The genetic determinants for this compound biosynthesis in S. epidermidis are located on a large plasmid.[2] The key genes are organized in a cluster, designated as the epi gene cluster.
The epi Gene Cluster:
The epi gene cluster contains the structural gene for the this compound precursor peptide, epiA, as well as genes responsible for its modification, transport, and immunity. The organization of this cluster is crucial for the coordinated production of the mature lantibiotic.
-
epiA : The structural gene that encodes the 52-amino-acid precursor peptide, pre-epidermin.
-
epiB, epiC, epiD : These genes encode enzymes responsible for the post-translational modification of the EpiA peptide.
-
epiP : Encodes a serine protease involved in the cleavage of the leader peptide from the modified pre-epidermin.
-
epiQ : Encodes a transcriptional activator that positively regulates the expression of the epi genes.
-
epiFEG : These genes encode an ABC transporter that is responsible for the export of this compound and also contributes to the producer's self-immunity.
Biosynthesis and Regulation of this compound
The production of active this compound is a multi-step process involving ribosomal synthesis of a precursor peptide followed by a series of enzymatic modifications and proteolytic cleavage.
Biosynthesis Pathway
-
Ribosomal Synthesis of Pre-epidermin (EpiA): The process begins with the translation of the epiA gene into a 52-amino-acid precursor peptide. This pre-peptide consists of an N-terminal leader sequence and a C-terminal pro-peptide region that will undergo modification.
-
Post-Translational Modifications: The pro-peptide region of EpiA is modified by the enzymes EpiB, EpiC, and EpiD. These modifications include dehydration of serine and threonine residues to dehydroalanine (B155165) and dehydrobutyrine, respectively, and the subsequent formation of thioether cross-links (lanthionine and methyllanthionine bridges) through the addition of cysteine sulfhydryl groups.
-
Export: The modified pre-epidermin is then exported out of the cell by the ABC transporter encoded by epiFEG.
-
Leader Peptide Cleavage: Extracellularly, the leader peptide is cleaved off by the serine protease EpiP, resulting in the mature, active this compound.
Regulation of this compound Production
The expression of the epi gene cluster is tightly regulated to ensure efficient production of this compound and to protect the producing cell from its antimicrobial activity.
-
Positive Regulation by EpiQ: The transcriptional activator EpiQ plays a crucial role in upregulating the expression of the epi genes. EpiQ binds to the promoter regions of the epi operons, enhancing their transcription.
-
Quorum Sensing Control: The accessory gene regulator (agr) quorum-sensing system, a global regulatory system in staphylococci, also influences this compound production. It appears to control the activity of the processing protease EpiP, thereby affecting the final maturation step of this compound.
References
- 1. Production and partial purification of a peptide antibiotic from Staphylococcus epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity of Gallidermin on Staphylococcus aureus and Staphylococcus epidermidis Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic Antibacterial Activity of this compound and Staphylolysin Las A against Pathogenic Bacteria – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. The lantibiotic gallidermin acts bactericidal against Staphylococcus epidermidis and Staphylococcus aureus and antagonizes the bacteria‐induced proinflammatory responses in dermal fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Genetic Organization of the Epidermin Gene Cluster
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epidermin is a ribosomally synthesized and post-translationally modified peptide (lantibiotic) produced by Staphylococcus epidermidis. It exhibits potent bactericidal activity against a range of Gram-positive bacteria, making its biosynthetic pathway a subject of significant interest for the development of novel antimicrobial agents. The production of mature this compound is a complex process orchestrated by a dedicated set of genes organized in a cluster. This technical guide provides a detailed overview of the genetic organization of the this compound gene cluster, the functions of its constituent genes, and the experimental methodologies employed to elucidate its intricacies.
Genetic Organization of the this compound Gene Cluster
The genes responsible for this compound biosynthesis, modification, regulation, and immunity are located on a 54-kb plasmid designated pTü32 in Staphylococcus epidermidis Tü3298.[1] These genes are organized into distinct transcriptional units or operons. The core biosynthetic genes are clustered together, flanked by genes involved in regulation and immunity.
Gene Cluster Overview
The this compound gene cluster consists of several key genes, including epiA, epiB, epiC, epiD, epiP, epiQ, epiF, epiE, and epiG. These are primarily organized into three operons: epiABCD, epiQP, and epiFEG.[1][2]
subgraph "cluster_epiFEG" { label="epiFEG Operon (Immunity)"; style="filled"; fillcolor="#F1F3F4"; node [fillcolor="#FBBC05", fontcolor="#202124"]; epiF [label="epiF"]; epiE [label="epiE"]; epiG [label="epiG"]; epiF -> epiE [style=invis]; epiE -> epiG [style=invis]; }
subgraph "cluster_epiABCD" { label="epiABCD Operon (Biosynthesis & Modification)"; style="filled"; fillcolor="#F1F3F4"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; epiA [label="epiA"]; epiB [label="epiB"]; epiC [label="epiC"]; epiD [label="epiD"]; epiA -> epiB [style=invis]; epiB -> epiC [style=invis]; epiC -> epiD [style=invis]; }
subgraph "cluster_epiQP" { label="epiQP Operon (Regulation & Processing)"; style="filled"; fillcolor="#F1F3F4"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; epiQ [label="epiQ"]; epiP [label="epiP"]; epiQ -> epiP [style=invis]; }
// Arrows indicating transcription direction edge [color="#EA4335", arrowhead=vee]; {rank=same; epiF; epiE; epiG;} {rank=same; epiA; epiB; epiC; epiD;} {rank=same; epiQ; epiP;}
// Invisible edges for layout edge [style=invis]; invis1 [shape=point, width=0]; invis2 [shape=point, width=0];
epiG -> invis1 [minlen=2]; invis1 -> epiA; epiD -> invis2 [minlen=2]; invis2 -> epiQ;
// Promoter annotations node [shape=none, style="", fontcolor="#202124"]; P_epiF [label="P_epiF"]; P_epiA [label="P_epiA"];
edge [style=solid, arrowhead=none, color="#5F6368"]; P_epiF -> epiF; P_epiA -> epiA;
}
Figure 1: Genetic organization of the this compound gene cluster.
Quantitative Data of the this compound Gene Cluster
The following table summarizes the quantitative data for the genes within the this compound cluster, including their size, and the properties of their corresponding protein products.
| Gene | Size (bp) | Protein | Number of Amino Acids | Molecular Weight (Da) |
| epiA | 159 | EpiA | 52 | 5,409 |
| epiB | 2961 | EpiB | 986 | 116,708 |
| epiC | 1368 | EpiC | 455 | 52,437 |
| epiD | 549 | EpiD | 182 | 21,000 |
| epiP | 1386 | EpiP | 461 | 50,000 |
| epiQ | 618 | EpiQ | 205 | 24,000 |
| epiF | 696 | EpiF | 231 | 25,901 |
| epiE | 768 | EpiE | 255 | 28,966 |
| epiG | 693 | EpiG | 230 | 26,773 |
Note: Molecular weights are approximate and may vary slightly based on the specific calculation method.
Genetic Locus Details and Intergenic Regions
Analysis of the available nucleotide sequences provides insight into the precise arrangement and spacing of the genes within the cluster. The coding regions of epiF and epiE are separated by a single stop codon, while the coding regions of epiE and epiG have a three-codon overlap.[3]
| Gene/Region | Start Coordinate | End Coordinate | Length (bp) | Notes |
| epiF | 1 | 696 | 696 | |
| Intergenic Region | 697 | 699 | 3 | Stop codon separating epiF and epiE |
| epiE | 700 | 1467 | 768 | |
| Overlap | 1465 | 1467 | 3 | epiE and epiG coding regions overlap |
| epiG | 1465 | 2157 | 693 | |
| epiA | Varies | Varies | 159 | Precise location relative to other operons can vary between plasmids. |
| epiB | Varies | Varies | 2961 | Co-transcribed with epiA. |
| epiC | Varies | Varies | 1368 | Co-transcribed with epiA. |
| epiD | Varies | Varies | 549 | Co-transcribed with epiA. |
| epiQ | Varies | Varies | 618 | Transcribed in the opposite direction to epiABCD. |
| epiP | Varies | Varies | 1386 | Co-transcribed with epiQ. |
Note: The exact start and end coordinates can vary depending on the specific plasmid sequence. The data for the epiFEG operon is based on a contiguous sequenced fragment.
Function of the this compound Gene Products
Each gene within the cluster plays a specific role in the overall process of producing active this compound and ensuring the survival of the host bacterium.
| Gene Product | Function |
| EpiA | Precursor peptide of this compound. It is a 52-amino acid polypeptide that undergoes extensive post-translational modifications. |
| EpiB | A dehydratase involved in the dehydration of serine and threonine residues in EpiA to dehydroalanine (B155165) and dehydrobutyrine, respectively. |
| EpiC | A cyclase that catalyzes the addition of cysteine thiol groups to the dehydroamino acids, forming the characteristic thioether rings (lanthionines) of this compound. |
| EpiD | Catalyzes the oxidative decarboxylation of the C-terminal cysteine residue of the modified EpiA prepeptide. |
| EpiP | A serine protease responsible for the cleavage of the N-terminal leader peptide from the modified prepeptide, leading to the release of mature, active this compound. |
| EpiQ | A transcriptional activator that positively regulates the expression of the epiA and epiF promoters.[4] |
| EpiF, EpiE, EpiG | Components of an ABC transporter system that confers immunity to the producing cell by likely exporting this compound or preventing its accumulation at the cell membrane. EpiF is the ATP-binding cassette, while EpiE and EpiG are the transmembrane domains.[2] |
Regulatory Pathway of this compound Biosynthesis
The biosynthesis of this compound is a tightly regulated process, with the EpiQ protein acting as a key transcriptional activator. EpiQ positively controls the expression of the epiABCD biosynthetic operon and the epiFEG immunity operon by binding to their respective promoter regions.
// Nodes EpiQ [label="EpiQ\n(Transcriptional Activator)", fillcolor="#34A853", fontcolor="#FFFFFF"]; P_epiA [label="epiA Promoter", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; P_epiF [label="epiF Promoter", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; epiABCD [label="epiABCD Operon\n(Biosynthesis & Modification)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; epiFEG [label="epiFEG Operon\n(Immunity)", fillcolor="#FBBC05", fontcolor="#202124"]; Epidermin_Biosynthesis [label="this compound Biosynthesis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Immunity [label="Producer Cell Immunity", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges EpiQ -> P_epiA [label=" activates", fontcolor="#202124"]; EpiQ -> P_epiF [label=" activates", fontcolor="#202124"]; P_epiA -> epiABCD [label=" transcription"]; P_epiF -> epiFEG [label=" transcription"]; epiABCD -> Epidermin_Biosynthesis [label=" leads to"]; epiFEG -> Immunity [label=" provides"]; }
Figure 2: Regulatory pathway of this compound biosynthesis.
Key Experimental Methodologies
The elucidation of the genetic organization and function of the this compound gene cluster has been made possible through a variety of molecular genetics techniques. Below is a summary of the key experimental approaches.
Gene Cloning and Heterologous Expression
A fundamental technique used to study the epi genes has been their cloning and expression in a heterologous host, typically Staphylococcus carnosus, which does not naturally produce this compound.
-
Vector Construction: Genes or entire operons from the pTü32 plasmid are amplified by PCR and ligated into staphylococcal expression vectors.
-
Transformation: The recombinant plasmids are introduced into S. carnosus via protoplast transformation or electroporation.
-
Expression Analysis: The production of this compound or the expression of individual Epi proteins in the heterologous host is then assessed, often through bioassays for antimicrobial activity or Western blotting for protein detection.
Complementation of Mutants
To confirm the function of specific epi genes, complementation studies are performed.
-
Mutant Generation: this compound-negative mutants of S. epidermidis are isolated, often after chemical mutagenesis or transposon insertion.
-
Complementation: The wild-type copy of a specific epi gene is introduced into the corresponding mutant on a plasmid vector.
-
Functional Restoration: The restoration of this compound production in the complemented mutant confirms the function of the introduced gene.
Promoter Activity Assays
To study the regulation of the epi gene cluster, promoter activity assays are employed.
-
Reporter Gene Fusion: The promoter region of an operon (e.g., the epiA promoter) is cloned upstream of a reporter gene, such as that for luciferase or β-galactosidase, in a promoter-probe vector.
-
Transformation: The reporter plasmid is introduced into a suitable host strain, which may also express the regulatory protein of interest (e.g., EpiQ).
-
Activity Measurement: The activity of the reporter enzyme is measured under different conditions to quantify the strength and regulation of the promoter.
// Nodes start [label="Isolate pTü32 plasmid\nfrom S. epidermidis", fillcolor="#F1F3F4", fontcolor="#202124"]; pcr [label="PCR amplification of\ntarget epi gene(s)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; vector [label="Ligate into\nStaphylococcus expression vector", fillcolor="#4285F4", fontcolor="#FFFFFF"]; transform [label="Transform into\nS. carnosus", fillcolor="#34A853", fontcolor="#FFFFFF"]; expression [label="Induce gene expression", fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis [label="Functional Analysis", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; bioassay [label="Bioassay for\nthis compound activity", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; western [label="Western blot for\nprotein expression", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges start -> pcr; pcr -> vector; vector -> transform; transform -> expression; expression -> analysis; analysis -> bioassay [label=" e.g."]; analysis -> western [label=" e.g."]; }
Figure 3: Generalized workflow for functional analysis of epi genes.
Conclusion
The genetic organization of the this compound gene cluster is a sophisticated system that ensures the efficient production of a potent antimicrobial peptide while protecting the host cell. The arrangement of genes into distinct operons for biosynthesis, regulation, and immunity allows for coordinated control of these processes. A thorough understanding of this genetic architecture, the functions of the individual gene products, and the regulatory networks that govern their expression is crucial for harnessing the potential of this compound and other lantibiotics in the development of new therapeutic agents. The experimental approaches outlined in this guide have been instrumental in building our current knowledge and will continue to be vital for future research in this field.
References
An In-depth Technical Guide to the Post-Translational Modifications in Epidermin Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epidermin is a ribosomally synthesized and post-translationally modified peptide (RiPP) belonging to the class I lanthipeptides, a group of antimicrobial peptides with potent activity against various Gram-positive bacteria. Its complex structure, featuring unusual amino acids such as lanthionine (B1674491) and methyllanthionine, is the result of a series of intricate enzymatic modifications of a linear precursor peptide. This technical guide provides a comprehensive overview of the post-translational modifications involved in this compound biosynthesis, detailing the enzymatic machinery, reaction mechanisms, and key experimental methodologies used for its study. This document is intended to serve as a valuable resource for researchers in the fields of natural product biosynthesis, enzymology, and drug development, offering insights into the engineering of novel lanthipeptides with enhanced therapeutic properties.
Introduction
Lanthipeptides are a class of natural products characterized by the presence of thioether cross-linked amino acids, namely lanthionine (Lan) and methyllanthionine (MeLan). These structural motifs are introduced through a series of post-translational modifications of a genetically encoded precursor peptide. This compound, produced by Staphylococcus epidermidis, is a well-characterized lanthipeptide that serves as a model system for understanding the biosynthesis of this important class of molecules.[1][2]
The biosynthesis of this compound begins with the ribosomal synthesis of a precursor peptide, EpiA.[3] This 52-amino acid peptide consists of an N-terminal leader peptide and a C-terminal core peptide that undergoes extensive modification.[3] A dedicated set of enzymes, encoded by the epi gene cluster, catalyzes these modifications.[4][5] This guide will delve into the specifics of these enzymatic steps, the quantitative data associated with them, and the experimental protocols for their investigation.
The this compound Biosynthesis Pathway
The maturation of this compound involves a series of sequential post-translational modifications orchestrated by a suite of dedicated enzymes. The key enzymes involved are EpiB, EpiC, and EpiD, which act upon the precursor peptide EpiA.[6]
The Precursor Peptide: EpiA
EpiA is the ribosomally synthesized precursor peptide.[3] It is a 52-residue peptide comprising a 30-amino acid N-terminal leader peptide and a 22-amino acid C-terminal core peptide.[3] The leader peptide is crucial for guiding the core peptide through the modification machinery and is ultimately cleaved off to yield the mature antibiotic.[3]
Dehydration by EpiB
The first modification step is the dehydration of specific serine and threonine residues within the EpiA core peptide to dehydroalanine (B155165) (Dha) and dehydrobutyrine (Dhb), respectively.[6] This reaction is catalyzed by the dehydratase EpiB.[6]
Cyclization by EpiC
Following dehydration, the cyclase EpiC catalyzes the intramolecular Michael-type addition of cysteine residues to the newly formed dehydroamino acids.[6] This results in the formation of the characteristic lanthionine and methyllanthionine thioether bridges.[6] EpiC is a zinc-dependent enzyme.
Oxidative Decarboxylation by EpiD
The final modification of the core peptide is the oxidative decarboxylation of the C-terminal cysteine residue, which is catalyzed by the flavoenzyme EpiD. This unique reaction results in the formation of an S-[(Z)-2-aminovinyl]-D-cysteine (AviCys) residue at the C-terminus of this compound.[7]
The overall biosynthetic pathway is depicted in the following diagram:
Quantitative Data
While extensive qualitative studies have elucidated the steps in this compound biosynthesis, comprehensive quantitative data, particularly enzyme kinetics, remains an area of active research. The following tables summarize the available quantitative information.
Table 1: Mass Spectrometry Data for this compound Post-Translational Modifications
This table outlines the theoretical mass changes associated with each post-translational modification step in the synthesis of the this compound core peptide. The starting point is the unmodified EpiA core peptide.
| Modification Step | Residue(s) Modified | Mass Change (Da) | Theoretical Mass (Da) of Modified Core Peptide |
| Initial Core Peptide | - | - | 2165.9 |
| Dehydration (Ser -> Dha) | Ser3, Ser5, Ser14, Ser16 | -18.01 | 2093.8 |
| Dehydration (Thr -> Dhb) | Thr9, Thr11 | -18.01 | 2057.8 |
| Lanthionine Formation | Cys8-Dha5, Cys13-Dha9, Cys19-Dha14, Cys22-Dha16 | 0 | 2057.8 |
| Oxidative Decarboxylation | Cys22 | -45.98 | 2011.82 |
Note: The theoretical masses are calculated based on the amino acid sequence of the EpiA core peptide and the mass changes associated with each modification. The formation of lanthionine bridges does not result in a net change in mass as it is an intramolecular addition reaction.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound biosynthesis.
Heterologous Expression and Purification of EpiA Precursor Peptide
The study of this compound biosynthesis often requires a supply of the unmodified precursor peptide, EpiA. Heterologous expression in Escherichia coli is a common method to produce EpiA.
Protocol:
-
Cloning: The epiA gene is cloned into an appropriate E. coli expression vector, often with an N-terminal affinity tag (e.g., His-tag) to facilitate purification.
-
Transformation: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Expression:
-
Inoculate a starter culture of the transformed E. coli in LB medium containing the appropriate antibiotic and grow overnight at 37°C.
-
Inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Continue to grow the culture for 3-4 hours at 30°C.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation.
-
-
Purification:
-
Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elute the His-tagged EpiA protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
-
Verification: The purity and identity of the EpiA peptide are confirmed by SDS-PAGE and mass spectrometry.
In Vitro Reconstitution of this compound Modification
To study the enzymatic modifications in a controlled environment, an in vitro reconstitution assay is employed. This involves incubating the purified precursor peptide with the purified modification enzymes.
Protocol:
-
Enzyme Purification: Purify the modification enzymes EpiB, EpiC, and EpiD using heterologous expression systems similar to the protocol for EpiA.
-
Reaction Setup:
-
In a microcentrifuge tube, combine the purified EpiA peptide with the purified EpiB, EpiC, and EpiD enzymes in a suitable reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 10 µM FMN for EpiD, and 10 µM ZnCl2 for EpiC).
-
Incubate the reaction mixture at 30°C for a specified time course (e.g., 1, 2, 4, and 8 hours).
-
-
Quenching: Stop the reaction by adding an equal volume of 0.1% trifluoroacetic acid (TFA).
-
Analysis: Analyze the reaction products by mass spectrometry to identify the modified forms of EpiA.
Mass Spectrometry Analysis of Modified EpiA
Mass spectrometry is a powerful tool for characterizing the post-translational modifications of EpiA by detecting the mass shifts associated with each enzymatic reaction.
Protocol:
-
Sample Preparation:
-
Desalt the quenched reaction mixture using a C18 ZipTip.
-
Elute the peptides in a small volume of 50% acetonitrile, 0.1% TFA.
-
-
Mass Spectrometry:
-
Analyze the desalted peptides using a MALDI-TOF or ESI-MS instrument.
-
Acquire mass spectra in positive ion mode.
-
-
Data Analysis:
-
Compare the observed masses of the peptides with the theoretical masses of the expected modified products (as listed in Table 1).
-
Perform tandem mass spectrometry (MS/MS) to confirm the sites of modification.
-
Conclusion
The post-translational modification of this compound is a fascinating and complex process that transforms a simple, ribosomally synthesized peptide into a potent antimicrobial agent. The dedicated enzymatic machinery, including the dehydratase EpiB, the cyclase EpiC, and the oxidative decarboxylase EpiD, carries out a precise series of reactions to install the characteristic structural features of this lanthipeptide. Understanding the intricacies of this biosynthetic pathway not only provides fundamental insights into natural product biosynthesis but also opens up avenues for the bioengineering of novel lanthipeptides with improved therapeutic potential. The experimental protocols and data presented in this guide serve as a valuable resource for researchers aiming to explore and harness the power of these remarkable molecular machines.
References
- 1. Computational structure prediction of lanthipeptides with NMR data reveals underappreciated peptide flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification, crystallization and preliminary crystallographic analysis of the adhesion domain of Epf from Streptococcus pyogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prepeptide sequence of this compound, a ribosomally synthesized antibiotic with four sulphide-rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of genes involved in the biosynthesis of lantibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genetic analysis of this compound biosynthetic genes and this compound-negative mutants of Staphylococcus epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The biosynthesis of the lantibiotics this compound, gallidermin, Pep5 and epilancin K7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound and gallidermin: Staphylococcal lantibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Antimicrobial Spectrum of Epidermin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Epidermin is a ribosomally synthesized and post-translationally modified antimicrobial peptide, belonging to the class of lantibiotics. Produced by Staphylococcus epidermidis, it exhibits a potent antimicrobial activity, primarily directed against Gram-positive bacteria. This technical guide provides a comprehensive overview of the antimicrobial spectrum of this compound, including quantitative data on its efficacy, detailed experimental protocols for its evaluation, and visual representations of its mechanism of action and experimental workflows. The information presented herein is intended to support research and development efforts in the field of novel antimicrobial agents.
Introduction to this compound
Background and Discovery
This compound was one of the first lantibiotics to be discovered and characterized. It is produced by strains of Staphylococcus epidermidis.[1] Lantibiotics are a class of bacteriocins that are distinguished by the presence of the thioether amino acids lanthionine (B1674491) and methyllanthionine, which form intramolecular ring structures.
Chemical Structure and Properties
This compound is a tetracyclic peptide. Its biosynthesis involves the ribosomal synthesis of a precursor peptide, which then undergoes extensive post-translational modifications, including dehydration of serine and threonine residues and subsequent intramolecular addition of cysteine thiol groups to the resulting dehydroamino acids.[2]
Antimicrobial Spectrum of this compound
This compound demonstrates a significant antimicrobial activity predominantly against a range of Gram-positive bacteria.[3] Its efficacy against Gram-negative bacteria is generally limited, a characteristic common among many lantibiotics due to the protective outer membrane of Gram-negative organisms.
Gram-Positive Bacteria
This compound is highly effective against various species of Staphylococcus and Streptococcus.[4] This includes activity against clinically relevant strains such as methicillin-resistant Staphylococcus aureus (MRSA). It is also active against Propionibacterium acnes, a bacterium implicated in the pathogenesis of acne.[5][6][7]
Gram-Negative Bacteria
The activity of this compound against Gram-negative bacteria, such as Escherichia coli and Pseudomonas aeruginosa, is considerably lower than against Gram-positive bacteria.[8][9]
Other Microorganisms
Information regarding the activity of this compound against fungi and yeasts is not extensively documented in the reviewed literature.
Quantitative Antimicrobial Activity
The antimicrobial potency of this compound is quantified using standard metrics such as the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Minimum Inhibitory Concentration (MIC) Data
The following table summarizes the available MIC data for this compound and the closely related lantibiotic, Gallidermin (B1576560), against various bacterial strains.
| Microorganism | Strain | Antibiotic | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Clinical Isolate | This compound | 36.04 (in µL/mL) | [8][9] |
| Escherichia coli | Clinical Isolate | This compound | 13.85 (in µL/mL) | [9] |
| Pseudomonas aeruginosa | Clinical Isolate | This compound | 19.95 (in µL/mL) | [8][9] |
| Staphylococcus epidermidis | 4 strains | Gallidermin | 6.25 | [10] |
| Staphylococcus aureus | MSSA | Gallidermin | 12.5 | [10] |
| Staphylococcus aureus | MRSA | Gallidermin | 1.56 | [10] |
| Staphylococcus aureus | SA113 | Gallidermin | 8 | [11] |
| Staphylococcus epidermidis | O47 | Gallidermin | 4 | [11] |
| Propionibacterium acnes | - | - | - | [5][6][7] |
| Micrococcus flavus | DSM 1790 | Gallidermin | - | [12] |
| Staphylococcus simulans | 22 | Gallidermin | - | [12] |
| Lactococcus lactis subsp. cremoris | HP | Gallidermin | - | [12] |
Note: The activity of this compound against Propionibacterium acnes has been reported, but specific MIC values were not found in the provided search results.
Minimum Bactericidal Concentration (MBC) Data
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
| Microorganism | Strain | Antibiotic | MBC (µg/mL) | Reference |
| Staphylococcus aureus | Clinical Isolate | This compound | 44.38 (in µL/mL) | [8] |
| Escherichia coli | Clinical Isolate | This compound | 30.33 (in µL/mL) | [8] |
| Staphylococcus epidermidis | 4 strains | Gallidermin | 6.25 | [10] |
| Staphylococcus aureus | MSSA | Gallidermin | 12.5 | [10] |
| Staphylococcus aureus | MRSA | Gallidermin | 1.56 | [10] |
Mechanism of Action
The bactericidal activity of this compound is primarily attributed to its interaction with the bacterial cell membrane and the subsequent disruption of essential cellular processes.
Interaction with Lipid II
A key step in the mechanism of action of this compound is its binding to Lipid II, a precursor molecule in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[12]
Pore Formation
Following the binding to Lipid II, this compound molecules are thought to aggregate and insert into the cell membrane, forming pores.[13] This leads to the dissipation of the membrane potential and leakage of essential ions and metabolites, ultimately resulting in cell death.
Inhibition of Cell Wall Synthesis
By sequestering Lipid II, this compound also inhibits the synthesis of peptidoglycan, further compromising the integrity of the bacterial cell wall.[12]
Experimental Protocols
The following are detailed methodologies for the determination of the MIC and MBC of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[14]
Materials:
-
Sterile 96-well microtiter plates
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth for staphylococci)[11]
-
Bacterial culture in the logarithmic growth phase
-
This compound stock solution of known concentration
-
Sterile diluent (e.g., broth or water)
-
Incubator
Procedure:
-
Preparation of this compound Dilutions:
-
Prepare a series of twofold dilutions of the this compound stock solution in the growth medium directly in the wells of the microtiter plate. The final volume in each well should be 100 µL.
-
-
Inoculum Preparation:
-
Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the adjusted bacterial suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial suspension to each well containing the this compound dilutions. This will bring the total volume in each well to 200 µL.
-
Include a positive control (broth with bacteria, no this compound) and a negative control (broth only) on each plate.
-
-
Incubation:
-
Incubate the microtiter plates at 37°C for 16-20 hours under appropriate atmospheric conditions.[11]
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
-
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined following the MIC test.
Procedure:
-
Subculturing:
-
From each well that shows no visible growth in the MIC assay, take a 10-20 µL aliquot.
-
Spot-inoculate the aliquot onto an appropriate agar (B569324) plate (e.g., Tryptic Soy Agar).
-
-
Incubation:
-
Incubate the agar plates at 37°C for 18-24 hours.
-
-
Reading the MBC:
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.
-
Visualized Pathways and Workflows
Proposed Mechanism of Action of this compound
Caption: Proposed mechanism of action of this compound.
Experimental Workflow for MIC Determination
Caption: Experimental workflow for MIC determination.
Conclusion
This compound is a potent antimicrobial peptide with a well-defined spectrum of activity, primarily targeting Gram-positive bacteria. Its dual mechanism of action, involving both membrane disruption and inhibition of cell wall synthesis, makes it an attractive candidate for further investigation as a therapeutic agent. The standardized protocols provided in this guide offer a framework for the consistent and reliable evaluation of this compound's antimicrobial properties. Further research is warranted to expand the knowledge of its activity against a broader range of microorganisms and to explore its potential in clinical applications.
References
- 1. This compound and gallidermin: Staphylococcal lantibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The biosynthesis of the lantibiotics this compound, gallidermin, Pep5 and epilancin K7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. diva-portal.org [diva-portal.org]
- 5. Antagonism between Staphylococcus epidermidis and Propionibacterium acnes and its genomic basis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antagonism between Staphylococcus epidermidis and Propionibacterium acnes and its genomic basis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pacb.com [pacb.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The lantibiotic gallidermin acts bactericidal against Staphylococcus epidermidis and Staphylococcus aureus and antagonizes the bacteria-induced proinflammatory responses in dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activity of Gallidermin on Staphylococcus aureus and Staphylococcus epidermidis Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Insights into In Vivo Activities of Lantibiotics from Gallidermin and this compound Mode-of-Action Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. uniprot.org [uniprot.org]
- 14. Synergistic Antibacterial Activity of this compound and Staphylolysin Las A against Pathogenic Bacteria – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
The Pivotal Role of Lanthionine Bridges in the Structural Integrity and Antimicrobial Function of Epidermin
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Epidermin is a member of the type A lantibiotics, a class of ribosomally synthesized and post-translationally modified antimicrobial peptides. Its potent activity against a range of Gram-positive bacteria, including pathogenic strains, has garnered significant interest in its potential as a therapeutic agent. A defining characteristic of this compound, and lantibiotics in general, is the presence of intramolecular lanthionine (B1674491) and methyllanthionine bridges. These thioether cross-links are not merely structural curiosities but are fundamental to the peptide's stability, conformation, and ultimately, its biological activity. This technical guide provides a comprehensive overview of the critical role of lanthionine bridges in the structure of this compound, supported by available data, detailed experimental methodologies, and visual representations of its biosynthesis and mode of action.
Introduction
Lantibiotics are characterized by the presence of the non-proteinogenic amino acids lanthionine (Lan) and its derivative, methyllanthionine (MeLan).[1] These residues are formed post-translationally through the dehydration of serine and threonine residues to dehydroalanine (B155165) (Dha) and dehydrobutyrine (Dhb), respectively, followed by the intramolecular Michael-type addition of a cysteine thiol to the unsaturated amino acid.[2] This process results in the formation of thioether-bridged rings, which impose significant conformational constraints on the peptide backbone.
This compound, a 21-amino-acid peptide produced by Staphylococcus epidermidis, possesses a tetracyclic structure conferred by one methyllanthionine and three lanthionine bridges.[3] This compact, screw-shaped conformation is essential for its stability and its mechanism of action, which involves the specific recognition of Lipid II, a crucial precursor in bacterial cell wall biosynthesis.[4][5] This guide will delve into the structural details of these lanthionine bridges, their impact on the physicochemical properties of this compound, and the experimental approaches used to elucidate their role.
The Structural Significance of Lanthionine Bridges in this compound
The unique thioether bridges of this compound are the cornerstones of its three-dimensional structure and, by extension, its function. These bridges introduce a level of rigidity and conformational pre-organization that is not achievable with conventional disulfide bonds.
Conformational Rigidity and Stability
The presence of four intramolecular thioether rings drastically reduces the conformational flexibility of this compound. This rigid structure is crucial for several reasons:
-
Proteolytic Resistance: The compact, cyclic nature of this compound renders it less susceptible to degradation by proteases.[6] The lanthionine bridges shield the peptide backbone from enzymatic cleavage, a significant advantage for a potential therapeutic agent.
-
Thermal Stability: The constrained conformation contributes to the high thermal stability of this compound. It can withstand elevated temperatures without significant loss of activity, a desirable characteristic for formulation and storage.[7]
-
Defined Three-Dimensional Structure: The bridges force the peptide into a specific, amphiphilic, screw-shaped conformation with an overall length of approximately 30 Å.[5] This well-defined structure is a prerequisite for its specific interaction with its molecular target, Lipid II.
Quantitative Structural Data
For a general reference, the chemical structure of a lanthionine residue is presented below.
| Property | Value (Approximate) |
| C-S Bond Length | 1.82 Å |
| C-S-C Bond Angle | 104° |
| Stereochemistry | meso (D-Ala and L-Ala components) or L,L |
Table 1: General Physicochemical Properties of Lanthionine.
Impact on Antimicrobial Activity
The lanthionine bridges are not just passive structural elements; they are intimately involved in the antimicrobial action of this compound. The N-terminal double-ring system of this compound forms a binding motif for the pyrophosphate moiety of Lipid II.[4][5] This interaction tethers this compound to the bacterial cell membrane, leading to two potential downstream effects:
-
Inhibition of Peptidoglycan Synthesis: By sequestering Lipid II, this compound prevents its incorporation into the growing peptidoglycan layer, thereby inhibiting cell wall synthesis.[4]
-
Pore Formation: Upon binding to Lipid II, this compound can aggregate and form pores in the cell membrane, leading to leakage of essential ions and metabolites and ultimately cell death.[1]
Experimental Protocols
The elucidation of the structure and function of this compound and its lanthionine bridges relies on a combination of sophisticated experimental techniques.
Structural Determination by NMR Spectroscopy
Objective: To determine the three-dimensional solution structure of this compound and characterize the conformation of its lanthionine-bridged rings.
Methodology:
-
Sample Preparation:
-
Purified this compound is dissolved in a suitable solvent (e.g., 90% H₂O/10% D₂O or a membrane-mimetic environment like dodecylphosphocholine (B1670865) (DPC) micelles) to a concentration of 0.5-2.0 mM.
-
The pH is adjusted to a value that ensures peptide stability and solubility (e.g., pH 3.5).
-
A chemical shift reference standard, such as 2,2-dimethyl-2-silapentane-5-sulfonate (DSS), is added.
-
-
NMR Data Acquisition: A series of one- and two-dimensional NMR experiments are performed on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
1D ¹H NMR: To assess sample purity and conformational homogeneity.
-
2D TOCSY (Total Correlation Spectroscopy): To identify protons within the same amino acid spin system.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbon atoms.
-
2D ¹H-¹⁵N HSQC: To correlate amide protons with their directly attached nitrogen atoms (for ¹⁵N-labeled samples).
-
3D HNHA/HNCA/HNCACB: For sequential assignment of backbone resonances in more complex cases.
-
-
Data Processing and Structure Calculation:
-
NMR data is processed using software such as TopSpin or NMRPipe.
-
Resonance assignments are made using software like CARA or CCPNmr Analysis.
-
Distance restraints from NOESY spectra and dihedral angle restraints from coupling constants are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH, or AMBER).
-
An ensemble of structures is generated and refined to satisfy the experimental restraints and stereochemical constraints.
-
Assessment of Proteolytic Stability
Objective: To quantify the resistance of this compound to degradation by proteases.
Methodology:
-
Incubation:
-
A solution of this compound at a known concentration is incubated with a specific protease (e.g., trypsin, chymotrypsin, or a mixture of serum proteases) at a defined enzyme-to-substrate ratio (e.g., 1:100 w/w).
-
The incubation is carried out at a physiologically relevant temperature (e.g., 37°C) in an appropriate buffer.
-
Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
-
Reaction Quenching: The enzymatic reaction in the aliquots is stopped by adding a quenching agent (e.g., trifluoroacetic acid (TFA) or a protease inhibitor cocktail).
-
Analysis:
-
The amount of intact this compound remaining at each time point is quantified using reverse-phase high-performance liquid chromatography (RP-HPLC). The peak area corresponding to this compound is integrated and compared to the initial time point.
-
Mass spectrometry (e.g., LC-MS) can be used to identify cleavage products and determine the sites of proteolytic attack.
-
-
Data Analysis: The percentage of intact this compound is plotted against time, and the half-life (t₁/₂) of the peptide under the specific conditions is calculated.
Evaluation of Thermal Stability
Objective: To determine the effect of temperature on the structural integrity and biological activity of this compound.
Methodology:
-
Incubation:
-
Solutions of this compound are incubated at a range of temperatures (e.g., 40°C, 60°C, 80°C, 100°C) for a fixed period (e.g., 15, 30, 60 minutes).
-
A control sample is kept at a low temperature (e.g., 4°C).
-
-
Activity Assay:
-
After the incubation period, the samples are cooled to room temperature.
-
The antimicrobial activity of the heat-treated this compound is assessed using a standard microbiological assay, such as a minimal inhibitory concentration (MIC) assay or a well diffusion assay, against a sensitive indicator strain (e.g., Micrococcus luteus).
-
-
Data Analysis: The residual activity of the heat-treated samples is expressed as a percentage of the activity of the control sample.
Visualizing the World of this compound: Biosynthesis and Mode of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the key molecular processes involving this compound.
This compound Biosynthesis Pathway
The biosynthesis of this compound is a complex, multi-step process involving a dedicated set of enzymes encoded by the epi gene cluster.
Caption: The biosynthetic pathway of this compound, from the precursor peptide to the mature, active antibiotic.
This compound's Mode of Action: Interaction with Lipid II
The antimicrobial activity of this compound is initiated by its interaction with Lipid II in the bacterial cell membrane.
Caption: The mechanism of action of this compound, highlighting its interaction with Lipid II.
Conclusion
The lanthionine bridges of this compound are indispensable for its structural integrity, stability, and antimicrobial function. They impose a rigid, predefined conformation that is crucial for its resistance to proteolytic and thermal degradation and for its specific, high-affinity interaction with Lipid II. The detailed understanding of the structure-function relationships conferred by these unique thioether cross-links provides a solid foundation for the rational design of novel, more potent, and stable lantibiotic-based therapeutics. Further research, particularly the acquisition of a high-resolution crystal structure of this compound, would provide even deeper insights into the precise geometry of the lanthionine bridges and their interactions, paving the way for the development of the next generation of antimicrobial agents.
References
- 1. uniprot.org [uniprot.org]
- 2. The biosynthesis of the lantibiotics this compound, gallidermin, Pep5 and epilancin K7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C98H141N25O23S4 | CID 70698381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Activity of Gallidermin on Staphylococcus aureus and Staphylococcus epidermidis Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights into In Vivo Activities of Lantibiotics from Gallidermin and this compound Mode-of-Action Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Probing protein stability and proteolytic resistance by loop scanning: A comprehensive mutational analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rcsb.org [rcsb.org]
- 9. rcsb.org [rcsb.org]
The Precursor Peptide of Epidermin (EpiA): A Substrate in Waiting
An In-depth Technical Guide on the Biological Role of EpiA
For Researchers, Scientists, and Drug Development Professionals
Abstract
The lantibiotic epidermin is a potent antimicrobial peptide produced by Staphylococcus epidermis. It originates from a ribosomally synthesized precursor peptide, EpiA, which is biologically inactive. This technical guide delves into the core biological function of EpiA, which is to serve as a substrate for a series of intricate post-translational modifications. We will explore the structural features of EpiA, its interaction with the biosynthetic machinery, and the experimental evidence that underscores its role as a crucial but inert precursor in the pathway to a powerful antibiotic. This guide provides detailed methodologies for the study of EpiA and presents quantitative data where available, offering a comprehensive resource for researchers in the field of natural product biosynthesis and antibiotic development.
Introduction
Lantibiotics are a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) characterized by the presence of lanthionine (B1674491) and methyllanthionine residues. This compound, a member of this class, exhibits potent bactericidal activity against a range of Gram-positive bacteria.[1] Its biosynthesis is a multi-step process that begins with the translation of the structural gene, epiA, to produce the precursor peptide, EpiA.[2]
The 52-amino-acid EpiA peptide is a prepropeptide, consisting of an N-terminal leader peptide and a C-terminal propeptide.[2] The leader peptide is essential for guiding the extensive post-translational modifications of the propeptide and for preventing the mature antibiotic from harming the producing cell.[2][3] The unmodified EpiA is considered biologically inactive as an antimicrobial agent; its sole purpose is to be the substrate for the enzymatic machinery that creates the mature, active this compound.
This guide will provide a detailed examination of the biological activity of the EpiA precursor peptide, focusing on its function within the biosynthetic pathway of this compound.
Structure and Genetic Basis of EpiA
The epiA gene encodes the 52-amino-acid precursor peptide, EpiA. This peptide is organized into two distinct domains:
-
N-Terminal Leader Peptide: Comprising 30 amino acids, this sequence is crucial for the recognition by and interaction with the enzymes responsible for post-translational modification.[3][4] It also acts as a secretion signal and maintains the propeptide in an inactive state.[2]
-
C-Terminal Propeptide: This 22-amino-acid segment is the core of the final this compound antibiotic. In its unmodified state, it is biologically inactive.
The primary structure of EpiA is presented below.
Table 1: Properties of the this compound Precursor Peptide, EpiA
| Property | Description |
| Amino Acid Sequence | 52 amino acids in total. |
| Molecular Mass | Approximately 5633 Da (calculated).[5] |
| Structure | Comprises a 30-residue N-terminal leader peptide and a 22-residue C-terminal propeptide.[5] |
| Biological Activity | The unmodified precursor peptide is biologically inactive as an antimicrobial agent. Its function is to be the substrate for post-translational modification enzymes.[2] |
| Genetic Locus | The structural gene is epiA, located on a 54-kb plasmid in Staphylococcus epidermidis.[2][6] |
The Biological Role of EpiA: A Substrate for Maturation
The biological "activity" of EpiA is manifested through its interactions with the this compound biosynthetic enzymes. The leader peptide acts as a recognition signal, guiding the modification enzymes to the propeptide core. The propeptide then undergoes a series of enzymatic modifications.
Post-Translational Modification Pathway
The maturation of EpiA into this compound involves several key enzymatic steps, orchestrated by the products of the epiB, epiC, and epiD genes, followed by cleavage of the leader peptide by the protease EpiP.[7][8]
-
Dehydration: The enzyme EpiB is responsible for the dehydration of serine and threonine residues within the propeptide to dehydroalanine (B155165) and dehydrobutyrine, respectively.
-
Cyclization: EpiC, a LanC-like protein, catalyzes the stereospecific addition of cysteine thiols to the dehydro amino acids, forming the characteristic lanthionine and methyllanthionine bridges.[9]
-
Oxidative Decarboxylation: The flavoprotein EpiD catalyzes the oxidative decarboxylation of the C-terminal cysteine residue.[10][11]
-
Leader Peptide Cleavage: The serine protease EpiP cleaves the leader peptide, releasing the mature and active this compound.[7][8]
Table 2: Enzymes Involved in the Post-Translational Modification of EpiA
| Enzyme | Gene | Function |
| EpiB | epiB | Dehydratase; dehydrates serine and threonine residues. |
| EpiC | epiC | Cyclase; forms thioether bridges (lanthionine and methyllanthionine).[9] |
| EpiD | epiD | Oxidoreductase; catalyzes oxidative decarboxylation of the C-terminus.[10][11] |
| EpiP | epiP | Serine Protease; cleaves the leader peptide to release mature this compound.[7][8] |
Experimental Protocols
The study of EpiA and its conversion to this compound relies on a combination of molecular biology, protein chemistry, and analytical techniques.
Expression and Purification of EpiA
The precursor peptide EpiA can be heterologously expressed in Escherichia coli as a fusion protein to facilitate purification and prevent degradation.
Protocol for Expression and Purification of His-tagged EpiA:
-
Cloning: The epiA gene is cloned into an expression vector, such as pQE-8, to create a construct encoding an N-terminal hexahistidine ((His)6) tag fused to EpiA.
-
Expression: The expression vector is transformed into an appropriate E. coli strain (e.g., SG13009 with a pREP4 plasmid for repressor control). Cells are grown in a suitable medium (e.g., B medium) at 37°C to an OD600 of 0.45-0.55. Gene expression is induced with isopropyl-β-d-thiogalactopyranoside (IPTG) (e.g., 1.25 mM) for 2 hours.[11]
-
Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer containing 8 M urea (B33335) to denature proteins and inactivate proteases.[11] Sonication is used to lyse the cells.
-
Affinity Chromatography: The cell lysate is cleared by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column. The column is washed, and the (His)6-EpiA is eluted with a buffer containing a high concentration of imidazole (B134444) (e.g., 0.3 M).[11]
-
Reversed-Phase Chromatography: The eluate from the affinity column is further purified by reversed-phase high-performance liquid chromatography (RP-HPLC) using a C2/C18 column. A gradient of acetonitrile (B52724) in 0.1% trifluoroacetic acid (TFA) is used for elution.[11]
-
Verification: The purified peptide is analyzed by SDS-PAGE and its identity and mass are confirmed by mass spectrometry.[11]
In Vitro Modification Assays
To study the enzymatic modifications of EpiA, in vitro assays can be performed using purified components.
Protocol for In Vitro Reaction of EpiA with EpiD:
-
Reaction Mixture: Purified EpiA is incubated with purified EpiD in a suitable reaction buffer.
-
Incubation: The reaction is incubated at an optimal temperature for the enzyme (e.g., 37°C).
-
Analysis: The reaction products are analyzed by RP-HPLC and mass spectrometry to detect changes in the mass of EpiA corresponding to the oxidative decarboxylation.[10]
Mass Spectrometry Analysis of EpiA
Mass spectrometry is a critical tool for the characterization of EpiA and its modified forms.
Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS):
-
Sample Preparation: Purified EpiA or products from in vitro reactions are desalted using a suitable method (e.g., ZipTip).
-
Infusion: The sample is infused into the mass spectrometer using a syringe pump.
-
Data Acquisition: Mass spectra are acquired in the positive ion mode. The resulting spectrum will show a series of multiply charged ions, from which the molecular mass of the peptide can be calculated.[5]
Visualizations
Diagram 1: Domain Structure of the this compound Precursor Peptide (EpiA)
Caption: Domain organization of the EpiA precursor peptide.
Diagram 2: Biosynthetic Pathway of this compound
Caption: Overview of the this compound biosynthetic pathway.
Conclusion
The precursor peptide of this compound, EpiA, is a fascinating example of a biologically inactive molecule that is primed for a remarkable transformation. Its biological activity is not defined by direct interaction with microbial targets, but by its intricate and essential role as the substrate in the this compound biosynthetic pathway. The leader peptide of EpiA is a key player in this process, guiding the modification enzymes to their target and ensuring that the potent antimicrobial activity of the core peptide is only unleashed after maturation and secretion. A thorough understanding of the structure and function of EpiA, as well as the enzymes that act upon it, is crucial for harnessing the potential of lantibiotics in the development of new therapeutic agents. The experimental approaches detailed in this guide provide a framework for the further investigation of this and other RiPP biosynthetic pathways.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Biosynthesis of the Antimicrobial Peptide Epilancin 15X and Its N-terminal Lactate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. neptjournal.com [neptjournal.com]
- 6. Antimicrobial Peptides Demonstrate Activity against Resistant Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An amphipathic peptide combats multidrug-resistant Staphylococcus aureus and biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Expression, purification, and characterization of EpiC, an enzyme involved in the biosynthesis of the lantibiotic this compound, and sequence analysis of Staphylococcus epidermidis epiC mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Production and Purification of a Staphylococcus epidermidis Bacteriocin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Epidermin's Assault on the Bacterial Cell Wall: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the antibacterial activity of epidermin, a potent lantibiotic. By elucidating its dual mode of action on the bacterial cell wall, this document aims to inform and guide research and development efforts in the pursuit of novel antimicrobial agents.
Executive Summary
This compound is a member of the type A lantibiotics, a class of ribosomally synthesized and post-translationally modified antimicrobial peptides. Its primary mechanism of action is the targeted disruption of bacterial cell wall biosynthesis, a pathway essential for bacterial survival. This is achieved through a dual strategy: the sequestration of the crucial peptidoglycan precursor, Lipid II, and the subsequent formation of pores in the cytoplasmic membrane. This multifaceted attack leads to the cessation of cell wall construction, leakage of vital cellular components, and ultimately, bacterial cell death.
Quantitative Analysis of this compound's Antibacterial Activity
The efficacy of this compound has been quantified through various in vitro assays, with the Minimum Inhibitory Concentration (MIC) being a key metric. The following tables summarize the available quantitative data on this compound's activity against a range of bacterial species and its direct impact on cell wall synthesis.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Various Bacteria
| Bacterial Strain | MIC (µM) | Reference |
| Lactococcus lactis subsp. cremoris HP | 0.002 | [1] |
| Micrococcus flavus DSM 1790 | Comparable to nisin | [1] |
| Staphylococcus simulans 22 | Comparable to nisin | [1] |
| Staphylococcus aureus | 36.04 (µL/mL) | [2][3] |
| Pseudomonas aeruginosa | 19.95 (µL/mL) | [2][3] |
| Escherichia coli | 13.85 (µL/mL) | [3] |
Table 2: Inhibition of in vitro Lipid II Synthesis by Lantibiotics
| Lantibiotic | Molar Ratio (Lantibiotic:C55-P) | Inhibition of Lipid II Synthesis (%) | Reference |
| This compound | 1:1 | ~60 | [4] |
| Gallidermin | 0.5:1 | ~30 | [4] |
| 1:1 | ~60 | [4] | |
| 1.5:1 | ~75 | [4] | |
| Nisin | 0.5:1 | ~25 | [4] |
| 1:1 | ~55 | [4] | |
| 1.5:1 | ~70 | [4] |
Core Mechanism of Action: A Two-Pronged Attack
This compound's mode of action is a sophisticated process that hinges on its specific interaction with Lipid II, a pivotal molecule in the construction of the bacterial cell wall. This interaction triggers a cascade of events leading to bacterial demise.
Sequestration of Lipid II and Inhibition of Peptidoglycan Synthesis
The initial and most critical step in this compound's antibacterial activity is its high-affinity binding to Lipid II.[5][6] Lipid II is a membrane-anchored precursor molecule that transports peptidoglycan subunits from the cytoplasm to the site of cell wall assembly. By binding to the pyrophosphate moiety of Lipid II, this compound effectively sequesters this essential building block, preventing its incorporation into the growing peptidoglycan chain.[1] This abduction of Lipid II halts cell wall synthesis, a process vital for maintaining the structural integrity of the bacterial cell, particularly during growth and division.[7]
Pore Formation in the Cytoplasmic Membrane
Following the binding to Lipid II, this compound molecules, along with their bound Lipid II partners, aggregate in the cell membrane. This aggregation leads to the formation of transmembrane pores.[5][6] The formation of these pores disrupts the membrane's integrity, causing a rapid efflux of essential ions and small molecules, such as potassium ions, and the dissipation of the membrane potential.[4] This loss of cellular homeostasis is a fatal blow to the bacterium. The efficiency of pore formation has been shown to be dependent on the thickness of the bacterial membrane.[4]
Detailed Experimental Protocols
The following section provides detailed methodologies for key experiments used to characterize the mode of action of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound against a target bacterium.[2][8]
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
This compound stock solution
-
Sterile pipette tips and multichannel pipette
-
Incubator
Procedure:
-
Prepare a serial two-fold dilution of the this compound stock solution in MHB directly in the wells of a 96-well microtiter plate. The final concentrations should typically range from 128 to 0.06 µg/ml.
-
Prepare a standardized bacterial inoculum to a final concentration of approximately 5 x 10^5 CFU/mL in MHB.
-
Add 100 µL of the bacterial inoculum to each well containing the this compound dilutions.
-
Include a positive control well (bacteria in MHB without this compound) and a negative control well (MHB only).
-
Incubate the microtiter plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.
In Vitro Lipid II Biosynthesis Inhibition Assay
This assay measures the ability of this compound to inhibit the enzymatic synthesis of Lipid II.[4]
Materials:
-
Membrane fraction isolated from a suitable bacterial strain (e.g., Micrococcus flavus) containing the necessary enzymes (MraY and MurG)
-
Undecaprenyl phosphate (B84403) (C55-P)
-
UDP-N-acetylmuramic acid-pentapeptide (UDP-MurNAc-pp)
-
Radiolabeled UDP-N-acetylglucosamine ([¹⁴C]UDP-GlcNAc)
-
This compound solution at various concentrations
-
Reaction buffer (e.g., Tris-HCl with MgCl₂)
-
Thin-layer chromatography (TLC) system
-
Phosphorimager or scintillation counter
Procedure:
-
Prepare a reaction mixture containing the bacterial membrane fraction, C55-P, and UDP-MurNAc-pp in the reaction buffer.
-
Add this compound to the reaction mixtures at various molar ratios relative to the C55-P substrate (e.g., 0.5:1, 1:1, 1.5:1). Include a control reaction without this compound.
-
Initiate the reaction by adding [¹⁴C]UDP-GlcNAc.
-
Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a solvent mixture (e.g., butanol/pyridine acetate).
-
Extract the lipid-linked intermediates.
-
Separate the radiolabeled Lipid II from other components using TLC.
-
Quantify the amount of synthesized [¹⁴C]Lipid II using a phosphorimager or by scraping the corresponding TLC spot and measuring radioactivity with a scintillation counter.
-
Calculate the percentage of inhibition of Lipid II synthesis relative to the control without this compound.
Membrane Permeabilization Assay (Carboxyfluorescein Leakage)
This assay assesses the ability of this compound to form pores in model membranes (liposomes) by measuring the release of an encapsulated fluorescent dye.[5]
Materials:
-
Lipids for liposome (B1194612) preparation (e.g., phosphatidylcholine)
-
Lipid II
-
Carboxyfluorescein (CF)
-
Buffer for liposome preparation and assay (e.g., HEPES buffer)
-
Size-exclusion chromatography column (e.g., Sephadex G-50)
-
Fluorometer
Procedure:
-
Prepare large unilamellar vesicles (LUVs) incorporating Lipid II. Encapsulate a self-quenching concentration of CF within the LUVs.
-
Remove unencapsulated CF by passing the LUV suspension through a size-exclusion chromatography column.
-
Dilute the purified LUVs in the assay buffer in a fluorometer cuvette to a final lipid concentration of 25-50 µM.
-
Record the baseline fluorescence (F₀).
-
Add this compound to the cuvette at the desired concentration and monitor the increase in fluorescence intensity (F) over time as CF leaks out and becomes dequenched.
-
At the end of the experiment, add a detergent (e.g., Triton X-100) to lyse all vesicles and obtain the maximum fluorescence (Fmax).
-
Calculate the percentage of CF leakage as: % Leakage = [(F - F₀) / (Fmax - F₀)] x 100.
Conclusion and Future Directions
This compound's potent bactericidal activity stems from its elegant and efficient dual-pronged attack on the bacterial cell wall. By targeting the essential precursor Lipid II, this compound not only halts the construction of this vital cellular barrier but also repurposes it to create destructive pores in the cell membrane. This detailed understanding of its mode of action provides a solid foundation for the rational design of novel lantibiotic-based therapeutics. Future research should focus on elucidating the precise stoichiometry of the this compound-Lipid II pore complex, investigating mechanisms of potential resistance, and exploring synergistic combinations with other antimicrobial agents to combat the growing threat of antibiotic-resistant bacteria.
References
- 1. Molecular Dynamics Insight into the Lipid II Recognition by Type A Lantibiotics: Nisin, this compound, and Gallidermin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic Antibacterial Activity of this compound and Staphylolysin Las A against Pathogenic Bacteria – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. researchgate.net [researchgate.net]
- 4. Insights into In Vivo Activities of Lantibiotics from Gallidermin and this compound Mode-of-Action Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of lipid-bound peptidoglycan precursors in the formation of pores by nisin, this compound and other lantibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of peptidoglycan synthesis is sufficient for total arrest of staphylococcal cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activity of Gallidermin on Staphylococcus aureus and Staphylococcus epidermidis Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
The Core Interaction: A Technical Guide to Epidermin's Engagement with Lipid II
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epidermin is a member of the type A lantibiotics, a class of ribosomally synthesized and post-translationally modified antimicrobial peptides.[1] Its bactericidal activity, like that of the well-studied lantibiotic nisin, is primarily attributed to a dual mode of action that hinges on its specific interaction with Lipid II.[2][3] Lipid II is an essential precursor in the biosynthesis of the bacterial cell wall, making it an attractive target for novel antibiotics.[4][5] This technical guide provides an in-depth exploration of the molecular interaction between this compound and Lipid II, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying mechanisms. While specific quantitative binding data for this compound remains to be extensively published, this guide draws upon comparative data with closely related lantibiotics and findings from molecular dynamics simulations to provide a comprehensive overview.
Molecular Mechanism of Interaction
This compound, along with its structural analogue gallidermin (B1576560), possesses an N-terminal A/B ring structure that is homologous to the Lipid II binding motif of nisin.[6][7] This conserved structural feature forms a "pyrophosphate cage" that specifically recognizes and binds to the pyrophosphate moiety of Lipid II.[6] This high-affinity interaction serves two primary purposes in its antimicrobial action:
-
Inhibition of Cell Wall Synthesis: By sequestering Lipid II, this compound effectively removes this essential precursor from the peptidoglycan biosynthesis pathway, leading to a cessation of cell wall construction.[3][8]
-
Pore Formation: The this compound-Lipid II complex acts as a docking site on the bacterial membrane, facilitating the recruitment of additional this compound molecules to form transmembrane pores.[2][8] This leads to the dissipation of the membrane potential and leakage of essential cellular components, ultimately causing cell death.[2]
Molecular dynamics simulations suggest that this compound and gallidermin may even exhibit a superior binding affinity for the pyrophosphate moiety of Lipid II compared to nisin. This is attributed to the presence of a lysine (B10760008) residue at position 4 in this compound and gallidermin, which provides an additional positive charge that can enhance the electrostatic interaction with the negatively charged pyrophosphate group.[7]
Signaling Pathway and Interaction Model
The interaction between this compound and Lipid II is a direct molecular recognition event at the bacterial cell membrane and does not involve a classical signaling pathway with intracellular signal transduction. The "pathway" can be more accurately described as a sequence of events leading to bacterial cell death.
Quantitative Data
Direct experimental determination of the binding affinity (Kd or Ka) and thermodynamic parameters for the this compound-Lipid II interaction is not extensively documented in publicly available literature. However, data from related lantibiotics and comparative studies provide valuable insights.
Binding Affinity of Related Lantibiotics
| Lantibiotic | Apparent Binding Constant (Ka) | Stoichiometry (Peptide:Lipid II) | Method | Lipid System | Reference |
| Bovicin HC5 | 3.1 x 106 M-1 | 1:1 | ITC | DOPC vesicles with 2 mol% Lipid II | [9] |
DOPC: 1,2-dioleoyl-sn-glycero-3-phosphocholine; ITC: Isothermal Titration Calorimetry.
In Vitro Activity and Inhibition
| Lantibiotic | Target Organism | MIC (µM) | Pore Formation | Inhibition of Lipid II Synthesis | Reference |
| This compound | Lactococcus lactis subsp. cremoris HP | 0.002 | Not specified | Superior to nisin | [6][7] |
| Gallidermin | Lactococcus lactis subsp. cremoris HP | 0.005 | No | Superior to nisin | [7] |
| Nisin | Lactococcus lactis subsp. cremoris HP | 0.048 | Yes | - | [7] |
MIC: Minimum Inhibitory Concentration.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the this compound-Lipid II interaction.
Thin-Layer Chromatography (TLC) for Complex Formation
This method qualitatively demonstrates the direct binding of this compound to Lipid II.[2]
Protocol:
-
Preparation of Radiolabeled Lipid II: Synthesize [14C]-Lipid II using bacterial membrane preparations and radiolabeled precursors as described in prior literature.
-
Incubation: Incubate a defined amount of purified this compound with [14C]-Lipid II in a suitable buffer (e.g., Tris-HCl) for a specified time at room temperature.
-
TLC Plate Preparation: Use silica (B1680970) gel TLC plates.
-
Spotting: Spot the incubation mixture, as well as controls (this compound alone and [14C]-Lipid II alone), onto the TLC plate.
-
Development: Develop the TLC plate using an appropriate solvent system that separates free Lipid II from the peptide-Lipid II complex (e.g., chloroform:methanol:water:ammonia).
-
Visualization: Expose the dried TLC plate to an X-ray film or a phosphorimager screen to visualize the radiolabeled spots. A spot with altered mobility in the presence of this compound compared to the [14C]-Lipid II control indicates complex formation.
Carboxyfluorescein (CF) Leakage Assay
This assay measures the ability of this compound to form pores in model membranes in a Lipid II-dependent manner.[2]
Protocol:
-
Liposome (B1194612) Preparation:
-
Prepare large unilamellar vesicles (LUVs) composed of a suitable lipid mixture (e.g., phosphatidylcholine) with and without a specific mole percentage (e.g., 0.05-0.1 mol%) of purified Lipid II.
-
Encapsulate a self-quenching concentration of carboxyfluorescein (CF) (e.g., 50 mM) within the LUVs during their formation.
-
Remove unencapsulated CF by size-exclusion chromatography (e.g., Sephadex G-50).
-
-
Fluorescence Measurement:
-
Place a diluted suspension of the CF-loaded liposomes in a cuvette within a spectrofluorometer.
-
Monitor the fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm.
-
Add a specific concentration of this compound to the cuvette and record the change in fluorescence over time.
-
After the reaction reaches a plateau, add a detergent (e.g., Triton X-100) to lyse all liposomes and obtain the maximum fluorescence signal (100% leakage).
-
-
Data Analysis:
-
Calculate the percentage of CF leakage as a function of time and this compound concentration. An increase in fluorescence indicates pore formation and subsequent dequenching of the released CF.
-
In Vitro Lipid II Synthesis Inhibition Assay
This assay quantifies the ability of this compound to interfere with the enzymatic synthesis of Lipid II.[7]
Protocol:
-
Preparation of Membrane Fraction: Isolate the cell membrane fraction from a suitable bacterial strain (e.g., Micrococcus flavus) that contains the necessary enzymes for Lipid II synthesis.
-
Reaction Mixture: Prepare a reaction mixture containing the membrane fraction, the lipid carrier undecaprenyl phosphate (B84403) (C55-P), and the radiolabeled peptidoglycan precursors UDP-N-acetylmuramic acid (UDP-MurNAc)-pentapeptide and [14C]-UDP-N-acetylglucosamine ([14C]-UDP-GlcNAc).
-
Inhibition: Add varying concentrations of this compound to the reaction mixture. A control reaction without this compound should be included.
-
Incubation: Incubate the reaction mixtures at an optimal temperature (e.g., 30°C) for a defined period.
-
Extraction and Separation: Stop the reaction and extract the lipids. Separate the synthesized [14C]-Lipid II from the unreacted precursors using thin-layer chromatography.
-
Quantification: Quantify the amount of [14C]-Lipid II formed in each reaction using autoradiography and densitometry or liquid scintillation counting. A decrease in the amount of synthesized Lipid II in the presence of this compound indicates inhibition.
Advanced Biophysical Characterization (Protocols Overview)
While specific published protocols for this compound are scarce, the following techniques are standard for detailed characterization of peptide-lipid interactions.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding, allowing for the determination of binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n).
General Protocol Outline:
-
Sample Preparation: Prepare a solution of this compound in a suitable buffer and a suspension of Lipid II-containing liposomes in the same buffer. Degas both solutions.
-
ITC Experiment: Fill the ITC sample cell with the liposome suspension and the injection syringe with the this compound solution.
-
Titration: Perform a series of small injections of the this compound solution into the sample cell while monitoring the heat changes.
-
Data Analysis: Integrate the heat pulses and fit the data to a suitable binding model to extract the thermodynamic parameters.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of binding kinetics, providing association (kon) and dissociation (koff) rate constants.
General Protocol Outline:
-
Sensor Chip Preparation: Immobilize Lipid II-containing liposomes onto a suitable sensor chip (e.g., L1 chip).
-
SPR Measurement: Flow a solution of this compound at various concentrations over the sensor surface and monitor the change in the resonance signal in real-time.
-
Data Analysis: Analyze the sensorgrams to determine the kinetic parameters of the interaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state NMR can provide high-resolution structural information on the this compound-Lipid II complex within a lipid bilayer environment.
General Protocol Outline:
-
Sample Preparation: Prepare isotopically labeled (e.g., 15N, 13C) this compound. Reconstitute the labeled peptide with Lipid II into oriented lipid bilayers (for solid-state NMR).
-
NMR Spectroscopy: Acquire multidimensional NMR spectra.
-
Structure Calculation: Use the NMR-derived distance and angular restraints to calculate a high-resolution structure of the complex.
Conclusion
The interaction of this compound with Lipid II is a cornerstone of its potent antimicrobial activity. While a comprehensive quantitative dataset for this specific interaction is still emerging, the available evidence strongly supports a mechanism analogous to that of nisin, involving high-affinity binding to the pyrophosphate moiety of Lipid II. This interaction not only inhibits the crucial process of cell wall biosynthesis but also facilitates the formation of pores in the bacterial membrane. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the nuanced details of this interaction, which is critical for the development of new and effective antimicrobial agents. The superior in vitro activity of this compound compared to nisin, potentially linked to its enhanced binding to Lipid II as suggested by molecular modeling, underscores its promise as a therapeutic candidate.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Solid-state NMR spectroscopy to study protein-lipid interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Therapeutic compounds targeting Lipid II for antibacterial purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Insights into In Vivo Activities of Lantibiotics from Gallidermin and this compound Mode-of-Action Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solid-State NMR of Membrane Proteins in Lipid Bilayers: to spin or not to spin? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Dynamics Insight into the Lipid II Recognition by Type A Lantibiotics: Nisin, this compound, and Gallidermin - PMC [pmc.ncbi.nlm.nih.gov]
The Architecture of Disruption: An In-depth Technical Guide to the Pore Formation Mechanism of Epidermin in Bacterial Membranes
For Immediate Release
This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the antibacterial activity of epidermin, a potent lantibiotic. Focusing on its interaction with bacterial membranes, this document elucidates the process of pore formation, a critical step in its bactericidal action. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and design of novel antimicrobial agents.
Executive Summary
This compound is a member of the type A lantibiotics, a class of ribosomally synthesized and post-translationally modified peptides characterized by their potent antimicrobial activity against a broad spectrum of Gram-positive bacteria. Its bactericidal efficacy is primarily attributed to a dual mode of action: the inhibition of cell wall biosynthesis and the formation of pores in the cytoplasmic membrane. This guide delves into the latter, detailing the sophisticated mechanism by which this compound breaches the bacterial membrane integrity, leading to cell death. A cornerstone of this mechanism is the specific interaction with undecaprenyl-pyrophosphoryl-N-acetylmuramoyl-pentapeptide-N-acetylglucosamine (Lipid II), the essential precursor for peptidoglycan synthesis. This interaction serves to concentrate this compound at the membrane surface, facilitating a series of conformational changes that culminate in the assembly of a transmembrane pore.
The Pore Formation Cascade: A Stepwise Process
The formation of pores by this compound is a highly orchestrated process that can be dissected into several key stages, from initial membrane targeting to the final, stable pore structure. The mechanism is best understood by analogy with the extensively studied lantibiotic, nisin, with which this compound shares significant structural and functional homology.
Initial Binding and Recognition of Lipid II
This compound's journey to pore formation begins with its specific recognition of Lipid II, which acts as a docking molecule on the bacterial membrane.[1][2] The N-terminal region of this compound, featuring characteristic lanthionine (B1674491) rings (A and B), is responsible for this high-affinity interaction.[2] This binding is crucial, as it effectively increases the local concentration of this compound at the membrane, a prerequisite for efficient pore formation at nanomolar concentrations.[3]
Conformational Changes and Membrane Insertion
Upon binding to Lipid II, this compound undergoes a significant conformational change. Molecular dynamics simulations suggest that this interaction induces a more rigid and complex-forming conformation in this compound. This structural rearrangement is thought to facilitate the transition of the peptide from a surface-bound state to a transmembrane orientation.
Oligomerization and Pore Assembly
The current model, largely informed by studies on nisin, posits that multiple this compound-Lipid II complexes oligomerize to form a stable pore. While the precise stoichiometry for the this compound-Lipid II pore has not been definitively established, the nisin model suggests a complex composed of eight lantibiotic molecules and four Lipid II molecules.[4] This aggregation of subunits creates a hydrophilic channel through the hydrophobic lipid bilayer.
The "wedge-like" model has been proposed for lantibiotic pore formation, where the peptides initially insert into the membrane in a surface-parallel orientation, causing localized membrane thinning and disorder, which eventually leads to the formation of a pore. Another model, the "barrel-stave" model, suggests that the peptides insert perpendicularly into the membrane to form a barrel-like structure. The exact topology of the this compound pore is still an area of active research.
Quantitative Analysis of Lantibiotic Pores
The biophysical properties of the pores formed by lantibiotics are critical to their bactericidal function. While specific data for this compound is limited, extensive research on nisin provides valuable insights into the characteristics of these channels.
| Parameter | Value (for Nisin) | Experimental Model | Reference |
| Pore Diameter | 2 - 2.5 nm | Black Lipid Membrane | [5][6] |
| Pore Lifetime | ~6 seconds | Black Lipid Membrane | [5] |
| Stoichiometry | 8 Nisin : 4 Lipid II | Pyrene Fluorescence & CD | [4] |
| Minimal this compound Concentration for Pore Formation | 0.01 mol% (in liposomes) | Liposome (B1194612) Leakage Assay | [1] |
| Minimal Nisin Concentration for Pore Formation | 0.1 mol% (in liposomes) | Liposome Leakage Assay | [1] |
The Role of Specific Amino Acids and Structural Motifs
The unique structural features of this compound are intimately linked to its function. Site-directed mutagenesis studies on the closely related lantibiotic gallidermin (B1576560) (differing by one amino acid) have shed light on the importance of specific residues.
-
N-Terminal Rings (A and B): Essential for the initial, high-affinity binding to the pyrophosphate moiety of Lipid II.
-
Hinge Region: A flexible region in the peptide backbone is crucial for the conformational changes required for membrane insertion and pore formation. A mutation in this region (e.g., [A12L]gallidermin) can abolish pore-forming activity.[3]
-
Overall Length: The length of the peptide is a critical determinant of its ability to span the membrane and form a stable pore. The pore-forming capacity of gallidermin has been shown to be dependent on membrane thickness.[3]
Visualizing the Mechanism and Experimental Workflows
To provide a clearer understanding of the complex processes involved in this compound's mode of action, the following diagrams illustrate the pore formation pathway and a typical experimental workflow for its investigation.
Caption: A schematic of the this compound pore formation mechanism.
Caption: A typical workflow for a liposome leakage assay.
Key Experimental Protocols
The study of this compound's pore-forming mechanism relies on a variety of in vitro and in vivo techniques. Below are detailed methodologies for key experiments.
Liposome Leakage Assay (Carboxyfluorescein Release)
This assay is used to determine the ability of this compound to permeabilize lipid membranes.
a. Preparation of Lipid II-Doped Liposomes:
-
A lipid mixture of 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC) and purified Lipid II (e.g., at a 99.9:0.1 molar ratio) is prepared in chloroform/methanol.
-
The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film on the wall of a glass vial. The film is further dried under vacuum for at least 2 hours to remove residual solvent.
-
The lipid film is hydrated with a solution of 50 mM carboxyfluorescein in a suitable buffer (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.4) at a self-quenching concentration.
-
The resulting suspension of multilamellar vesicles is subjected to several freeze-thaw cycles.
-
Large unilamellar vesicles (LUVs) of a defined size (e.g., 100 nm) are formed by extruding the suspension through a polycarbonate membrane with the desired pore size.
-
Free carboxyfluorescein is removed from the liposome preparation by gel filtration chromatography (e.g., using a Sephadex G-50 column) equilibrated with the same buffer.
b. Fluorescence Measurement:
-
The liposome suspension is diluted in the assay buffer in a fluorometer cuvette to a final lipid concentration of approximately 25 µM.
-
The baseline fluorescence is recorded (excitation at ~490 nm, emission at ~520 nm).
-
This compound is added to the cuvette at the desired concentration, and the fluorescence is monitored over time.
-
Complete leakage (100% release) is achieved by adding a detergent, such as Triton X-100 (e.g., 0.1% final concentration), to lyse all liposomes.
-
The percentage of leakage is calculated as: % Leakage = [(F_t - F_0) / (F_max - F_0)] * 100, where F_t is the fluorescence at time t, F_0 is the initial fluorescence, and F_max is the maximum fluorescence after detergent addition.
Black Lipid Membrane (BLM) Electrophysiology
This technique allows for the direct measurement of single-channel currents, providing insights into pore conductance, ion selectivity, and kinetics.
a. BLM Formation:
-
A planar lipid bilayer is formed across a small aperture (typically 50-200 µm in diameter) in a hydrophobic septum separating two aqueous compartments (cis and trans).
-
The membrane is typically formed from a solution of diphytanoyl-phosphatidylcholine (DiphPC) in n-decane. Lipid II can be incorporated into the membrane-forming solution.
-
The formation of a stable, solvent-free bilayer is monitored by measuring its capacitance.
b. Single-Channel Recording:
-
Both compartments are filled with an electrolyte solution (e.g., 1 M KCl, 10 mM HEPES, pH 7.4).
-
Ag/AgCl electrodes are placed in each compartment to apply a transmembrane potential and record the ionic current.
-
This compound is added to one compartment (the cis side).
-
The insertion of individual this compound pores is observed as discrete, stepwise increases in the transmembrane current.
-
The single-channel conductance is calculated from the current amplitude at a given voltage using Ohm's law (g = I/V).
-
The ion selectivity of the pore can be determined by establishing a salt gradient across the membrane and measuring the reversal potential.
-
The kinetics of the pore (open and closed lifetimes) are analyzed from the duration of the current steps.
In Vitro Lipid II Biosynthesis Assay
This assay is used to assess the inhibitory effect of this compound on cell wall synthesis.
-
Bacterial membranes containing the necessary enzymes for Lipid II synthesis are isolated.
-
The membranes are incubated with radiolabeled precursors of Lipid II (e.g., UDP-N-acetylglucosamine and UDP-N-acetylmuramic acid-pentapeptide).
-
This compound is added to the reaction mixture at various concentrations.
-
The reaction is allowed to proceed for a defined period.
-
The lipids are extracted, and the synthesized radiolabeled Lipid II is separated by thin-layer chromatography.
-
The amount of synthesized Lipid II is quantified by autoradiography or scintillation counting to determine the inhibitory effect of this compound.
Conclusion and Future Directions
The pore formation mechanism of this compound is a sophisticated process that leverages a specific molecular interaction with Lipid II to achieve high potency against Gram-positive bacteria. While the nisin model provides a robust framework for understanding this mechanism, further research is needed to elucidate the specific biophysical properties and stoichiometry of the this compound pore. A deeper understanding of the structure-function relationships of this compound and its interaction with the bacterial membrane will be invaluable for the rational design of new and improved lantibiotics to combat the growing threat of antibiotic resistance. Future studies employing advanced techniques such as cryo-electron microscopy and solid-state NMR spectroscopy will be instrumental in visualizing the this compound-Lipid II pore complex at atomic resolution.
References
- 1. Role of lipid-bound peptidoglycan precursors in the formation of pores by nisin, this compound and other lantibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Insights into In Vivo Activities of Lantibiotics from Gallidermin and this compound Mode-of-Action Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Bacterial Membranes Lipid II Changes the Stability of Pores Formed by the Antimicrobial Peptide Nisin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipid II-Mediated Pore Formation by the Peptide Antibiotic Nisin: a Black Lipid Membrane Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pathophysiological Roles of Ion Channels in Epidermal Cells, Immune Cells, and Sensory Neurons in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Comprehensive Protocol for the Purification of Epidermin from Staphylococcus epidermidis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Epidermin is a ribosomally synthesized, post-translationally modified antimicrobial peptide belonging to the lantibiotic family.[1] Produced by certain strains of Staphylococcus epidermidis, it exhibits potent bactericidal activity, particularly against Gram-positive bacteria.[2] This activity makes this compound a promising candidate for therapeutic applications. The primary challenge in its development and study is the establishment of a robust and efficient purification protocol. This application note provides a detailed, step-by-step methodology for the extraction and purification of this compound from S. epidermidis cultures, yielding a product of high purity suitable for downstream analysis and application.
The protocol described herein involves a multi-step process beginning with bacterial cultivation, followed by crude extraction, ammonium (B1175870) sulfate (B86663) precipitation, and sequential chromatographic separations using ion exchange and gel filtration techniques.[3][4]
Data Presentation
The following table summarizes the quantitative data from a typical this compound purification process, illustrating the yield and purity at each critical stage.[3][4]
| Purification Step | Total Activity (U) | Total Protein (mg) | Specific Activity (U/mg) | Purification Fold | Yield (%) |
| Crude Supernatant | 7000 | 107.5 | 65.1 | 1.0 | 100 |
| Ammonium Sulfate (70%) | 5400 | 28.8 | 187.5 | 2.6 | 36.0 |
| Ion Exchange (DEAE-Cellulose) | 4725 | 25.2 | 187.5 | 2.6 | 36.0 |
| Gel Filtration (Sephadex G-150) | 4515 | 10.5 | 430.0 | 6.1 | 34.4 |
Note: Data is derived from published results and may vary based on the S. epidermidis strain, culture conditions, and specific equipment used.[3][4]
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the this compound purification protocol.
Caption: Workflow for this compound Purification.
Experimental Protocols
Culture of Staphylococcus epidermidis
This protocol details the initial step of growing an this compound-producing strain of S. epidermidis.
Materials:
-
This compound-producing S. epidermidis strain
-
Sterile baffled flasks
-
Incubator shaker
Procedure:
-
Prepare 250 mL of sterile BHIB medium in a 500 mL baffled flask.[3]
-
Inoculate the medium with a single colony of the S. epidermidis strain.
-
Incubate the culture for 18-24 hours at 37°C with shaking at 180 rpm.[2][3]
Crude this compound Extraction
This protocol describes the initial separation of crude this compound from the bacterial culture.
Materials:
-
S. epidermidis culture from Step 1
-
High-speed centrifuge and rotor
-
Sterile centrifuge bottles
-
Water bath
Procedure:
-
Transfer the bacterial culture to sterile centrifuge bottles.
-
Centrifuge the culture at 10,000 rpm for 30 minutes at 4°C to pellet the bacterial cells.[3][4]
-
Carefully decant the supernatant, which contains the secreted this compound, into a sterile container. Discard the cell pellet.[3]
-
Heat the collected supernatant in a water bath to 70°C for 3 minutes.[4] This step helps to denature heat-labile proteins.
-
Allow the solution to cool to room temperature. If any precipitate forms, centrifuge again at 10,000 rpm for 15 minutes and collect the clear supernatant. This is the crude this compound extract.
Ammonium Sulfate Precipitation and Dialysis
This step concentrates the crude this compound and removes some contaminating proteins.
Materials:
-
Crude this compound extract from Step 2
-
Ammonium sulfate, solid
-
Magnetic stirrer and stir bar
-
Beaker
-
Dialysis tubing (e.g., 1 kDa MWCO)
-
0.01 M Phosphate buffer, pH 7.0
-
High-speed centrifuge
Procedure:
-
Place the crude extract in a beaker on a magnetic stirrer at 4°C.
-
Slowly add solid ammonium sulfate while stirring gently to reach a final saturation of 70%.[3]
-
Continue stirring at 4°C for at least 4 hours, or leave overnight, to allow for complete protein precipitation.[3]
-
Centrifuge the solution at 10,000 rpm for 15 minutes at 4°C to collect the protein precipitate.[3]
-
Discard the supernatant and resuspend the pellet in a minimal volume of 0.01 M phosphate buffer.
-
Transfer the resuspended pellet to dialysis tubing and dialyze against 2L of 0.01 M phosphate buffer at 4°C. Change the buffer three times over a 24-hour period to remove residual ammonium sulfate.[3]
Ion Exchange Chromatography
This step separates proteins based on their net charge.
Materials:
-
Dialyzed protein sample from Step 3
-
DEAE-Cellulose (or other suitable anion exchange resin) column
-
Equilibration Buffer: 0.01 M phosphate buffer, pH 7.0
-
Elution Buffer: 0.01 M phosphate buffer + 1 M NaCl, pH 7.0
-
Chromatography system with fraction collector
-
UV detector (280 nm)
Procedure:
-
Equilibrate the DEAE-Cellulose column with at least 5 column volumes of Equilibration Buffer.
-
Load the dialyzed sample onto the column.
-
Wash the column with Equilibration Buffer until the UV absorbance at 280 nm returns to baseline, collecting fractions.
-
Elute the bound proteins using a linear gradient of 0-1 M NaCl in the Equilibration Buffer over 10 column volumes. Collect fractions throughout the gradient.
-
Assay the collected fractions for antibacterial activity (e.g., using an agar (B569324) well diffusion assay against a sensitive indicator strain like Pseudomonas aeruginosa).[3]
-
Pool the fractions that exhibit the highest antibacterial activity. The fractions containing this compound activity are expected to elute during the salt gradient.[3][4]
Gel Filtration Chromatography
The final purification step separates molecules based on their size.
Materials:
-
Pooled active fractions from Step 4
-
Sephadex G-150 (or similar) gel filtration column
-
Elution Buffer: 0.05 M phosphate buffer, pH 7.0
-
Chromatography system with fraction collector
-
UV detector (280 nm)
Procedure:
-
Equilibrate the Sephadex G-150 column with at least 2 column volumes of Elution Buffer.
-
Concentrate the pooled fractions from the ion exchange step if necessary.
-
Load the concentrated sample onto the gel filtration column.
-
Elute the sample with the Elution Buffer at a constant flow rate.
-
Collect fractions and monitor the elution profile at 280 nm. A single peak corresponding to this compound activity is expected.[3]
-
Assay the fractions for antibacterial activity to identify those containing pure this compound.[3][4]
-
Pool the active fractions, which now contain the purified this compound. Verify purity using SDS-PAGE and determine the protein concentration.
References
- 1. Synergistic Antibacterial Activity of this compound and Staphylolysin Las A against Pathogenic Bacteria – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. Identification, Characterization, and Recombinant Expression of Epidermicin NI01, a Novel Unmodified Bacteriocin Produced by Staphylococcus epidermidis That Displays Potent Activity against Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neptjournal.com [neptjournal.com]
- 4. pubs.aip.org [pubs.aip.org]
Application Notes and Protocols for Determining the Antimicrobial Activity of Epidermin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for assessing the antimicrobial properties of Epidermin, a potent lantibiotic. The protocols outlined below are essential for researchers in microbiology, infectious diseases, and drug development to quantitatively and qualitatively evaluate the efficacy of this compound against various bacterial strains.
Introduction to this compound
This compound is a ribosomally synthesized and post-translationally modified antimicrobial peptide belonging to the class of lantibiotics.[1] Produced by Staphylococcus epidermidis, it exhibits bactericidal activity, particularly against a range of Gram-positive bacteria.[1][2] Its mechanism of action involves a dual strategy: the inhibition of bacterial cell wall synthesis through high-affinity binding to Lipid II, a crucial precursor molecule, and the subsequent formation of pores in the cell membrane, leading to cell death.[3] This unique mode of action makes this compound an interesting candidate for therapeutic applications, especially in the context of rising antibiotic resistance.
Quantitative Data Summary
The antimicrobial activity of this compound and its structural analog, Gallidermin, has been quantified against several clinically relevant bacterial species. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values reported in the literature.
| Organism | Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Staphylococcus aureus | SA113 | 8 | - | [4] |
| Staphylococcus aureus | Clinical Isolate | 36.04 (µL/mL) | 51.73 (µL/mL) | [2] |
| Staphylococcus aureus | MSSA | 12.5 | 12.5 | [5] |
| Staphylococcus aureus | MRSA | 1.56 | 1.56 | [5] |
| Staphylococcus epidermidis | O47 | 4 | - | [4] |
| Escherichia coli | Clinical Isolate | 13.85 (µL/mL) | 30.33 (µL/mL) | [2] |
| Pseudomonas aeruginosa | Clinical Isolate | 19.95 (µL/mL) | - | [2] |
Note: Some values were reported in µL/mL and are presented as such.
| Organism | Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Streptococcus pyogenes | Various | 0.015 - 0.03 | 0.015 - 0.03 | [6] |
| Propionibacterium acnes | ATCC 6919 | ~3.4 (converted from µM) | ~3.4 (converted from µM) | [7] |
| Propionibacterium acnes | ATCC 11827 | ~3.4 (converted from µM) | ~3.4 (converted from µM) | [7] |
Note: MIC/MBC for P. acnes were converted from µM based on the molecular weight of the tested peptide in the study.
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of this compound that inhibits the visible growth of a microorganism in a liquid medium.
Materials:
-
This compound stock solution
-
Target bacterial strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Protocol:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick 3-5 isolated colonies of the target bacterium from a fresh agar (B569324) plate.
-
Inoculate the colonies into a tube containing 5 mL of CAMHB.
-
Incubate at 37°C with agitation until the culture reaches the mid-logarithmic phase of growth, equivalent to a 0.5 McFarland standard.
-
Dilute the bacterial suspension in fresh CAMHB to achieve a final concentration of approximately 5 x 10^5 Colony Forming Units (CFU)/mL in the test wells.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water).
-
Perform two-fold serial dilutions of the this compound stock solution in CAMHB directly in the 96-well microtiter plate.
-
-
Assay Procedure:
-
Add 100 µL of the diluted bacterial suspension to each well of the 96-well plate.
-
Add 100 µL of each this compound dilution to the corresponding wells, resulting in a final volume of 200 µL.
-
Include a positive control (bacteria with no this compound) and a negative control (broth only) on each plate.
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Data Interpretation:
-
The MIC is determined as the lowest concentration of this compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.
-
Agar Well Diffusion Assay
This method provides a qualitative or semi-quantitative assessment of the antimicrobial activity of this compound.
Materials:
-
This compound solution of known concentration
-
Target bacterial strains
-
Mueller-Hinton Agar (MHA) plates
-
Sterile swabs
-
Sterile cork borer or pipette tip
-
Incubator
Protocol:
-
Preparation of Bacterial Lawn:
-
Prepare a bacterial inoculum as described in the MIC protocol, adjusted to a 0.5 McFarland standard.
-
Using a sterile swab, evenly spread the bacterial suspension over the entire surface of an MHA plate to create a uniform lawn.
-
Allow the plate to dry for a few minutes.
-
-
Well Preparation and Sample Addition:
-
Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer or the wide end of a sterile pipette tip.
-
Carefully add a defined volume (e.g., 50-100 µL) of the this compound solution into each well.
-
-
Incubation and Measurement:
-
Incubate the plates at 37°C for 18-24 hours.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.
-
Minimum Bactericidal Concentration (MBC) Determination
This assay is an extension of the MIC test and determines the lowest concentration of this compound that kills 99.9% of the initial bacterial inoculum.
Materials:
-
Results from the Broth Microdilution MIC Assay
-
Mueller-Hinton Agar (MHA) plates
-
Sterile pipette and spreader
-
Incubator
Protocol:
-
Sub-culturing from MIC Wells:
-
Following the MIC determination, select the wells showing no visible growth (the MIC well and wells with higher concentrations).
-
Aseptically pipette a small aliquot (e.g., 10-100 µL) from each of these clear wells.
-
-
Plating and Incubation:
-
Spread the aliquot onto the surface of a fresh MHA plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Interpretation:
-
The MBC is the lowest concentration of this compound that results in no colony growth or a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.
-
Visualizations
Experimental Workflows
Caption: Workflow for the Broth Microdilution MIC Assay.
Caption: Workflow for the Agar Well Diffusion Assay.
Caption: Workflow for the Minimum Bactericidal Concentration (MBC) Determination.
Mechanism of Action
Caption: Mechanism of Action of this compound.
References
- 1. This compound and gallidermin: Staphylococcal lantibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergistic Antibacterial Activity of this compound and Staphylolysin Las A against Pathogenic Bacteria – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. Insights into In Vivo Activities of Lantibiotics from Gallidermin and this compound Mode-of-Action Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity of Gallidermin on Staphylococcus aureus and Staphylococcus epidermidis Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Staphylococcal-Produced Bacteriocins and Antimicrobial Peptides: Their Potential as Alternative Treatments for Staphylococcus aureus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Susceptibility and emm type of Streptococcus pyogenes isolated from children with severe infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Protective Effects of Cath-MH With Anti-Propionibacterium Acnes and Anti-Inflammation Functions on Acne Vulgaris - PMC [pmc.ncbi.nlm.nih.gov]
Cloning and Expression of the Epidermin Structural Gene epiA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the cloning, expression, and purification of the precursor peptide (EpiA) of the lantibiotic epidermin. The protocols detailed below are synthesized from established methodologies for recombinant protein production in Escherichia coli and specific studies on this compound and other lantibiotics.
Introduction to this compound and the epiA Gene
This compound is a ribosomally synthesized and post-translationally modified peptide (lantibiotic) with potent antimicrobial activity against a range of Gram-positive bacteria. It is produced by Staphylococcus epidermidis. The biosynthesis of this compound is a complex process involving a cluster of genes, of which epiA is the structural gene encoding the 52-amino acid precursor peptide, pre-epidermin. This precursor peptide undergoes extensive enzymatic modifications to form the mature, biologically active this compound. The heterologous expression of epiA in a host like E. coli is a crucial step for studying the biosynthesis of this compound, for producing the precursor peptide as a substrate for in vitro modification studies, and for developing novel antimicrobial agents.
Data Presentation: Quantitative Analysis of Recombinant EpiA Production
| Lantibiotic Precursor | Expression System | Host Strain | Typical Yield (mg/L of culture) | Purity | Reference |
| NisA (Nisin precursor) | pRSFDUET-1/pACYCDUET-1 | E. coli BL21(DE3) | 24 | >95% | [1][2] |
| RumA (Ruminococcin-A precursor) | GFP fusion construct | E. coli | >120 | Not specified | [3] |
| Ala(0)actagardine precursor | pRSFDuet-1 | E. coli | 4.2 | Not specified | [4] |
Experimental Protocols
Cloning of the epiA Gene into an Expression Vector
This protocol describes the cloning of the epiA gene from Staphylococcus epidermidis into a pET-28a(+) expression vector, which allows for the expression of an N-terminally His-tagged fusion protein.
3.1.1. Materials
-
Staphylococcus epidermidis genomic DNA
-
pET-28a(+) vector
-
Restriction enzymes (e.g., NdeI and XhoI) and corresponding buffers
-
T4 DNA Ligase and buffer
-
High-fidelity DNA polymerase
-
dNTPs
-
Primers for epiA amplification (see below)
-
E. coli DH5α (for cloning)
-
E. coli BL21(DE3) (for expression)
-
LB agar (B569324) and broth with kanamycin (B1662678) (50 µg/mL)
-
DNA purification kits (for PCR products and plasmids)
-
Gel electrophoresis equipment and reagents
3.1.2. Primer Design Primers should be designed to amplify the entire coding sequence of epiA and include restriction sites for cloning into the pET-28a(+) vector.
-
Forward Primer (with NdeI site): 5'- CATATG -3'
-
Reverse Primer (with XhoI site): 5'- CTCGAG -3'
3.1.3. PCR Amplification of epiA
-
Set up a 50 µL PCR reaction containing:
-
100 ng S. epidermidis genomic DNA
-
1 µL of 10 µM forward primer
-
1 µL of 10 µM reverse primer
-
1 µL of 10 mM dNTPs
-
5 µL of 10x high-fidelity polymerase buffer
-
1 µL of high-fidelity DNA polymerase
-
Nuclease-free water to 50 µL
-
-
Perform PCR with the following cycling conditions:
-
Initial denaturation: 98°C for 30 seconds
-
30 cycles of:
-
Denaturation: 98°C for 10 seconds
-
Annealing: 55-65°C for 30 seconds (optimize based on primer Tm)
-
Extension: 72°C for 30 seconds
-
-
Final extension: 72°C for 5 minutes
-
-
Analyze the PCR product on a 1.5% agarose (B213101) gel to confirm the amplification of a band of the expected size for epiA (approximately 159 bp).
-
Purify the PCR product using a suitable kit.
3.1.4. Restriction Digest and Ligation
-
Digest 1 µg of the purified epiA PCR product and 1 µg of the pET-28a(+) vector with NdeI and XhoI in separate reactions according to the enzyme manufacturer's protocol.
-
Incubate at 37°C for 1-2 hours.
-
Purify the digested vector and insert from an agarose gel.
-
Set up a ligation reaction with a 3:1 molar ratio of insert to vector:
-
50 ng digested pET-28a(+) vector
-
~14 ng digested epiA insert
-
1 µL of T4 DNA Ligase
-
2 µL of 10x T4 DNA Ligase buffer
-
Nuclease-free water to 20 µL
-
-
Incubate at 16°C overnight or at room temperature for 2 hours.
3.1.5. Transformation and Screening
-
Transform the ligation mixture into competent E. coli DH5α cells.
-
Plate the transformed cells on LB agar plates containing kanamycin (50 µg/mL).
-
Incubate overnight at 37°C.
-
Screen colonies for the presence of the insert by colony PCR or by restriction digest of purified plasmid DNA.
-
Sequence the purified plasmid from a positive clone to confirm the correct sequence and orientation of the epiA insert.
Expression of the Recombinant EpiA Precursor Peptide
This protocol details the expression of the His-tagged EpiA precursor peptide in E. coli BL21(DE3).
3.2.1. Materials
-
E. coli BL21(DE3) cells harboring the pET-28a(+)-epiA plasmid
-
LB broth with kanamycin (50 µg/mL)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) stock solution (1 M)
-
Shaking incubator
-
Spectrophotometer
-
Centrifuge
3.2.2. Protein Expression
-
Inoculate 10 mL of LB broth containing kanamycin (50 µg/mL) with a single colony of E. coli BL21(DE3) carrying the pET-28a(+)-epiA plasmid.
-
Incubate overnight at 37°C with shaking at 200 rpm.
-
The next day, inoculate 1 L of fresh LB broth with kanamycin with the overnight culture.
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1.0 mM.
-
Continue to incubate the culture for 4-6 hours at 37°C or overnight at 16-20°C for potentially improved protein solubility.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C.
Purification of the Recombinant EpiA Precursor Peptide
This protocol describes the purification of the N-terminally His-tagged EpiA precursor peptide using immobilized metal affinity chromatography (IMAC).
3.3.1. Materials
-
Cell pellet from the 1 L expression culture
-
Lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0)
-
Wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0)
-
Elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0)
-
DNase I
-
Protease inhibitor cocktail
-
Ni-NTA affinity resin
-
Chromatography column
-
Sonciator
-
Centrifuge
-
SDS-PAGE equipment and reagents
3.3.2. Cell Lysis
-
Resuspend the cell pellet in 30 mL of lysis buffer containing lysozyme (1 mg/mL) and a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes.
-
Sonicate the cell suspension on ice to complete lysis.
-
Add DNase I and incubate on ice for 15 minutes.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Collect the supernatant containing the soluble protein fraction.
3.3.3. Affinity Chromatography
-
Equilibrate the Ni-NTA resin in a chromatography column with lysis buffer.
-
Load the clarified supernatant onto the column.
-
Wash the column with 10 column volumes of wash buffer.
-
Elute the His-tagged EpiA protein with 5 column volumes of elution buffer.
-
Collect fractions and analyze by SDS-PAGE to identify those containing the purified protein.
-
Pool the fractions containing the purified EpiA.
-
Dialyze the pooled fractions against a suitable storage buffer (e.g., PBS) and store at -80°C.
Visualization of Workflows and Pathways
Experimental Workflow for Cloning and Expression of epiA
Caption: Workflow for cloning the epiA gene and expressing the precursor peptide.
Regulatory Pathway of epiA Expression
The expression of the epiA gene is positively regulated by the protein EpiQ. EpiQ is a DNA-binding protein that recognizes and binds to specific inverted repeat sequences in the promoter region of the epiA gene, thereby activating its transcription. The activity of the entire this compound biosynthesis and immunity system is also influenced by the agr quorum-sensing system, which primarily controls the processing of the pre-epidermin peptide.
Caption: Regulation of epiA expression and pre-epidermin processing.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Production of Lantipeptides in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioprocess Development for Lantibiotic Ruminococcin-A Production in Escherichia coli and Kinetic Insights Into LanM Enzymes Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heterologous Production of the Lantibiotic Ala(0)Actagardine in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Mass Spectrometry Analysis of Epidermin and Its Variants
Introduction
Epidermin is a potent antimicrobial peptide belonging to the lantibiotic class, produced by Staphylococcus epidermidis.[1][2] Lantibiotics are ribosomally synthesized and undergo extensive post-translational modifications (PTMs), resulting in a complex structure containing unusual amino acids such as lanthionine (B1674491) and 3-methyllanthionine.[1][3] These modifications are critical for the unique thioether cross-links that define the peptide's structure and potent bactericidal activity against a range of Gram-positive bacteria.[1][3] Mass spectrometry (MS) is an indispensable tool for the comprehensive analysis of this compound and its variants. It allows for precise molecular weight determination, identification and localization of PTMs, sequence verification, and quantification, which are crucial for research, quality control, and drug development.
This document provides detailed protocols for the purification and mass spectrometric analysis of this compound, summarizes key quantitative data, and illustrates the experimental workflows.
Data Presentation: Quantitative Analysis
Mass spectrometry provides precise mass measurements that are critical for identifying this compound and confirming its modification state.
Table 1: Quantitative Mass Data for this compound
| Analyte | Theoretical Mass (Da) | Observed Mass (Da) | Ionization Method |
|---|---|---|---|
| This compound | 2163.95 | 2163.97 | ESI-MS[4] |
| Staphylococcin 1580 (Identical to this compound) | - | 2165 | Not Specified[5] |
Table 2: Key Post-Translational Modifications in Mature this compound
| Modification Type | Precursor Amino Acid(s) | Resulting Structure | Description |
|---|---|---|---|
| Lanthionine (Lan) | Ser, Cys | Thioether bridge | Forms intramolecular rings.[1][3] |
| 3-Methyllanthionine (MeLan) | Thr, Cys | Thioether bridge | Forms intramolecular rings.[1][3] |
| Didehydroalanine (Dha) | Ser | Dehydrated residue | Formed from Serine.[1] |
| Didehydrobutyrine (Dhb) | Thr | Dehydrated residue | Formed from Threonine.[1] |
| S-(2-aminovinyl)-D-cysteine | Ser, Cys | C-terminal modification | A unique ring structure at the C-terminus.[2][3] |
Experimental Workflows and Logical Relationships
Visualizing the overall process from biosynthesis to analysis provides a clear framework for understanding the experimental approach.
Caption: Biosynthesis pathway of mature this compound from its precursor peptide.
Caption: General workflow for the mass spectrometry analysis of this compound.
Experimental Protocols
Protocol 1: Purification of this compound from Culture Supernatant
This protocol is adapted from methods used for the purification of this compound and other lantibiotics.[4][5]
-
Bacterial Cultivation:
-
Inoculate a suitable broth medium with an this compound-producing strain of Staphylococcus epidermidis.
-
Incubate the culture under optimal conditions (e.g., 37°C with shaking) for 24-48 hours to allow for maximal bacteriocin (B1578144) production.
-
-
Initial Extraction:
-
Harvest the culture supernatant by centrifugation to remove bacterial cells.
-
Apply the supernatant to an Amberlite XAD-2 or XAD-8 resin column to adsorb the peptide.[2][5]
-
Wash the column with water to remove unbound impurities.
-
Elute the peptide fraction using an organic solvent, such as methanol (B129727) or isopropanol.
-
-
Cation Exchange Chromatography:
-
Further purify the eluted fraction using a cation exchange column to separate this compound based on its positive charge.
-
Apply the sample in a low-salt buffer and elute using a salt gradient (e.g., 0-1 M NaCl).
-
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Perform the final purification step using a C18 RP-HPLC column.[4][5]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724).
-
Elute the sample using a linear gradient of Mobile Phase B (e.g., 0-60% over 60 minutes).
-
Monitor the elution at 214 nm and collect fractions corresponding to the active peptide peak.
-
Confirm the purity and correct mass of the collected fractions using mass spectrometry.[6]
-
Protocol 2: Sample Preparation for Mass Spectrometry
Proper sample preparation is crucial to avoid instrument contamination and ensure high-quality data.[7]
A. For ESI-MS (Electrospray Ionization):
-
Solubilization: Dissolve the purified, lyophilized this compound in a solution of 50% acetonitrile and 50% water with 0.1% formic acid to a stock concentration of approximately 1 mg/mL.[8]
-
Dilution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent.[8]
-
Filtration: If any precipitate is visible, filter the sample through a 0.22 µm syringe filter to prevent clogging of the ESI needle.[8]
-
Vial Transfer: Transfer the final solution to a standard 2 mL mass spectrometry vial.
B. For MALDI-MS (Matrix-Assisted Laser Desorption/Ionization):
-
Matrix Preparation: Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (HCCA) in a solution of 50% acetonitrile, 47.5% water, and 2.5% TFA.[9]
-
Sample-Matrix Mixture: Mix the purified this compound sample (typically at ~1 mg/mL) with the HCCA matrix solution at a ratio of 1:5 (v/v).[9]
-
Spotting: Spot 1 µL of the mixture onto a MALDI target plate and allow it to air-dry completely (crystal formation should be visible).
Protocol 3: Mass Spectrometry Analysis
A. Intact Mass Analysis (MALDI-TOF or ESI-MS):
-
Instrument Calibration: Calibrate the mass spectrometer using a suitable peptide or protein standard in the mass range of interest.[9]
-
Acquisition Mode: Set the instrument to acquire data in positive ion mode.
-
Mass Range: Set the detection range to m/z 500–4000.[9]
-
Data Acquisition (MALDI-TOF): Use a laser power sufficient for ionization and desorption of the peptide ions (e.g., 20-25% power).[9]
-
Data Acquisition (ESI-MS): Infuse the sample directly or via LC. The resulting spectrum for a large peptide like this compound will show a series of peaks representing different charge states (e.g., [M+2H]²⁺, [M+3H]³⁺).[10] The mass spectrometer software can deconvolute this series to determine the parent mass.
B. Fragmentation Analysis for Sequencing and PTM Confirmation (LC-MS/MS):
-
LC Separation: Couple the ESI source to an HPLC system with a C18 column as described in Protocol 1. This separates variants and removes residual impurities.
-
MS1 Survey Scan: Perform a full MS scan (e.g., m/z 350–1800) to detect the precursor ions of this compound and its variants.[11]
-
Data-Dependent Acquisition (DDA): Configure the instrument to automatically select the most intense precursor ions from the MS1 scan for fragmentation.[12]
-
Fragmentation: Fragment the selected precursor ions using Collision-Induced Dissociation (CID) or High-Energy C-trap Dissociation (HCD).[11][13]
-
MS2 Fragment Ion Scan: Acquire the MS/MS spectra of the resulting fragment ions. These spectra contain the information needed for peptide sequencing.[12]
-
Data Analysis: Use proteomics software to analyze the MS/MS spectra. The fragmentation pattern, characterized by b- and y-ions, can be used to confirm the amino acid sequence and pinpoint the locations of PTMs by identifying characteristic mass shifts.[10][13]
References
- 1. This compound and gallidermin: Staphylococcal lantibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: sequencing of a heterodetic tetracyclic 21-peptide amide antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. Complete sequences of this compound and nukacin encoding plasmids from oral-derived Staphylococcus epidermidis and their antibacterial activity | PLOS One [journals.plos.org]
- 5. Staphylococcin 1580 is identical to the lantibiotic this compound: implications for the nature of bacteriocins from gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Insights into In Vivo Activities of Lantibiotics from Gallidermin and this compound Mode-of-Action Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 9. Genome-Guided Mass Spectrometry Expedited the Discovery of Paraplantaricin TC318, a Lantibiotic Produced by Lactobacillus paraplantarum Strain Isolated From Cheese - PMC [pmc.ncbi.nlm.nih.gov]
- 10. google.com [google.com]
- 11. Evaluation of mass spectrometry MS/MS spectra for the presence of isopeptide crosslinked peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. baarslab.wordpress.ncsu.edu [baarslab.wordpress.ncsu.edu]
Determining the Three-Dimensional Structure of Epidermin using NMR Spectroscopy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the application of Nuclear Magnetic Resonance (NMR) spectroscopy for elucidating the three-dimensional (3D) structure of Epidermin, a potent lantibiotic with significant therapeutic potential. Given that this compound and Gallidermin are structural analogues, differing by only a single amino acid at position 6 (Isoleucine in this compound, Leucine in Gallidermin), the experimental protocols and data for Gallidermin are presented here as a close and relevant proxy to illustrate the methodology.[1] The solution structure of this compound has been determined to be an amphiphilic screw-shaped molecule.[1]
Introduction to this compound and its Structural Significance
This compound is a tetracyclic polypeptide antibiotic belonging to the class of lantibiotics, which are characterized by the presence of lanthionine (B1674491) and methyllanthionine residues.[2] These unusual amino acids form thioether bridges that introduce conformational constraints, leading to a well-defined and rigid structure. The determination of this compound's 3D structure is crucial for understanding its mechanism of action, which involves the inhibition of bacterial cell wall synthesis and pore formation in the cell membrane. This structural knowledge is invaluable for structure-activity relationship (SAR) studies and the rational design of novel, more effective antimicrobial agents.
Experimental Workflow for 3D Structure Determination of Lantibiotics
The overall workflow for determining the 3D structure of a lantibiotic like this compound or its analogue Gallidermin using NMR spectroscopy is a multi-step process. It begins with sample preparation and proceeds through NMR data acquisition, resonance assignment, derivation of structural restraints, and finally, structure calculation and validation.
References
Application Notes: Protocol for Epidermin Activity Assay Using Micrococcus luteus
Audience: Researchers, scientists, and drug development professionals.
Introduction
Epidermin is a lanthionine-containing peptide antibiotic, or lantibiotic, produced by Staphylococcus epidermidis.[1] It exhibits potent antimicrobial activity against a range of Gram-positive bacteria, including Micrococcus luteus, which is often used as a sensitive indicator organism for screening and quantifying the activity of such antimicrobial peptides.[2][3][4] The primary mechanism of action for this compound, similar to other type A lantibiotics like nisin and gallidermin (B1576560), involves the inhibition of cell wall biosynthesis through specific binding to Lipid II, a crucial precursor in the peptidoglycan synthesis pathway.[1][5][6] This interaction can also lead to the formation of pores in the bacterial membrane, further contributing to its bactericidal effect.[1][6]
These application notes provide detailed protocols for quantifying the antimicrobial activity of this compound against Micrococcus luteus using two standard methods: the agar (B569324) well diffusion assay and the broth microdilution assay for determining the Minimum Inhibitory Concentration (MIC).
Data Presentation
Quantitative data from this compound activity assays should be recorded meticulously to ensure reproducibility and allow for comparative analysis. The following tables provide templates for organizing experimental results.
Table 1: Zone of Inhibition Diameters for this compound against Micrococcus luteus
| This compound Concentration (µg/mL) | Replicate 1 (mm) | Replicate 2 (mm) | Replicate 3 (mm) | Mean Diameter (mm) | Standard Deviation |
| 100 | |||||
| 50 | |||||
| 25 | |||||
| 12.5 | |||||
| 6.25 | |||||
| Positive Control (e.g., Vancomycin) | |||||
| Negative Control (Solvent) |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Micrococcus luteus
| This compound Concentration (µg/mL) | Well 1 | Well 2 | Well 3 | Visual Growth (+/-) | OD600 | % Inhibition |
| 128 | ||||||
| 64 | ||||||
| 32 | ||||||
| 16 | ||||||
| 8 | ||||||
| 4 | ||||||
| 2 | ||||||
| 1 | ||||||
| 0.5 | ||||||
| 0.25 | ||||||
| 0.125 | ||||||
| 0 (Growth Control) | ||||||
| Sterility Control |
MIC: The lowest concentration of this compound that prevents visible growth of Micrococcus luteus.[7]
Experimental Protocols
Agar Well Diffusion Assay
This method is used to qualitatively and semi-quantitatively assess the antimicrobial activity of this compound. It is based on the diffusion of the antimicrobial agent from a well through a solidified agar medium seeded with the indicator organism, resulting in a zone of growth inhibition.
Materials:
-
Purified this compound
-
Micrococcus luteus (e.g., ATCC 4698)
-
Tryptic Soy Agar (TSA) or Mueller-Hinton Agar (MHA)
-
Sterile 0.85% saline solution
-
McFarland turbidity standards (0.5 standard)
-
Sterile petri dishes
-
Sterile swabs
-
Sterile cork borer or pipette tips for making wells
-
Micropipettes and sterile tips
-
Incubator (30-37°C)[2]
Procedure:
-
Preparation of Micrococcus luteus Inoculum:
-
Inoculate a single colony of Micrococcus luteus into 5 mL of TSB or MHB.
-
Incubate at 30-37°C for 18-24 hours with shaking.[2]
-
Adjust the turbidity of the bacterial suspension with sterile saline to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
-
Preparation of Agar Plates:
-
Prepare MHA or TSA according to the manufacturer's instructions and sterilize by autoclaving.
-
Cool the molten agar to 45-50°C in a water bath.
-
Pour 20-25 mL of the agar into sterile petri dishes and allow it to solidify completely in a laminar flow hood.
-
-
Inoculation of Plates:
-
Dip a sterile cotton swab into the prepared Micrococcus luteus inoculum.
-
Remove excess liquid by pressing the swab against the inside of the tube.
-
Evenly streak the entire surface of the agar plate in three different directions to ensure uniform growth.
-
Allow the plates to dry for 5-10 minutes.
-
-
Well Preparation and Sample Addition:
-
Using a sterile cork borer (6-8 mm diameter) or the wide end of a sterile pipette tip, create equidistant wells in the agar.
-
Prepare serial dilutions of this compound in a suitable sterile solvent (e.g., sterile deionized water or a buffer).
-
Carefully pipette a fixed volume (e.g., 50-100 µL) of each this compound dilution into the wells.[2]
-
Include a positive control (e.g., a known antibiotic like vancomycin) and a negative control (the solvent used to dissolve this compound).
-
-
Incubation and Data Collection:
-
Allow the plates to stand at room temperature for 1-2 hours to permit diffusion of the peptide.
-
Invert the plates and incubate at 30-37°C for 18-24 hours.[2]
-
Measure the diameter of the zone of complete growth inhibition in millimeters (mm) for each well.
-
Broth Microdilution Assay for MIC Determination
This quantitative method determines the minimum concentration of an antimicrobial agent required to inhibit the growth of a microorganism in a liquid medium.[7]
Materials:
-
Purified this compound
-
Micrococcus luteus
-
Half-concentrated Mueller-Hinton Broth (MHB) or TSB[1]
-
Sterile 96-well microtiter plates (round-bottom preferred)[8]
-
Multichannel pipette
-
Sterile pipette tips
-
Plate reader (optional, for spectrophotometric measurement)
-
Incubator (30-37°C)[1]
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in a suitable sterile solvent.
-
Prepare a working solution at twice the highest desired final concentration in the appropriate broth (e.g., if the highest final concentration is 128 µg/mL, prepare a 256 µg/mL solution).[8]
-
-
Preparation of Microtiter Plate:
-
Dispense 100 µL of the appropriate broth into all wells of a 96-well microtiter plate.[8]
-
Add 100 µL of the 2x this compound working solution to the wells in the first column.[8]
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last dilution column.[8]
-
Reserve one column for a growth control (no this compound) and another for a sterility control (no bacteria).
-
-
Preparation of Micrococcus luteus Inoculum:
-
Prepare a liquid culture of Micrococcus luteus as described for the agar diffusion assay.
-
Dilute the culture in broth to achieve a final inoculum concentration of approximately 10⁵ CFU/mL in each well.[1]
-
-
Inoculation of the Plate:
-
Add the appropriate volume of the diluted bacterial suspension to each well (except the sterility control wells) to achieve the final inoculum concentration. For example, if the bacterial suspension is prepared at 2x the final concentration, add 100 µL to each 100 µL of diluted this compound.
-
-
Incubation and MIC Determination:
-
Seal the plate (e.g., with a sterile lid or adhesive film) and incubate at 30-37°C for 16-24 hours.[1]
-
Determine the MIC by visual inspection: the MIC is the lowest concentration of this compound at which no visible turbidity (growth) is observed.
-
Alternatively, the MIC can be determined spectrophotometrically by reading the optical density (OD) at 600 nm. The MIC is the concentration that shows a significant reduction (e.g., ≥90%) in growth compared to the growth control.[8]
-
Visualizations
Caption: Workflow for the Agar Well Diffusion Assay.
Caption: Workflow for the Broth Microdilution MIC Assay.
References
- 1. Insights into In Vivo Activities of Lantibiotics from Gallidermin and this compound Mode-of-Action Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Complete sequences of this compound and nukacin encoding plasmids from oral-derived Staphylococcus epidermidis and their antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two-Component Anti-Staphylococcus aureus Lantibiotic Activity Produced by Staphylococcus aureus C55 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessing the antimicrobial activities of Ocins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights into in vivo activities of lantibiotics from gallidermin and this compound mode-of-action studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation into the mechanism of action of the antimicrobial peptide epilancin 15X - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Heterologous Expression of Epidermin in E. coli: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the heterologous expression of the lantibiotic Epidermin in Escherichia coli. This compound, a post-translationally modified antimicrobial peptide, holds significant therapeutic potential. Its production in a robust and easily manipulated host like E. coli is a key objective for research and development. However, the production of active, mature this compound in E. coli is a complex process due to the requirement for extensive post-translational modifications that are not native to this host.
This document outlines the strategies and methodologies to express the this compound precursor peptide (EpiA) and discusses the challenges and potential solutions for producing the fully modified, active antibiotic.
Introduction to this compound and its Biosynthesis
This compound is a ribosomally synthesized and post-translationally modified peptide (lantibiotic) produced by Staphylococcus epidermidis.[1] Its potent antimicrobial activity against various Gram-positive bacteria makes it a promising candidate for drug development. The biosynthesis of this compound involves the initial production of a precursor peptide, EpiA, which then undergoes a series of enzymatic modifications.[2] These modifications, crucial for its bioactivity, include dehydration of serine and threonine residues, followed by the formation of thioether bridges (lanthionine and methyllanthionine) and the oxidative decarboxylation of the C-terminal cysteine.[2]
The genes responsible for this compound biosynthesis are organized in a gene cluster, which includes the structural gene for the precursor peptide (epiA) and genes encoding the modification enzymes (epiB, epiC, epiD), a processing protease (epiP), a transporter (epiT), immunity proteins (epiF, epiE, epiG), and a regulatory protein (epiQ).[3][4]
Challenges in Heterologous Expression in E. coli
The primary challenge in producing active this compound in E. coli is the absence of the native machinery for post-translational modifications.[5] Direct expression of the epiA gene will only yield the unmodified, inactive precursor peptide. To produce mature this compound, co-expression of the necessary modification enzymes is required.[6]
Other potential challenges include:
-
Codon Usage Bias: The codon usage of the epiA gene from Staphylococcus epidermidis may not be optimal for high-level expression in E. coli.
-
Inclusion Body Formation: High-level expression of foreign proteins in E. coli can often lead to the formation of insoluble aggregates known as inclusion bodies.
-
Toxicity: The expressed peptide, even in its precursor form, might exhibit some level of toxicity to the E. coli host.
Expression Strategy: Co-expression of EpiA and Modification Enzymes
A feasible strategy for producing modified this compound in E. coli involves the co-expression of the precursor peptide gene (epiA) with the genes encoding the modification enzymes (epiB, epiC, and epiD). This can be achieved by constructing a synthetic operon under the control of an inducible promoter in an E. coli expression vector.
Quantitative Data Summary
While specific high-yield production of fully mature this compound in E. coli is still a significant research challenge, the expression of the precursor peptide, EpiA, has been successfully demonstrated. The following table summarizes typical parameters and expected outcomes for recombinant EpiA expression.
| Parameter | Typical Value/Range | Notes |
| Expression Host | E. coli BL21(DE3) | A common strain for T7 promoter-based expression.[7] |
| Expression Vector | pET series (e.g., pET-28a) | Provides strong, inducible expression under the T7 promoter.[8] |
| Inducer (IPTG) | 0.1 - 1.0 mM | Concentration needs to be optimized for each specific construct.[9] |
| Induction OD600 | 0.4 - 0.8 | Induction during the mid-log phase of growth is typical.[7] |
| Induction Temperature | 16 - 37 °C | Lower temperatures can improve protein solubility.[9] |
| Induction Time | 3 - 16 hours | Longer induction times are often used with lower temperatures.[7][9] |
| Purification Tag | Hexahistidine (6xHis) | Facilitates purification using Immobilized Metal Affinity Chromatography (IMAC).[10] |
| Expected Yield (EpiA) | Variable (Low to moderate) | Yields are often not explicitly reported in mg/L and depend heavily on optimization. High-yield protocols for other recombinant proteins in E. coli can achieve yields from 17-34 mg from a 50 mL culture, but this is not guaranteed for EpiA.[11][12] |
Experimental Protocols
The following protocols provide a detailed methodology for the key experiments involved in the heterologous expression of His-tagged EpiA in E. coli.
Protocol 1: Cloning of epiA into pET-28a(+) Expression Vector
This protocol describes the cloning of the this compound precursor peptide gene, epiA, into the pET-28a(+) vector, which will append an N-terminal His-tag to the expressed protein.
Materials:
-
epiA gene (synthesized with appropriate restriction sites or amplified from S. epidermidis genomic DNA)
-
pET-28a(+) vector
-
Restriction enzymes (e.g., NdeI and XhoI)
-
T4 DNA Ligase and buffer
-
Competent E. coli DH5α (for cloning)
-
LB agar (B569324) plates with Kanamycin (50 µg/mL)
-
Plasmid DNA purification kit
Procedure:
-
Vector and Insert Preparation:
-
Digest 1-2 µg of pET-28a(+) vector and the DNA fragment containing the epiA gene with the selected restriction enzymes (e.g., NdeI and XhoI) in a final volume of 20 µL for 1-2 hours at 37°C.
-
Run the digested products on a 1% agarose (B213101) gel and purify the linearized vector and the epiA insert using a gel extraction kit.
-
-
Ligation:
-
Set up a ligation reaction with a 1:3 molar ratio of vector to insert.
-
Add 1 µL of T4 DNA Ligase and the corresponding buffer.
-
Incubate at 16°C overnight or at room temperature for 1-2 hours.
-
-
Transformation into E. coli DH5α:
-
Transform 5-10 µL of the ligation mixture into 50 µL of competent E. coli DH5α cells following a standard heat-shock protocol.
-
Plate the transformed cells on LB agar plates containing Kanamycin (50 µg/mL) and incubate overnight at 37°C.
-
-
Colony Screening and Plasmid Purification:
-
Select several colonies and perform colony PCR or restriction digestion of miniprep DNA to verify the presence of the insert.
-
Confirm the correct sequence of the insert by Sanger sequencing.
-
Purify the recombinant plasmid (pET28a-epiA) from a positive clone using a plasmid DNA purification kit.
-
Protocol 2: Transformation of E. coli BL21(DE3)
This protocol outlines the transformation of the expression host E. coli BL21(DE3) with the pET28a-epiA plasmid.
Materials:
-
Purified pET28a-epiA plasmid DNA
-
Competent E. coli BL21(DE3) cells
-
SOC medium
-
LB agar plates with Kanamycin (50 µg/mL)
Procedure:
-
Thaw a 50 µL aliquot of competent E. coli BL21(DE3) cells on ice.[13]
-
Add 1-5 µL of the pET28a-epiA plasmid DNA (1 pg - 100 ng) to the cells.[14]
-
Gently mix by flicking the tube and incubate on ice for 30 minutes.[13]
-
Heat-shock the cells by placing the tube in a 42°C water bath for exactly 10 seconds.[14]
-
Immediately transfer the tube back to ice for 5 minutes.[14]
-
Add 950 µL of room temperature SOC medium to the cells.[13]
-
Incubate at 37°C for 1 hour with shaking (250 rpm).[13]
-
Plate 50-100 µL of the cell suspension onto LB agar plates containing Kanamycin (50 µg/mL).[13]
-
Incubate the plates overnight at 37°C.
Protocol 3: Induction of EpiA Expression
This protocol describes the induction of His-tagged EpiA expression in E. coli BL21(DE3).
Materials:
-
E. coli BL21(DE3) carrying pET28a-epiA
-
LB medium with Kanamycin (50 µg/mL)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) stock solution (1 M)
Procedure:
-
Inoculate 5 mL of LB medium containing Kanamycin (50 µg/mL) with a single colony of E. coli BL21(DE3) carrying pET28a-epiA.
-
Incubate overnight at 37°C with shaking (200-250 rpm).
-
The next day, inoculate 500 mL of fresh LB medium with Kanamycin with the overnight culture to an initial OD600 of ~0.05-0.1.
-
Incubate at 37°C with shaking until the OD600 reaches 0.4-0.8.[7]
-
Take a 1 mL sample of the uninduced culture as a control.
-
Induce protein expression by adding IPTG to a final concentration of 0.1 - 1.0 mM. The optimal concentration should be determined empirically.[9]
-
Continue to incubate the culture under optimized conditions (e.g., 4 hours at 37°C, or 16 hours at 20°C).[9][15]
-
Harvest the cells by centrifugation at 4,000 x g for 15 minutes at 4°C.[9]
-
Discard the supernatant and store the cell pellet at -80°C until purification.
Protocol 4: Cell Lysis and Extraction of Recombinant EpiA
This protocol describes the lysis of E. coli cells and extraction of the soluble protein fraction.
Materials:
-
Frozen cell pellet from the expression culture
-
Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)
-
DNase I
-
Protease inhibitor cocktail
Procedure:
-
Thaw the cell pellet on ice.
-
Resuspend the pellet in ice-cold Lysis Buffer (approximately 5 mL per gram of wet cell paste).[16]
-
Add lysozyme to a final concentration of 1 mg/mL and a protease inhibitor cocktail.[17]
-
Incubate on ice for 30 minutes with gentle rocking.[17]
-
Add DNase I to a final concentration of 10 µg/mL.
-
Lyse the cells by sonication on ice. Use several short bursts to avoid overheating the sample.[17]
-
Clarify the lysate by centrifugation at 12,000 x g for 30 minutes at 4°C to pellet the cell debris and insoluble proteins.
-
Carefully collect the supernatant, which contains the soluble protein fraction.
Protocol 5: Purification of His-tagged EpiA using Ni-NTA Chromatography
This protocol details the purification of the His-tagged EpiA from the soluble cell lysate.
Materials:
-
Clarified cell lysate
-
Ni-NTA agarose resin
-
Lysis Buffer (as above)
-
Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-50 mM imidazole)
-
Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole)
Procedure:
-
Resin Equilibration:
-
Equilibrate the Ni-NTA resin with 5-10 column volumes of Lysis Buffer.[18]
-
-
Binding:
-
Load the clarified lysate onto the equilibrated column. This can be done by gravity flow or using a peristaltic pump.[19]
-
-
Washing:
-
Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins. The imidazole (B134444) concentration in the wash buffer may need to be optimized.[18]
-
-
Elution:
-
Elute the His-tagged EpiA with 5-10 column volumes of Elution Buffer.[19]
-
Collect fractions and analyze them by SDS-PAGE to identify the fractions containing the purified protein.
-
-
Buffer Exchange (Optional):
-
If necessary, exchange the buffer of the purified protein solution using dialysis or a desalting column into a buffer suitable for downstream applications.
-
Visualizations
This compound Biosynthesis Pathway
The following diagram illustrates the key steps in the biosynthesis of mature this compound from its precursor peptide, EpiA.
Caption: Overview of the this compound biosynthesis pathway.
Experimental Workflow for Recombinant EpiA Production
The diagram below outlines the major steps in the experimental workflow for producing and purifying recombinant EpiA in E. coli.
Caption: Experimental workflow for recombinant EpiA production.
Conclusion
The heterologous expression of the this compound precursor peptide, EpiA, in E. coli is a well-established process. The protocols provided herein offer a robust framework for its production and purification. The primary hurdle for obtaining bioactive this compound remains the complex post-translational modifications. Future work will likely focus on the co-expression of the full suite of modification enzymes in E. coli or the development of in vitro modification systems to convert the recombinant precursor peptide into the mature, active lantibiotic. These advancements will be critical for unlocking the full therapeutic potential of this compound.
References
- 1. This compound and gallidermin: Staphylococcal lantibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The biosynthesis of the lantibiotics this compound, gallidermin, Pep5 and epilancin K7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genetic analysis of this compound biosynthetic genes and this compound-negative mutants of Staphylococcus epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of this compound biosynthetic genes by EpiQ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. In vivo reaction of affinity-tag-labelled this compound precursor peptide with flavoenzyme EpiD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. neb.com [neb.com]
- 8. pET-28a(+) vector map and sequence [novoprolabs.com]
- 9. researchgate.net [researchgate.net]
- 10. iba-lifesciences.com [iba-lifesciences.com]
- 11. Practical protocols for production of very high yields of recombinant proteins using Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Practical protocols for production of very high yields of recombinant proteins using Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. neb.com [neb.com]
- 14. ulab360.com [ulab360.com]
- 15. applications.emro.who.int [applications.emro.who.int]
- 16. researchgate.net [researchgate.net]
- 17. home.sandiego.edu [home.sandiego.edu]
- 18. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 19. static.igem.org [static.igem.org]
Application Notes and Protocols for the Synthesis of Epidermin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epidermin is a potent tetracyclic polypeptide antibiotic belonging to the class of lantibiotics, which are ribosomally synthesized and post-translationally modified peptides (RiPPs).[1] Produced by Staphylococcus epidermidis, its structure is characterized by unusual thioether amino acids like lanthionine (B1674491) and methyllanthionine, as well as a unique C-terminal S-(2-aminovinyl)-D-cysteine.[2][3] These features confer significant antimicrobial activity against a range of Gram-positive bacteria, making this compound and its derivatives promising candidates for novel therapeutic agents.[1]
This document provides detailed application notes and protocols for the synthesis of this compound derivatives using two primary approaches: bioengineering through genetic manipulation of the natural biosynthetic pathway and chemical synthesis using solid-phase techniques.
Section 1: Bioengineering of this compound Derivatives via Genetic Manipulation
The biosynthesis of this compound is a complex, enzyme-mediated process encoded by a cluster of genes, typically on a plasmid.[4][5] The core pathway involves the ribosomal synthesis of a precursor peptide (pre-epidermin, encoded by the epiA gene), which consists of an N-terminal leader peptide and a C-terminal core peptide.[4] A series of dedicated enzymes—EpiB, EpiC, and EpiD—then modify the core peptide to introduce the characteristic thioether bridges and the C-terminal aminovinyl-cysteine moiety.[6] Finally, the leader peptide is cleaved off to release the mature, active antibiotic.[7] By introducing targeted mutations into the epiA structural gene, it is possible to generate novel this compound analogs with altered properties.[2]
Natural Biosynthetic Pathway of this compound
The synthesis of mature this compound from its gene (epiA) is a multi-step enzymatic cascade. The precursor peptide, EpiA, undergoes dehydration of serine and threonine residues by the enzyme EpiB, followed by the stereoselective addition of cysteine thiols to the newly formed dehydroamino acids, a reaction catalyzed by EpiC to form the lanthionine rings.[7] The flavoenzyme EpiD then catalyzes the oxidative decarboxylation of the C-terminal cysteine to form the unique S-[(Z)-2-aminovinyl]-D-cysteine residue.[6][8] Finally, the leader peptide is removed by the protease EpiP, and the mature peptide is exported.[7][9]
Caption: The enzymatic pathway for the biosynthesis of this compound.
Experimental Workflow for Bioengineering Derivatives
The generation of this compound analogs involves modifying the epiA gene, introducing it into a suitable expression host that contains the necessary modification machinery, and then purifying and testing the resulting peptide. An epiA-negative mutant of a natural producer strain is an ideal host, as it contains all the required biosynthetic genes (epiB, C, D, etc.) but does not produce the wild-type background.[2]
Caption: Workflow for creating and evaluating engineered this compound analogs.
Protocols
Protocol 1: Site-Directed Mutagenesis of the epiA Gene
This protocol outlines a standard procedure for introducing point mutations into the epiA gene using a commercially available kit (e.g., QuikChange Lightning, Agilent).
-
Primer Design: Design two complementary oligonucleotide primers, typically 25-45 bases in length, containing the desired mutation in the center. Ensure the primers have a melting temperature (Tm) ≥ 78°C.
-
PCR Reaction Setup:
-
Template DNA (plasmid containing epiA): 5-50 ng
-
Forward Primer: 125 ng
-
Reverse Primer: 125 ng
-
dNTP Mix: 1 µL
-
Reaction Buffer (10x): 5 µL
-
DNA Polymerase: 1 µL
-
Nuclease-free water: to a final volume of 50 µL
-
-
Thermal Cycling:
-
Initial Denaturation: 95°C for 2 minutes
-
18 Cycles:
-
Denaturation: 95°C for 20 seconds
-
Annealing: 60°C for 10 seconds
-
Extension: 68°C for 2-4 minutes (depending on plasmid size)
-
-
Final Extension: 68°C for 5 minutes
-
-
Template Digestion: Add 1 µL of a DpnI restriction enzyme to the PCR product. Incubate at 37°C for 5-10 minutes to digest the parental (non-mutated) methylated DNA template.
-
Transformation: Transform competent E. coli cells (e.g., DH5α) with 1-2 µL of the DpnI-treated DNA. Plate on selective agar (B569324) plates (e.g., LB-Ampicillin) and incubate overnight at 37°C.
-
Verification: Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation via Sanger sequencing.
Protocol 2: Heterologous Expression and Purification of this compound Analogs
This protocol is adapted for expression in an S. epidermidis host.[2]
-
Host Transformation: Introduce the verified plasmid containing the mutated epiA gene into the expression host (S. epidermidis Tü3298/EMS6, an epiA mutant) via electroporation.
-
Cultivation: Inoculate a suitable production medium with the transformed host strain. Culture for 48-72 hours at 37°C with shaking.
-
Harvesting: Centrifuge the culture at 10,000 x g for 20 minutes to pellet the cells. The this compound analog is secreted into the supernatant.
-
Cation Exchange Chromatography:
-
Load the supernatant onto a cation exchange column (e.g., CM-Sepharose) pre-equilibrated with a low-salt buffer (e.g., 20 mM sodium phosphate, pH 6.0).
-
Wash the column with the equilibration buffer to remove unbound proteins.
-
Elute the bound peptide using a linear salt gradient (e.g., 0 to 1 M NaCl in the same buffer).
-
-
Reverse-Phase HPLC (RP-HPLC):
-
Pool the active fractions from the ion exchange step.
-
Load the pooled sample onto a C18 RP-HPLC column.
-
Elute with a gradient of acetonitrile (B52724) in water (both containing 0.1% trifluoroacetic acid).
-
Monitor the elution profile at 220 nm and collect the major peaks.
-
-
Solvent Removal: Lyophilize the purified fractions to obtain the peptide as a powder.
Data Presentation
The success of bioengineering efforts is evaluated by comparing the yield and biological activity of the derivatives to the wild-type peptide.
Table 1: Properties of Genetically Engineered Gallidermin (B1576560)/Epidermin Analogs [2]
| Analog | Position | Substitution | Relative Production (%) | Relative Antimicrobial Activity (%) | Key Property |
| Wild-Type | - | - | 100 | 100 | Reference |
| L6V | 6 | Leu → Val | 100 | 150-200 | Enhanced Activity |
| A12L | 12 | Ala → Leu | 80-100 | 100 | Increased Proteolytic Resistance |
| Dhb14P | 14 | Dhb → Pro | 50-80 | 100 | Increased Proteolytic Resistance |
| S16T | 16 | Ser → Thr | < 10 | Not Determined | Decreased Production |
| S19A | 19 | Ser → Ala | 0 | Not Applicable | Production Abolished |
| G10E | 10 | Gly → Glu | 0 | Not Applicable | Production Abolished |
Note: Data is derived from studies on Gallidermin, a highly homologous lantibiotic, and is representative of modifications applicable to this compound.[2] Activity was tested against Bacillus subtilis.
Section 2: Total and Semi-Synthesis of this compound Derivatives
While bioengineering is powerful, chemical synthesis offers the ability to incorporate non-proteinogenic amino acids and other modifications not accessible through ribosomal synthesis. Solid-Phase Peptide Synthesis (SPPS) is the standard method for producing peptides chemically.[10][11]
Principles of Solid-Phase Peptide Synthesis (SPPS)
SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[10] Each cycle consists of deprotecting the N-terminus of the resin-bound amino acid, followed by the coupling of the next protected amino acid. The use of a solid support simplifies the purification process, as excess reagents and by-products are removed by simple washing and filtration.[10] The complex, strained ring structures of this compound make its total chemical synthesis exceptionally challenging. A more feasible approach is the synthesis of the linear precursor peptide, which could then potentially be cyclized using isolated lanthipeptide synthetase enzymes (a chemoenzymatic approach).[12]
Caption: The general cycle of Solid-Phase Peptide Synthesis (SPPS).
Protocol
Protocol 3: General Protocol for SPPS of a Linear Peptide Backbone (Fmoc-Strategy)
This protocol describes the synthesis of a linear peptide using manual Fmoc-based SPPS.
-
Resin Preparation: Choose a suitable resin (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in dimethylformamide (DMF) for 30 minutes.
-
First Amino Acid Loading: Couple the first C-terminal Fmoc-protected amino acid to the resin using an appropriate coupling agent like HBTU/DIPEA or DIC/HOBt.
-
Elongation Cycle:
-
Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group. Repeat once.
-
Washing: Wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove piperidine and by-products.
-
Coupling: In a separate vessel, pre-activate the next Fmoc-protected amino acid (3-5 equivalents) with a coupling agent (e.g., HBTU) and a base (e.g., DIPEA) in DMF for 5 minutes. Add this solution to the resin and agitate for 1-2 hours.
-
Washing: Wash the resin as described above (DMF, DCM, DMF).
-
Confirmation: (Optional) Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates a free primary amine is absent).
-
-
Repeat: Continue the elongation cycle until all amino acids have been added to the sequence.
-
Final Deprotection: Remove the N-terminal Fmoc group from the final amino acid.
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water) for 2-3 hours at room temperature. This cleaves the peptide from the resin and removes most common side-chain protecting groups.
-
Filter the resin and collect the TFA solution containing the peptide.
-
-
Peptide Precipitation: Precipitate the crude peptide by adding it to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Purification: Dry the crude peptide pellet. Purify using RP-HPLC as described in Protocol 2.
Section 3: Characterization and Activity Assays
Regardless of the synthetic method, the final product must be rigorously characterized to confirm its identity, purity, and biological function.
Protocols
Protocol 4: Purity and Identity Confirmation
-
Analytical RP-HPLC:
-
Dissolve the lyophilized peptide in a suitable solvent (e.g., 50% acetonitrile/water).
-
Inject a small amount onto an analytical C18 column.
-
Run a fast gradient (e.g., 5-95% acetonitrile over 30 minutes).
-
Purity is estimated by integrating the area of the main peak relative to the total peak area at 220 nm.
-
-
Electrospray Ionization Mass Spectrometry (ESI-MS):
Protocol 5: Antimicrobial Activity Assay (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives.
-
Prepare Bacterial Inoculum: Culture the test bacterium (e.g., Staphylococcus aureus) to the mid-logarithmic phase. Dilute the culture in Mueller-Hinton Broth (MHB) to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Prepare Peptide Dilutions: Perform a two-fold serial dilution of the purified peptide in MHB in a 96-well microtiter plate. Include a positive control (bacteria, no peptide) and a negative control (broth only).
-
Inoculation: Add the bacterial inoculum to each well containing the peptide dilutions.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.[13]
Data Presentation
MIC values provide a quantitative measure of the antimicrobial potency of the synthesized compounds.
Table 2: Minimum Inhibitory Concentration (MIC) of this compound Against Pathogenic Bacteria [13]
| Pathogen | MIC (µL/mL) |
| Staphylococcus aureus | 36.04 |
| Pseudomonas aeruginosa | 19.95 |
| Escherichia coli | Not specified, poor inhibition |
Note: The original data was presented in µL/mL of a purified solution; absolute concentration in µg/mL may vary. The study noted poor activity against Gram-negative bacteria like E. coli.[13]
References
- 1. This compound and gallidermin: Staphylococcal lantibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and characterization of genetically engineered gallidermin and this compound analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into In Vivo Activities of Lantibiotics from Gallidermin and this compound Mode-of-Action Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prepeptide sequence of this compound, a ribosomally synthesized antibiotic with four sulphide-rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genetic analysis of this compound biosynthetic genes and this compound-negative mutants of Staphylococcus epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Purification and characterization of EpiD, a flavoprotein involved in the biosynthesis of the lantibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure and Mechanism of Lanthipeptide Biosynthetic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Complete sequences of this compound and nukacin encoding plasmids from oral-derived Staphylococcus epidermidis and their antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bachem.com [bachem.com]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. bachem.com [bachem.com]
- 13. Synergistic Antibacterial Activity of this compound and Staphylolysin Las A against Pathogenic Bacteria – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
Application of Epidermin in Food Preservation: A Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
Introduction
Epidermin is a ribosomally synthesized and post-translationally modified antimicrobial peptide, belonging to the class I bacteriocins known as lantibiotics.[1] Produced by certain strains of Staphylococcus epidermidis, this compound exhibits potent bactericidal activity, particularly against Gram-positive bacteria.[1][2] Its mechanism of action, which involves binding to the cell wall precursor lipid II and subsequent pore formation, makes it an attractive candidate for food preservation.[1] This document provides detailed application notes and protocols for researchers interested in exploring the use of this compound as a natural food preservative.
Antimicrobial Spectrum and Efficacy
This compound has demonstrated a broad spectrum of activity against various food spoilage microorganisms and foodborne pathogens. Its effectiveness is typically quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound Against Selected Bacteria
| Target Microorganism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Staphylococcus aureus | 36.04 | 44.38 | [2] |
| Pseudomonas aeruginosa | 19.95 | - | [2] |
| Escherichia coli | - | 30.33 | [2] |
Note: The reported values were obtained from studies that may not have used a food matrix. Efficacy in food systems can vary.
Mechanism of Action
The primary mode of action of this compound involves the specific binding to Lipid II, a crucial precursor molecule in the biosynthesis of the bacterial cell wall. This interaction leads to the inhibition of cell wall synthesis and the formation of pores in the cytoplasmic membrane, resulting in the leakage of cellular contents and ultimately, cell death.[1]
Caption: Mechanism of action of this compound.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Microdilution Method
This protocol is adapted from standard methods for determining the MIC of antimicrobial agents.[2][3]
Materials:
-
Purified this compound
-
Target bacterial strains (e.g., Staphylococcus aureus, Listeria monocytogenes)
-
Mueller-Hinton Broth (MHB) or other suitable growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare Bacterial Inoculum: Culture the target bacteria overnight in MHB at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 105 CFU/mL in fresh MHB.
-
Serial Dilutions of this compound: Prepare a stock solution of this compound. Perform two-fold serial dilutions of the this compound solution in MHB across the wells of a 96-well plate.
-
Inoculation: Add an equal volume of the prepared bacterial inoculum to each well containing the this compound dilutions.
-
Controls: Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm.
Agar (B569324) Well Diffusion Assay for Antimicrobial Activity
This method provides a qualitative or semi-quantitative assessment of this compound's antimicrobial activity.[2]
Materials:
-
Purified this compound
-
Target bacterial strains
-
Tryptic Soy Agar (TSA) or other suitable agar medium
-
Sterile Petri dishes
-
Sterile cork borer or pipette tip
Procedure:
-
Prepare Agar Plates: Prepare a lawn of the target bacteria by spreading a standardized inoculum (e.g., 107 cells/ml) onto the surface of a TSA plate.[4]
-
Create Wells: Use a sterile cork borer to create wells in the agar.
-
Add this compound: Add a known concentration of the purified this compound solution to each well.
-
Incubation: Incubate the plates at 37°C for 16-24 hours.[4]
-
Measure Inhibition Zones: Measure the diameter of the clear zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.
Caption: Workflow for Agar Well Diffusion Assay.
Application in a Food Model System
This protocol outlines a general procedure for testing the efficacy of this compound in a liquid food model.
Materials:
-
Purified this compound
-
Liquid food product (e.g., milk, juice)
-
Target spoilage or pathogenic bacteria
-
Sterile containers
-
Plate counting supplies (e.g., agar plates, spreader)
Procedure:
-
Food Preparation: Sterilize the liquid food product if necessary (e.g., by autoclaving or filtration) to eliminate background microflora.
-
Inoculation: Inoculate the food product with a known concentration of the target microorganism.
-
Treatment: Add this compound to the inoculated food product at various concentrations. Include a control sample with no this compound.
-
Storage: Store the samples under conditions that mimic typical storage for that food product (e.g., refrigeration at 4°C).
-
Microbial Analysis: At regular intervals (e.g., day 0, 1, 3, 5, 7), take aliquots from each sample and perform plate counts to determine the number of viable microorganisms.
-
Data Analysis: Plot the microbial counts over time to evaluate the effect of this compound on the growth of the target microorganism.
Application in Food Products
The application of this compound as a food preservative can be achieved through various methods, including direct addition to the food product or incorporation into edible films and coatings.[5][6][7]
Table 2: Potential Food Applications for this compound
| Food Category | Potential Application Method | Target Microorganisms |
| Dairy Products (e.g., cheese, yogurt) | Direct addition during processing | Listeria monocytogenes, Spoilage lactic acid bacteria |
| Meat and Poultry | Surface application via spraying or dipping; Incorporation into edible coatings | Staphylococcus aureus, Listeria monocytogenes |
| Beverages (e.g., fruit juices) | Direct addition | Spoilage yeasts and molds |
Challenges and Future Perspectives
While this compound shows significant promise as a natural food preservative, several challenges need to be addressed for its commercial application. These include optimizing production and purification processes to reduce costs, evaluating its stability and efficacy in complex food matrices, and obtaining regulatory approval. Future research should focus on synergistic combinations with other antimicrobials and the development of effective delivery systems to enhance its activity and stability in food products.[2] The investigation of its anti-biofilm properties is also a promising area for further study.[8]
References
- 1. mdpi.com [mdpi.com]
- 2. Synergistic Antibacterial Activity of this compound and Staphylolysin Las A against Pathogenic Bacteria – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. Activity of Gallidermin on Staphylococcus aureus and Staphylococcus epidermidis Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Complete sequences of this compound and nukacin encoding plasmids from oral-derived Staphylococcus epidermidis and their antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. Applications of Prolamin-Based Edible Coatings in Food Preservation: A Review [mdpi.com]
- 7. Frontiers | An insight to potential application of synbiotic edible films and coatings in food products [frontiersin.org]
- 8. Biofilm Formation and Control of Foodborne Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Epidermin for Topical Antibacterial Treatments
Introduction
Epidermin is a ribosomally synthesized, post-translationally modified antimicrobial peptide belonging to the lantibiotic family.[1] Produced by Staphylococcus epidermidis, it is a tetracyclic peptide that demonstrates potent bactericidal activity, particularly against a range of Gram-positive bacteria.[1][2] Its unique mechanism of action and efficacy against pathogenic strains, including those resistant to conventional antibiotics, make it a promising candidate for development in topical antibacterial therapies for various skin conditions.[2][3][4] These notes provide an overview of this compound's mechanism, antibacterial efficacy, and detailed protocols for its evaluation.
1. Mechanism of Action
This compound, like other type-A lantibiotics, employs a dual mechanism to kill susceptible bacteria.[3] This multi-faceted approach is believed to reduce the likelihood of resistance development.[1] The primary modes of action are:
-
Inhibition of Cell Wall Synthesis: this compound binds to Lipid II, a crucial precursor molecule in the bacterial cell wall peptidoglycan synthesis pathway.[3][5][6] This interaction sequesters Lipid II, thereby halting the construction of the cell wall, which is essential for bacterial integrity and survival.[6][7] This binding site is distinct from that of other antibiotics like vancomycin, allowing this compound to remain effective against vancomycin-resistant strains.[5]
-
Pore Formation: Upon binding to Lipid II in the cytoplasmic membrane, this compound can form pores or water-filled channels.[1][3] This disrupts the membrane's integrity and permeability, leading to the leakage of essential ions and molecules, and ultimately causing cell death.[1][3]
References
- 1. Synergistic Antibacterial Activity of this compound and Staphylolysin Las A against Pathogenic Bacteria – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. This compound and gallidermin: Staphylococcal lantibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insights into In Vivo Activities of Lantibiotics from Gallidermin and this compound Mode-of-Action Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity of Gallidermin on Staphylococcus aureus and Staphylococcus epidermidis Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The lantibiotic gallidermin acts bactericidal against Staphylococcus epidermidis and Staphylococcus aureus and antagonizes the bacteria‐induced proinflammatory responses in dermal fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Investigation into the mechanism of action of the antimicrobial peptide epilancin 15X [frontiersin.org]
Application Notes and Protocols for the Development of Epidermin-Based Therapies for Skin Infections
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epidermin is a potent tetracyclic peptide bacteriocin (B1578144) produced by Staphylococcus epidermidis.[1] As a member of the lantibiotic family, it exhibits bactericidal activity primarily against Gram-positive bacteria.[2] Its mechanism of action involves a dual strategy: inhibition of cell wall synthesis through high-affinity binding to Lipid II, a crucial precursor of peptidoglycan, and subsequent formation of pores in the bacterial cytoplasmic membrane, leading to cell death.[3][4][5] This multifaceted mechanism makes the development of bacterial resistance less likely, positioning this compound as a promising candidate for the development of novel therapies against challenging skin infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA).
These application notes provide a comprehensive guide for researchers and drug development professionals on the essential experimental protocols and data interpretation required for the preclinical development of this compound-based therapies for skin infections.
Data Presentation: Antimicrobial Activity and Cytotoxicity of this compound
A critical step in the preclinical evaluation of this compound is to determine its antimicrobial efficacy against relevant skin pathogens and to assess its safety profile on human skin cells. The following tables summarize key quantitative data that should be generated.
Table 1: Antimicrobial Activity of this compound
| Target Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) |
| Staphylococcus aureus (ATCC 25923) | Data to be determined experimentally | Data to be determined experimentally |
| Methicillin-Resistant Staphylococcus aureus (MRSA) (e.g., USA300) | Data to be determined experimentally | Data to be determined experimentally |
| Staphylococcus epidermidis (ATCC 12228) | Data to be determined experimentally | Data to be determined experimentally |
| Streptococcus pyogenes (ATCC 19615) | Data to be determined experimentally | Data to be determined experimentally |
Table 2: Cytotoxicity Profile of this compound on Human Skin Cells
| Cell Line | Assay | IC50 (µg/mL) |
| Human Epidermal Keratinocytes (HEK) | MTT or Neutral Red Uptake | Data to be determined experimentally |
| Human Dermal Fibroblasts (HDF) | MTT or Neutral Red Uptake | Data to be determined experimentally |
Experimental Protocols
Production and Purification of this compound
A standardized and reproducible method for obtaining pure this compound is fundamental for all subsequent studies.
Protocol:
-
Culture of Staphylococcus epidermidis : Inoculate a suitable production strain of S. epidermidis in Tryptic Soy Broth (TSB) and incubate at 37°C for 18-24 hours with shaking.
-
Harvesting Crude this compound : Centrifuge the culture at 10,000 x g for 20 minutes at 4°C to pellet the bacterial cells. The supernatant, which contains the secreted this compound, should be collected.
-
Ammonium (B1175870) Sulfate (B86663) Precipitation : Slowly add ammonium sulfate to the supernatant to a final saturation of 60-80% while stirring at 4°C. Allow precipitation to occur overnight.
-
Resuspension and Dialysis : Centrifuge the precipitated protein at 12,000 x g for 30 minutes at 4°C. Resuspend the pellet in a minimal volume of a suitable buffer (e.g., 20 mM phosphate (B84403) buffer, pH 7.0) and dialyze extensively against the same buffer to remove excess salt.
-
Chromatographic Purification :
-
Cation Exchange Chromatography : Load the dialyzed sample onto a cation exchange column (e.g., CM-Sepharose). Elute with a linear gradient of NaCl (e.g., 0-1 M) in the same buffer.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) : Further purify the active fractions from the ion exchange chromatography using a C18 RP-HPLC column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid.
-
-
Purity and Concentration Determination : Assess the purity of the final product by SDS-PAGE and determine the concentration using a BCA protein assay or by measuring absorbance at 280 nm.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum (MBC).
Protocol:
-
Bacterial Inoculum Preparation : Culture the target bacteria overnight in Mueller-Hinton Broth (MHB). Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of a 96-well microtiter plate.
-
Serial Dilution of this compound : Prepare a series of twofold dilutions of the purified this compound in MHB in the 96-well plate.
-
Incubation : Add the standardized bacterial inoculum to each well containing the this compound dilutions. Include a positive control (bacteria without this compound) and a negative control (MHB only). Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination : The MIC is the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.
-
MBC Determination : From the wells showing no visible growth, plate 100 µL of the culture onto Mueller-Hinton Agar (B569324) (MHA) plates. Incubate the plates at 37°C for 24 hours. The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum.
In Vitro Cytotoxicity Assay on Human Skin Cells
This protocol assesses the potential toxicity of this compound to human skin cells, which is crucial for determining its therapeutic window.
Protocol:
-
Cell Culture : Culture human epidermal keratinocytes (HEK) and human dermal fibroblasts (HDF) in their respective recommended media until they reach 80-90% confluency.
-
Cell Seeding : Seed the cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment with this compound : Prepare serial dilutions of this compound in the appropriate cell culture medium and replace the existing medium in the wells with the this compound-containing medium. Include a vehicle control (medium without this compound) and a positive control for cytotoxicity (e.g., Triton X-100).
-
Incubation : Incubate the plates for 24-48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Viability Assessment (MTT Assay) :
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the MTT solution and add dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.
In Vivo Murine Model of Skin Infection
This protocol evaluates the in vivo efficacy of a topical this compound formulation in a mouse model of skin infection.[6][7][8]
Protocol:
-
Animal Model : Use 6-8 week old female BALB/c mice. Anesthetize the mice and shave a small area on their backs.
-
Skin Abrasion : Create a superficial abrasion on the shaved area using a sterile needle or by tape stripping to disrupt the epidermal barrier.[7]
-
Infection : Apply a suspension of a pathogenic bacterial strain (e.g., S. aureus MRSA) at a concentration of 1 x 10^7 CFU in 10 µL of PBS to the abraded area.
-
Topical Treatment : After a set period (e.g., 2 hours post-infection), apply the this compound-based formulation (e.g., cream or hydrogel) to the infected area. A control group should be treated with the vehicle alone.
-
Evaluation of Efficacy :
-
Bacterial Load : At various time points post-treatment (e.g., 24, 48, and 72 hours), euthanize a subset of mice, excise the infected skin tissue, homogenize it, and perform serial dilutions for CFU counting on selective agar plates.
-
Clinical Scoring : Visually assess the wound for signs of infection such as erythema, edema, and abscess formation, and assign a clinical score.
-
Histopathology : Collect skin tissue for histological analysis (e.g., H&E staining) to evaluate the inflammatory response and tissue damage.
-
Signaling Pathways
The primary mechanism of action of this compound is the disruption of the bacterial cell wall synthesis and membrane integrity. This process is initiated by the specific binding of this compound to Lipid II, a precursor molecule for peptidoglycan synthesis.[3][9][10]
While the direct interaction of this compound with bacterial components is well-established, its effects on host cell signaling pathways in the context of a skin infection are less clear. It is hypothesized that by reducing the bacterial load and associated virulence factors, this compound indirectly modulates the host's inflammatory response. For instance, a reduction in bacterial toxins would lead to decreased activation of Toll-like receptors (TLRs) on keratinocytes, resulting in a dampened pro-inflammatory cytokine cascade (e.g., reduced production of IL-1β, IL-6, and TNF-α).[11][12] Further research is required to elucidate the specific immunomodulatory effects of this compound on skin cells.
Conclusion
This compound holds significant promise as a novel therapeutic agent for the treatment of bacterial skin infections. The application notes and protocols provided herein offer a structured framework for the preclinical evaluation of this compound-based therapies. Rigorous adherence to these methodologies will be crucial in generating the robust data necessary to advance this promising antimicrobial peptide through the drug development pipeline. Further investigation into the immunomodulatory properties of this compound and the development of optimized topical formulations will be key to realizing its full therapeutic potential.
References
- 1. dermatologytimes.com [dermatologytimes.com]
- 2. Antimicrobial activity of topical skin pharmaceuticals - an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Dynamics Insight into the Lipid II Recognition by Type A Lantibiotics: Nisin, this compound, and Gallidermin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In situ Treatment With Novel Microbiocide Inhibits Methicillin Resistant Staphylococcus aureus in a Murine Wound Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Murine Models for Staphylococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. Lipid Intermediates in the Biosynthesis of Bacterial Peptidoglycan - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipid II - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | “Input/output cytokines” in epidermal keratinocytes and the involvement in inflammatory skin diseases [frontiersin.org]
Quantifying Epidermin Concentration in Solution: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epidermin is a potent lantibiotic, a class of ribosomally synthesized and post-translationally modified peptides with significant antimicrobial activity against a broad spectrum of Gram-positive bacteria.[1] Produced by Staphylococcus epidermidis, its unique structure, containing thioether amino acids like lanthionine, contributes to its stability and bactericidal efficacy.[2] The primary mechanism of action involves the formation of pores in the bacterial cytoplasmic membrane and the inhibition of cell wall biosynthesis through specific binding to Lipid II, a crucial precursor in peptidoglycan synthesis.[3][4] Accurate quantification of this compound in various solutions, from fermentation broths to purified drug formulations, is critical for research, process optimization, and quality control in drug development.
This document provides detailed application notes and protocols for several established methods to quantify this compound concentration. These methods include High-Performance Liquid Chromatography (HPLC), Enzyme-Linked Immunosorbent Assay (ELISA), spectrophotometric assays, and antimicrobial activity bioassays.
Methods for this compound Quantification
A variety of analytical techniques can be employed to determine the concentration of this compound in a solution. The choice of method depends on factors such as the required sensitivity, specificity, sample matrix complexity, and available instrumentation.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a highly specific and accurate method for the quantification of this compound. It separates this compound from other components in a sample based on its hydrophobicity, allowing for precise measurement.
Quantitative Data Summary
| Parameter | Value | Reference |
| Column | Nucleosil-100 C-18 | [5] |
| Mobile Phase A | 0.05% Perchloric Acid in Water | [5] |
| Mobile Phase B | Acetonitrile (B52724) | [5] |
| Gradient | 22.5% to 37% Acetonitrile in 8 minutes | [5] |
| Detection Wavelength | 225 nm | [5] |
| Standard Concentration | 0.5 mg/mL | [5] |
Experimental Protocol: RP-HPLC for this compound Quantification
Materials:
-
HPLC system with a UV detector
-
Nucleosil-100 C-18 column (or equivalent C18 column)
-
0.05% Perchloric acid in HPLC-grade water
-
Acetonitrile (HPLC grade)
-
This compound standard of known concentration
-
Sample containing this compound (e.g., centrifuged fermentation broth)[5]
-
0.22 µm syringe filters
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound standard at a concentration of 0.5 mg/mL in the initial mobile phase conditions (e.g., 22.5% acetonitrile in 0.05% perchloric acid). Prepare a series of dilutions from the stock solution to create a standard curve (e.g., 0.05, 0.1, 0.2, 0.4, 0.5 mg/mL).
-
Sample Preparation:
-
For relatively clean samples, filter through a 0.22 µm syringe filter before injection.
-
For complex samples like fermentation broth, centrifuge to remove cells and particulate matter, then filter the supernatant through a 0.22 µm syringe filter.[5]
-
-
HPLC Analysis:
-
Quantification:
-
Identify the peak corresponding to this compound based on the retention time of the standard.
-
Integrate the peak area for each standard and sample.
-
Construct a standard curve by plotting the peak area versus the concentration of the this compound standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the standard curve.
-
Workflow for HPLC Quantification of this compound
Caption: Workflow for quantifying this compound using HPLC.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA offers a highly sensitive and specific method for quantifying this compound, particularly in complex biological matrices. A competitive ELISA (cELISA) is well-suited for small molecules like this compound. In this format, this compound in the sample competes with a labeled this compound conjugate for binding to a limited number of anti-Epidermin antibodies coated on a microplate. The signal is inversely proportional to the amount of this compound in the sample. While a specific, commercially available kit for this compound ELISA is not readily documented, a protocol can be developed using available anti-Epidermin antibodies. The following is a template protocol based on a successful cELISA for the lantibiotic paenibacillin and general cELISA principles.[6][7]
Quantitative Data Summary (based on a comparable lantibiotic cELISA)
| Parameter | Value | Reference |
| Detection Limit | As low as 15.6 ng/mL | [6] |
| Assay Format | Competitive ELISA (cELISA) | [6] |
| Antibody Type | Polyclonal or Monoclonal Anti-Epidermin | [8] |
Experimental Protocol: Competitive ELISA for this compound Quantification
Materials:
-
High-binding 96-well microtiter plates
-
Anti-Epidermin antibody (e.g., from Biocompare)[8]
-
This compound standard
-
This compound-enzyme conjugate (e.g., this compound-HRP; may require custom synthesis)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)[7]
-
Blocking Buffer (e.g., 3% BSA in PBS)[7]
-
Wash Buffer (e.g., 0.05% Tween-20 in PBS)[7]
-
Substrate solution (e.g., TMB)[7]
-
Stop Solution (e.g., 2N H₂SO₄)[7]
-
Microplate reader
Procedure:
-
Plate Coating:
-
Dilute the anti-Epidermin antibody to an optimal concentration (to be determined by titration) in coating buffer.
-
Add 100 µL of the diluted antibody to each well.
-
Incubate overnight at 4°C.[7]
-
-
Washing and Blocking:
-
Wash the plate three times with wash buffer.
-
Add 200 µL of blocking buffer to each well and incubate for at least 1 hour at room temperature.[7]
-
-
Competitive Reaction:
-
Wash the plate three times with wash buffer.
-
Prepare serial dilutions of the this compound standard and the samples.
-
In a separate plate or tubes, pre-incubate 50 µL of each standard or sample with 50 µL of a fixed, optimal concentration of this compound-enzyme conjugate for 1 hour at 37°C.[3]
-
Transfer 100 µL of the pre-incubated mixtures to the antibody-coated and blocked plate.
-
Incubate for 2 hours at room temperature.
-
-
Detection:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of the substrate solution to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Stop the reaction by adding 100 µL of stop solution.
-
-
Measurement and Quantification:
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
The absorbance will be inversely proportional to the this compound concentration.
-
Generate a standard curve by plotting absorbance against the logarithm of the this compound standard concentration.
-
Determine the this compound concentration in the samples from the standard curve.
-
Logical Flow of a Competitive ELISA for this compound
Caption: Principle of competitive ELISA for this compound detection.
Spectrophotometric Methods (Bradford Assay)
For purified or partially purified samples, total protein concentration can be estimated using colorimetric methods like the Bradford assay. This method is rapid and simple but is non-specific and will quantify all proteins in the sample. It is based on the binding of Coomassie Brilliant Blue dye to proteins, which results in a color change that can be measured spectrophotometrically.
Quantitative Data Summary
| Parameter | Value | Reference |
| Reagent | Coomassie Brilliant Blue G-250 | [8][9] |
| Detection Wavelength | 590 nm or 600 nm | [8][9] |
| Standard | Bovine Serum Albumin (BSA) | [8][9] |
Experimental Protocol: Bradford Assay for Total Protein (this compound) Quantification
Materials:
-
Spectrophotometer or microplate reader
-
Coomassie Brilliant Blue G-250 dye reagent
-
Bovine Serum Albumin (BSA) standard solution (e.g., 1 mg/mL)
-
Phosphate (B84403) buffer
-
Test tubes or microplate
-
Purified or partially purified this compound sample
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of BSA standards in phosphate buffer (e.g., 0, 100, 200, 400, 600, 800, 1000 µg/mL).
-
-
Sample Preparation:
-
Dilute the this compound sample in phosphate buffer to ensure the concentration falls within the range of the standard curve.
-
-
Assay:
-
Measurement:
-
Measure the absorbance at 590 nm.[8] Use the "0 µg/mL" standard as the blank.
-
-
Quantification:
-
Create a standard curve by plotting the absorbance of the BSA standards against their concentrations.
-
Determine the protein concentration of the this compound sample by interpolating its absorbance on the standard curve.
-
Antimicrobial Activity Bioassays
Bioassays provide a functional quantification of this compound based on its antimicrobial activity. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are key parameters determined through these assays. While not a direct measure of mass concentration without a standard of known activity, they are crucial for assessing the potency of this compound preparations.
Quantitative Data Summary
| Parameter | Value (Example) | Reference |
| MIC against S. aureus | 36.04 µL/mL (of a specific prep.) | [9] |
| MBC against S. aureus | 51.73 µL/mL (of a specific prep.) | [9] |
| Method | Broth Microdilution | [9] |
| Indicator Strain | e.g., Staphylococcus aureus, Micrococcus luteus | [7][9] |
Experimental Protocol: Broth Microdilution for MIC and MBC Determination
Materials:
-
96-well microtiter plates
-
Sensitive indicator strain (e.g., Staphylococcus aureus)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)[9]
-
This compound solution (sample and/or standard)
-
Spectrophotometer (ELISA reader)
-
Agar (B569324) plates for MBC determination
Procedure:
-
Inoculum Preparation:
-
Grow the indicator strain to the mid-logarithmic phase.
-
Dilute the bacterial culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).[2]
-
-
Serial Dilution:
-
In a 96-well plate, perform serial two-fold dilutions of the this compound solution in the broth medium.
-
-
Inoculation:
-
Add an equal volume of the standardized bacterial inoculum to each well.
-
Include positive controls (broth + bacteria, no this compound) and negative controls (broth only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.[2]
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the indicator strain. This can be assessed visually or by reading the optical density (e.g., at 492 nm) with a plate reader.[2]
-
-
MBC Determination:
-
Take a small aliquot (e.g., 10 µL) from the wells that show no visible growth (at and above the MIC).
-
Plate these aliquots onto agar plates.
-
Incubate the plates at 37°C for 24 hours.
-
The MBC is the lowest concentration of this compound that results in a 99.9% reduction in the initial bacterial count.[9]
-
This compound's Mechanism of Action: Interaction with Lipid II
This compound exerts its antimicrobial effect through a dual mode of action, targeting the bacterial cell envelope.[3] A key step in this process is its interaction with Lipid II, a vital precursor molecule for the synthesis of the bacterial cell wall.
Caption: this compound's dual mechanism of action targeting Lipid II.
References
- 1. researchgate.net [researchgate.net]
- 2. Synergistic Antibacterial Activity of this compound and Staphylolysin Las A against Pathogenic Bacteria – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Anti-Staphylococcus epidermidis Antibodies | Invitrogen [thermofisher.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 8. biocompare.com [biocompare.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Large-Scale Production of Epidermin
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the large-scale production of the lantibiotic Epidermin.
Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Expression and Yield
Question: My Staphylococcus epidermidis culture is showing poor growth and low this compound yield. What are the potential causes and solutions?
Answer: Low yield is a significant challenge in lantibiotic production. Several factors can contribute to this issue:
-
Autotoxicity: The producing strain, S. epidermidis, is susceptible to the toxic effects of the this compound it produces. High concentrations of the peptide can disrupt the cell membrane of the producer, leading to reduced growth and yield.[1][2] This autotoxicity is a primary reason that fermentations generally yield modest titers, often in the range of 250 to 330 mg/liter.[2]
-
Metabolic Burden: The production of lantibiotics is a metabolically demanding process for the host cells, which can divert resources from normal growth.[1]
-
Suboptimal Culture Conditions: Ensure that the growth medium (e.g., Brain Heart Infusion Broth), temperature (typically 37°C), and incubation time (18-24 hours) are optimized for your specific strain.[3][4]
-
Regulatory Gene Expression: this compound production is tightly regulated. The gene epiQ is essential for transcriptionally activating the biosynthetic genes.[5] The agr quorum-sensing system also plays a role by controlling the extracellular processing of the this compound precursor peptide.[6] A disruption in these regulatory systems can severely impact production.
Troubleshooting Steps:
-
Optimize Fermentation: Experiment with different media compositions and feeding strategies to maintain robust growth while inducing this compound production.
-
Product Removal: Consider implementing an in situ separation method during fermentation to continuously remove this compound from the culture, thereby reducing autotoxicity.[7]
-
Genetic Engineering: Overexpression of the activator gene epiQ has been shown to increase this compound production.[5] Additionally, ensuring the host strain has a functional immunity system, such as the EpiEFG ABC transporter, can help mitigate toxicity.[2]
Category 2: Purification Challenges
Question: I am having difficulty purifying this compound from the culture supernatant. What is a reliable purification strategy?
Answer: Purifying this compound involves separating it from a complex mixture of other proteins and media components. A multi-step approach is typically required to achieve high purity. Common challenges include protein precipitation and loss of activity.
A standard workflow involves initial extraction followed by one or more chromatography steps.[3][4]
Troubleshooting Steps:
-
Initial Extraction: After centrifuging the culture to remove bacterial cells, a common first step is heating the supernatant (e.g., 70°C for 3 minutes) to denature and precipitate many contaminating proteins.[3][4]
-
Ammonium (B1175870) Sulfate (B86663) Precipitation: This step concentrates the crude this compound. Slowly add ammonium sulfate to the cooled supernatant to a saturation of around 70% and allow precipitation to occur overnight at 4°C.[3] Be sure to properly resolubilize the resulting protein pellet in a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7) to avoid loss of product.[3]
-
Chromatography:
-
Ion Exchange Chromatography (IEX): This is a highly effective step. Since this compound produced by S. epidermidis is negatively charged, it can be captured and eluted from an anion exchange column.[4]
-
Gel Filtration Chromatography: This step separates molecules by size and is useful for final polishing and removing any remaining aggregates or smaller contaminants.[4]
-
Cation Exchange Resin: An alternative method involves using a cation exchange resin to bind this compound from the supernatant, followed by elution with an acidic solution like 5% acetic acid.[8]
-
Question: My final product has low purity or activity. What went wrong?
Answer:
-
Incomplete Protease Removal: Ensure that proteases from the host are removed or inactivated early in the process, as they can degrade the final product. The initial heating step helps with this.[3]
-
pH and Buffer Choice: The pH of your buffers is critical for both binding to chromatography resins and maintaining this compound's stability and activity. The pH of the culture supernatant should be neutralized (pH 7.0) before purification to avoid potential inhibition effects from organic acids produced during fermentation.[9]
-
Improper Fraction Collection: During chromatography, collect small fractions and perform an activity assay (e.g., agar (B569324) well diffusion) on each to precisely identify the fractions containing active this compound.[4]
Category 3: Stability and Formulation
Question: How can I improve the long-term stability of my purified this compound?
Answer: Protein stability is a multifaceted challenge influenced by temperature, pH, oxidation, and aggregation.[10][11]
-
Storage Conditions: For long-term storage, lyophilized (freeze-dried) powder is often preferred over liquid solutions.[12] If storing as a liquid, using a Tris/PBS-based buffer with 5%-50% glycerol (B35011) and storing at -20°C or -80°C is recommended.[12] Avoid repeated freeze-thaw cycles.
-
Formulation Excipients: Consider the use of stabilizers. For example, trehalose (B1683222) (e.g., 6%) can be used as a cryoprotectant before lyophilization.[12]
-
Environmental Factors: Protect the product from light and oxygen, which can cause photolysis and oxidation, leading to degradation.[11]
Quantitative Data Summary
The following table summarizes representative data from a multi-step purification protocol for this compound, illustrating the changes in protein concentration, activity, and yield at each stage.
| Purification Step | Protein Conc. (µg/mL) | Total Activity (U) | Specific Activity (U/mg) | Yield (%) | Purification Fold |
| Crude Supernatant | 430 | 6000 | 70 | 100 | 1 |
| Ion Exchange | 240 | 2700 | 187.5 | 45 | 2.6 |
| Gel Filtration | 100 | 2160 | 360 | 36 | 5.1 |
| Data adapted from a study on this compound purification[4]. Note: Values are illustrative of a typical purification process. |
Detailed Experimental Protocols
Protocol 1: this compound Extraction from S. epidermidis Culture
-
Inoculation: Inoculate 250 mL of Brain Heart Infusion Broth (BHIB) with a selected high-yield isolate of S. epidermidis.
-
Incubation: Incubate the culture for 18-24 hours at 37°C.[4]
-
Cell Removal: Centrifuge the bacterial culture at 10,000 rpm for 30 minutes to pellet the cells.[4]
-
Supernatant Collection: Carefully collect the supernatant, which contains the crude this compound, and discard the cell pellet.
-
Heat Treatment: Heat the collected supernatant to 70°C for 3 minutes to denature and precipitate contaminating proteins.[3][4]
-
Clarification: Allow the solution to cool, then centrifuge again at 10,000 rpm for 15 minutes to remove the precipitated proteins. The resulting clarified supernatant is the crude this compound extract.[3]
Protocol 2: Purification by Ammonium Sulfate Precipitation
-
Cooling: Place the crude this compound extract in an ice bath and stir gently.
-
Precipitation: Slowly add ammonium sulfate while stirring until a final saturation of 70% is reached.[3]
-
Incubation: Leave the solution overnight at 4°C to allow for complete protein precipitation.
-
Pellet Collection: Centrifuge the solution at 10,000 rpm for 15 minutes at 4°C. Discard the supernatant and collect the protein pellet.
-
Resolubilization: Dissolve the pellet in a minimal amount of 0.1 M phosphate buffer (pH 7.0). This is your partially purified this compound.[3]
Protocol 3: Antimicrobial Activity Assay (Agar Well Diffusion)
-
Prepare Indicator Plate: Prepare a Mueller-Hinton agar (MHA) plate. Pour a top layer of soft agar (0.75%) seeded with an indicator strain (e.g., Micrococcus luteus or a susceptible S. aureus strain).[8]
-
Create Wells: Once the agar solidifies, use a sterile cork borer to create wells (e.g., 5 mm diameter) in the agar.[3]
-
Load Sample: Add a defined volume (e.g., 100 µL) of your purified this compound fractions into each well. Include a negative control (buffer) and a positive control if available.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Measure Inhibition Zone: Measure the diameter of the clear zone of growth inhibition around each well. The size of the zone correlates with the antimicrobial activity of the sample.[3]
Visualizations
Experimental Workflow
Caption: Workflow for the production and purification of this compound.
Regulatory Pathway
Caption: Simplified regulation of this compound biosynthesis.
References
- 1. scholar.its.ac.id [scholar.its.ac.id]
- 2. journals.asm.org [journals.asm.org]
- 3. neptjournal.com [neptjournal.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Regulation of this compound biosynthetic genes by EpiQ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Control of antimicrobial peptide synthesis by the agr quorum sensing system in Staphylococcus epidermidis: activity of the lantibiotic this compound is regulated at the level of precursor peptide processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analyzing the Challenges and Opportunities Associated With Harnessing New Antibiotics From the Fungal Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Complete sequences of this compound and nukacin encoding plasmids from oral-derived Staphylococcus epidermidis and their antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic Antibacterial Activity of this compound and Staphylolysin Las A against Pathogenic Bacteria – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 10. Application of Formulation Principles to Stability Issues Encountered During Processing, Manufacturing, and Storage of Drug Substance and Drug Product Protein Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 12. vareum.com [vareum.com]
Technical Support Center: Optimizing Epidermin Yield from Bacterial Fermentation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the production of epidermin from bacterial fermentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common bacterial strain for producing this compound?
A1: The most commonly cited bacterial strain for this compound production is Staphylococcus epidermidis, with specific strains like TÜ 3298 and KSE56 being noted in research.[1][2] Staphylococcus epidermidis is a commensal bacterium found on human skin and is a known producer of various antimicrobial peptides, including this compound.[2][3]
Q2: What are the typical culture media used for Staphylococcus epidermidis fermentation to produce this compound?
A2: Several rich media formulations are suitable for cultivating Staphylococcus epidermidis for this compound production. Commonly used media include Tryptic Soy Broth (TSB), Brain Heart Infusion (BHI) agar (B569324), and Trypticase Soy Yeast Extract (TSY) medium.[2][4][5] Optimization of media components, such as the addition of specific carbon sources like glycerol (B35011) or glucose, can significantly impact the production of antimicrobial compounds.[6]
Q3: What are the general fermentation conditions for optimal this compound yield?
A3: Optimal fermentation conditions for this compound production generally involve incubating Staphylococcus epidermidis at 37°C.[2][7][8] Other critical parameters that need to be optimized for maximizing yield include pH, aeration, and fermentation time.[9][10] The fermentation should be carried out until the culture reaches the late logarithmic or early stationary phase for maximal product recovery.[11]
Q4: How can I purify this compound from the fermentation broth?
A4: A multi-step purification process is typically required to isolate this compound. A common workflow involves initial precipitation of proteins from the culture supernatant using methods like ammonium (B1175870) sulfate (B86663) precipitation.[12] This is often followed by chromatographic techniques such as ion-exchange chromatography (e.g., using DEAE cellulose) and gel filtration chromatography (e.g., using Sephadex).[12] For higher purity, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) can be employed.[2]
Troubleshooting Guides
Problem 1: Low or No this compound Yield
| Possible Cause | Troubleshooting Step |
| Suboptimal Growth Medium | Ensure the medium provides all necessary nutrients. Consider supplementing TSB with yeast extract and glucose to enhance growth and production.[4] Experiment with different carbon and nitrogen sources to find the optimal composition for your specific strain.[9][13] |
| Incorrect Fermentation Time | Harvest the culture at the appropriate growth phase. Monitor cell growth (e.g., by measuring OD600) and aim for the late logarithmic to early stationary phase, as prolonged incubation can lead to product degradation.[11] |
| Inadequate Aeration or Agitation | Optimize the shaking speed and culture volume in the flask to ensure sufficient oxygen supply, which is crucial for bacterial growth and metabolite production.[14][15] |
| pH Drift During Fermentation | The pH of the culture medium can change significantly during fermentation, impacting enzyme activity and product stability. Monitor the pH and consider using a buffered medium or a bioreactor with pH control.[10] |
| Strain Viability and Inoculum Quality | Always start a culture from a fresh, single colony grown on an agar plate rather than directly from a frozen stock to ensure a healthy and genetically uniform starting population.[14][16] Sub-culture your strains regularly to maintain their viability.[8] |
Problem 2: Difficulty in this compound Purification
| Possible Cause | Troubleshooting Step |
| Inefficient Protein Precipitation | Optimize the concentration of ammonium sulfate used for precipitation. A saturation level of 70% is a good starting point, but this may need to be adjusted based on empirical testing.[12] |
| Poor Resolution in Chromatography | Ensure proper column packing and equilibration. Optimize the gradient (for ion-exchange and RP-HPLC) or flow rate (for gel filtration) to improve the separation of this compound from contaminating proteins. |
| Loss of Product During Dialysis | If using dialysis to remove salts after precipitation, ensure the molecular weight cut-off (MWCO) of the dialysis membrane is appropriate to retain this compound (molecular weight ~2.16 kDa). |
| Degradation of this compound | Perform purification steps at low temperatures (e.g., 4°C) and consider adding protease inhibitors to the buffer to prevent degradation of the target peptide by proteases present in the culture supernatant. |
Data Presentation
Table 1: Comparison of Common Media for S. epidermidis Growth
| Medium | Key Components | Typical Use | Reference |
| Tryptic Soy Broth (TSB) | Tryptone, Soytone, Dextrose, NaCl | General purpose growth of Staphylococci | [2] |
| Brain Heart Infusion (BHI) | Calf Brain Infusion, Beef Heart Infusion, Peptone, Dextrose, NaCl | Growth of fastidious microorganisms | [5] |
| Trypticase Soy Yeast Extract (TSY) | Tryptone, Soytone, Yeast Extract, K2HPO4, Glucose, NaCl | Enhanced growth and mutation studies | [4] |
Table 2: Key Fermentation Parameters and Their Typical Ranges
| Parameter | Typical Range/Value | Importance | Reference |
| Temperature | 37°C | Optimal growth for S. epidermidis | [8] |
| pH | 6.5 - 7.5 | Influences enzyme activity and product stability | [10] |
| Agitation | 150 - 200 rpm | Ensures proper aeration and nutrient distribution | [17] |
| Fermentation Time | 24 - 48 hours | Correlates with the bacterial growth phase | [7][8] |
Experimental Protocols
Protocol 1: Fermentation of S. epidermidis for this compound Production
-
Inoculum Preparation:
-
Streak S. epidermidis from a frozen stock onto a Tryptic Soy Agar (TSA) plate.
-
Incubate at 37°C for 24-48 hours until single colonies are visible.[8]
-
Inoculate a single colony into a 5 mL TSB starter culture and grow overnight at 37°C with shaking.
-
-
Production Culture:
-
Inoculate 100 mL of TSB in a 500 mL baffled flask with the overnight starter culture (e.g., at a 1:100 dilution).
-
Incubate at 37°C with shaking at 150 rpm for 24 hours.[7]
-
-
Harvesting:
Protocol 2: Partial Purification of this compound
-
Ammonium Sulfate Precipitation:
-
Resuspension and Dialysis:
-
Gently resuspend the pellet in a minimal volume of a suitable buffer (e.g., 25 mM ammonium acetate, pH 7.5).[2]
-
Transfer the resuspended protein solution to a dialysis bag with an appropriate MWCO and dialyze against the same buffer to remove excess salt.
-
-
Ion-Exchange Chromatography:
-
Load the dialyzed sample onto a DEAE cellulose (B213188) column pre-equilibrated with the binding buffer.
-
Wash the column to remove unbound proteins.
-
Elute the bound proteins using a salt gradient (e.g., NaCl).
-
Collect fractions and test for this compound activity using a bioassay.[12]
-
Visualizations
Caption: General workflow for this compound production and purification.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. Comparative studies on the fermentative production of lantibiotics by staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Complete sequences of this compound and nukacin encoding plasmids from oral-derived Staphylococcus epidermidis and their antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Challenges in exploring and manipulating the human skin microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Cultivation of Staphylococcus epidermidis in the Human Spaceflight Environment Leads to Alterations in the Frequency and Spectrum of Spontaneous Rifampicin-Resistance Mutations in the rpoB Gene [frontiersin.org]
- 5. Staphylococcus epidermidis (S. epidermidis) | Office of Research Safety | The George Washington University [researchsafety.gwu.edu]
- 6. researchgate.net [researchgate.net]
- 7. Synergistic Antibacterial Activity of this compound and Staphylolysin Las A against Pathogenic Bacteria – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 8. Bacterial Cultures, Staphylococcus epidermidis | Flinn Scientific [flinnsci.com]
- 9. Strategies for Fermentation Medium Optimization: An In-Depth Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Review on Factors Influencing the Fermentation Process of Teff (Eragrostis teff) and Other Cereal-Based Ethiopian Injera - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bitesizebio.com [bitesizebio.com]
- 12. neptjournal.com [neptjournal.com]
- 13. Frontiers | Strategies for Fermentation Medium Optimization: An In-Depth Review [frontiersin.org]
- 14. blog.quartzy.com [blog.quartzy.com]
- 15. Bacterial Transformation Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Troubleshooting Low DNA Yield From Plasmid Preps | VectorBuilder [en.vectorbuilder.com]
- 17. Probiotic Activity of Staphylococcus epidermidis Induces Collagen Type I Production through FFaR2/p-ERK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Purified Epidermin Activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low activity issues with purified Epidermin.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My purified this compound shows significantly lower activity compared to the crude extract. What are the potential causes?
Low activity after purification is a common issue that can stem from several factors during the purification process, storage, or the activity assay itself. Here are the primary areas to investigate:
-
Protein Instability and Degradation: this compound, like many peptides, can be susceptible to degradation by proteases co-purified from the host organism (Staphylococcus epidermidis). It can also lose activity due to improper handling, storage conditions, or repeated freeze-thaw cycles.
-
Loss of Essential Co-factors: While this compound itself does not require a non-peptide co-factor for its basic antimicrobial activity, the purification process might strip away components from the crude extract that enhance its stability or activity.[1]
-
Suboptimal Assay Conditions: The antimicrobial activity of this compound is highly dependent on factors like pH, temperature, and the specific indicator strain used.[2] Assays performed under suboptimal conditions can lead to apparently low activity.
-
Protein Aggregation: Purified proteins at high concentrations can sometimes aggregate, which can mask active sites and reduce overall activity.
-
Oxidation: Cysteine residues within this compound are crucial for its structure and function. Oxidation of these residues can lead to a loss of activity. Including reducing agents like DTT or BME during purification and storage can sometimes mitigate this.[1]
Q2: How can I optimize my purification protocol to maintain this compound activity?
Optimizing your purification protocol is critical. Consider the following steps:
-
Include Protease Inhibitors: Add protease inhibitors to your lysis buffer and subsequent purification buffers to prevent degradation of your target protein.[1]
-
Maintain a Cold Chain: Perform all purification steps at 4°C to minimize protease activity and maintain protein stability.[2][3]
-
Minimize Purification Time: A shorter purification protocol reduces the window for protein degradation or inactivation.
-
Gentle Elution and Buffer Exchange: Use gradual elution conditions (e.g., a salt gradient in ion-exchange chromatography) and perform buffer exchanges promptly and gently (e.g., using dialysis or gel filtration) to move the purified this compound into a stable buffer.[2][4]
-
Monitor Activity at Each Step: Assay for this compound activity after each major purification step (e.g., crude extract, after ammonium (B1175870) sulfate (B86663) precipitation, after each chromatography column) to pinpoint where activity is being lost.[5]
A general workflow for troubleshooting low activity is outlined below.
Caption: Troubleshooting workflow for low this compound activity.
Q3: What are the optimal storage conditions for purified this compound?
Proper storage is crucial for maintaining the long-term activity of purified this compound.
-
Temperature: For long-term storage, purified this compound should be kept at -20°C or, ideally, -80°C.[6] For short-term use (up to one week), aliquots can be stored at 4°C.[6]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can denature the peptide, store the purified this compound in single-use aliquots.
-
Cryoprotectants: Adding a cryoprotectant like glycerol (B35011) (at a final concentration of 5-50%) is recommended before freezing to help stabilize the protein.[6]
-
pH: this compound exhibits the highest stability and activity in a slightly acidic to neutral pH range, with optimal stability often observed around pH 7.[2] Extreme pH values (highly acidic or alkaline) can negatively impact its stability and lead to degradation or structural changes.[2]
The diagram below illustrates factors that can negatively impact this compound's activity.
Caption: Factors negatively impacting this compound activity.
Data Summary Tables
Table 1: Optimal Conditions for this compound Stability and Activity
| Parameter | Optimal Range/Value | Notes |
| pH | 5.0 - 9.0 | Highest activity and stability observed around pH 7.[2] |
| Temperature (°C) | 30 - 47°C | Maintained 89% of its activity within this range.[2] |
Table 2: Example of this compound Purification Summary
| Purification Step | Total Protein (mg) | Total Activity (U) | Specific Activity (U/mg) | Yield (%) | Purification Fold |
| Crude Supernatant | 1.0 | 70 | 70 | 100 | 1.0 |
| Ion Exchange | 0.56 | 60 | 107 | 85.7 | 1.5 |
| Gel Filtration | 0.23 | 43 | 430 | 34.4 | 6.1 |
| Data derived from a study on this compound purification.[2][7] Actual values will vary based on experimental conditions. |
Table 3: Minimum Inhibitory Concentration (MIC) of this compound
| Target Organism | MIC Value |
| Staphylococcus aureus | 36.04 µL/ml |
| Pseudomonas aeruginosa | 19.95 µL/ml |
| Corynebacterium pseudodiphtheriticum | 2 µg |
| MIC values are highly dependent on the specific strain and assay conditions.[4][8] |
Key Experimental Protocols
Protocol 1: Purification of this compound from S. epidermidis
This protocol combines several common steps for this compound purification.[2][4][8]
-
Culture and Harvest:
-
Ammonium Sulfate Precipitation:
-
Slowly add ammonium sulfate to the crude supernatant at 4°C with constant stirring until 70% saturation is reached.[2]
-
Allow the protein to precipitate overnight at 4°C.
-
Centrifuge at 10,000 rpm for 15 minutes at 4°C to collect the protein pellet.
-
Resuspend the pellet in a minimal volume of an appropriate buffer (e.g., 0.05 M phosphate (B84403) buffer, pH 7).
-
-
Ion-Exchange Chromatography:
-
Equilibrate a DEAE-cellulose column with the starting buffer.[2]
-
Load the resuspended protein sample onto the column.
-
Wash the column with the starting buffer to remove unbound proteins.
-
Elute the bound proteins using a linear gradient of NaCl (e.g., 0 to 1 M) in the starting buffer.
-
Collect fractions and test each for antimicrobial activity.
-
-
Gel Filtration Chromatography:
-
Pool the active fractions from the ion-exchange step and concentrate them if necessary.
-
Equilibrate a Sephadex G-75 or G-150 column with a suitable buffer (e.g., 0.05 M phosphate buffer, pH 7).[2][8]
-
Load the concentrated sample onto the column.
-
Elute with the same buffer, collecting fractions.
-
Assay the fractions for activity to identify those containing purified this compound.
-
-
Purity Check and Storage:
-
Assess the purity of the final sample using SDS-PAGE.
-
Determine the protein concentration.
-
Add a cryoprotectant (e.g., glycerol to 20%) and store at -80°C in single-use aliquots.
-
Caption: Workflow for this compound purification and testing.
Protocol 2: Agar (B569324) Well Diffusion Assay for this compound Activity
This method is commonly used to assess the antimicrobial activity of this compound.[5][9]
-
Prepare Indicator Lawn:
-
Grow the indicator bacterial strain (e.g., S. aureus, M. luteus) in an appropriate liquid medium to the exponential phase.
-
Prepare Mueller-Hinton Agar (MHA) plates.
-
Spread a standardized inoculum of the indicator strain evenly across the surface of the MHA plates to create a bacterial lawn.
-
-
Prepare Wells:
-
Aseptically bore wells (typically 4-6 mm in diameter) into the agar using a sterile cork borer or pipette tip.
-
-
Sample Application:
-
Add a fixed volume (e.g., 50 µL) of the purified this compound sample (and various dilutions) into the wells.
-
Include a positive control (e.g., a known antibiotic like vancomycin) and a negative control (the buffer used to dissolve the this compound) in separate wells.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Analysis:
-
Measure the diameter of the clear zone of inhibition around each well. A larger diameter indicates higher antimicrobial activity. The activity is often expressed in arbitrary units per milliliter (AU/mL).
-
References
- 1. researchgate.net [researchgate.net]
- 2. neptjournal.com [neptjournal.com]
- 3. The effect of storage delay and storage temperature on orthopaedic surgical samples contaminated by Staphylococcus Epidermidis | PLOS One [journals.plos.org]
- 4. Complete sequences of this compound and nukacin encoding plasmids from oral-derived Staphylococcus epidermidis and their antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. vareum.com [vareum.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Synergistic Antibacterial Activity of this compound and Staphylolysin Las A against Pathogenic Bacteria – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 9. Identification, Characterization, and Recombinant Expression of Epidermicin NI01, a Novel Unmodified Bacteriocin Produced by Staphylococcus epidermidis That Displays Potent Activity against Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Bacterial Resistance to Epidermin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the lantibiotic Epidermin. The information is designed to address specific issues that may be encountered during experiments aimed at understanding and overcoming bacterial resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a member of the lantibiotic family of antimicrobial peptides.[1] Its primary mode of action against Gram-positive bacteria, such as Staphylococcus species, involves a dual mechanism. It binds to Lipid II, an essential precursor for peptidoglycan synthesis in the bacterial cell wall.[2] This interaction achieves two things: it sequesters Lipid II, thereby inhibiting cell wall construction, and it can utilize Lipid II as a docking molecule to form pores in the cell membrane, leading to leakage of cellular contents and cell death.[2]
Q2: My bacterial strain is showing resistance to this compound. What are the likely mechanisms?
A2: While specific mutations conferring high-level resistance to this compound are not extensively documented in the literature, resistance is likely to arise from one or more of the following mechanisms, which are common for other antimicrobial peptides (AMPs) and lantibiotics that target Lipid II:
-
Alteration of the Cell Envelope: Bacteria can modify their cell surface to become less susceptible. This includes:
-
Changes in Cell Wall Teichoic Acids: The dltABCD operon can incorporate D-alanine into teichoic acids, increasing the net positive charge of the cell wall. This creates electrostatic repulsion against the cationic this compound peptide, reducing its ability to reach the cell membrane.[3]
-
Modification of Membrane Phospholipids: The mprF gene product adds positively charged L-lysine to phosphatidylglycerol in the cell membrane. This also increases the positive charge of the membrane, repelling this compound.[3]
-
-
Two-Component Regulatory Systems (TCS): Bacteria use TCS to sense and respond to environmental stress, including the presence of antibiotics.
-
ABC Transporters (Efflux Pumps): Some ABC transporters are known to confer resistance to lantibiotics, likely by exporting the peptide out of the cell or away from its target. The BraDE and VraDE ABC transporters are implicated in this process.[4]
-
Biofilm Formation: Bacteria growing in a biofilm are embedded in an extracellular matrix that can act as a physical barrier, preventing this compound from reaching the cells. Additionally, the physiological state of bacteria within a biofilm can make them less susceptible to antimicrobials.
Q3: How can I overcome or circumvent this compound resistance in my experiments?
A3: A promising strategy is the use of combination therapy. Combining this compound with other antimicrobial agents can create a synergistic effect, where the combined activity is greater than the sum of their individual activities. This can help overcome resistance and reduce the likelihood of new resistance developing.[1]
One documented example is the combination of this compound with Staphylolysin LasA, which shows a synergistic effect against Staphylococcus aureus.[6][7] The Fractional Inhibitory Concentration Index (FICI) is used to quantify synergy, with a value of ≤ 0.5 indicating a synergistic interaction.[8]
Another approach is to target the resistance mechanisms themselves. For example, using an inhibitor of the GraRS or BraRS signaling pathways, if available, could re-sensitize resistant bacteria to this compound.
Troubleshooting Guides
Problem: Inconsistent Minimum Inhibitory Concentration (MIC) Results for this compound.
-
Possible Cause 1: Inoculum preparation. The density of the bacterial culture used for the assay is critical.
-
Solution: Ensure you are using a standardized inoculum, typically prepared by diluting an overnight culture to a 0.5 McFarland standard, which is then further diluted to achieve the final desired cell concentration in the assay (e.g., 5 x 10^5 CFU/mL).
-
-
Possible Cause 2: Peptide stability and adsorption. this compound, like other peptides, can adsorb to plastic surfaces, reducing its effective concentration.
-
Solution: Use low-protein-binding microtiter plates for your assays. Prepare fresh dilutions of this compound for each experiment and avoid repeated freeze-thaw cycles.
-
-
Possible Cause 3: Media composition. The components of the culture medium can affect the activity of cationic peptides.
-
Solution: Be consistent with the type and batch of Mueller-Hinton Broth (MHB) or other media used. High concentrations of divalent cations (Ca²⁺, Mg²⁺) can sometimes interfere with the activity of membrane-targeting peptides.
-
Problem: Difficulty in selecting for this compound-resistant mutants.
-
Possible Cause 1: Insufficient selective pressure. The concentration of this compound used may be too high, killing all cells, or too low, not providing enough pressure for mutants to have a growth advantage.
-
Solution: Start by exposing a large bacterial population (e.g., 10^8 to 10^9 CFU) to this compound at a concentration of 2x the MIC.[9] If no colonies grow, try serial passaging of the culture in broth with sub-MIC concentrations of this compound, gradually increasing the concentration over time.
-
-
Possible Cause 2: Low mutation frequency. The spontaneous mutation rate for this compound resistance might be very low.
Quantitative Data
The following table summarizes the results of a study on the synergistic activity of this compound and Staphylolysin LasA against pathogenic bacteria. A Fractional Inhibitory Concentration Index (FICI) of ≤ 0.5 indicates synergy.[1][6][7]
| Organism | Antimicrobial | MIC Alone (µL/mL) | MBC Alone (µL/mL) | FICI | Interpretation |
| S. aureus | This compound | 36.04 | 44.38 | 0.286 | Synergy |
| LasA | 51.73 | 50.00 | |||
| E. coli | This compound | - | 30.33 | 0.327 | Synergy |
| LasA | - | 27.48 | |||
| P. aeruginosa | This compound | 19.95 | - | 0.390 | Synergy |
| LasA | 15.76 | - |
Table adapted from Al-Malkey et al., 2020.[1][6][7] MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration.
Experimental Protocols
Protocol 1: Determining the Minimum Inhibitory Concentration (MIC) of this compound
This protocol is based on the broth microdilution method.
-
Preparation: Prepare a stock solution of this compound in an appropriate solvent and sterilize by filtration. Prepare serial two-fold dilutions of this compound in sterile cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well low-protein-binding microtiter plate.
-
Inoculum Preparation: Grow the bacterial strain overnight in MHB. Dilute the culture to a 0.5 McFarland standard. Further dilute this suspension in MHB so that the final concentration in each well of the microtiter plate will be approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a positive control well (bacteria, no this compound) and a negative control well (MHB, no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: Synergy Testing via Checkerboard Assay
This protocol determines the Fractional Inhibitory Concentration Index (FICI).[6][12]
-
Plate Setup: In a 96-well plate, prepare two-fold dilutions of this compound along the x-axis and two-fold dilutions of the second antimicrobial (e.g., LasA) along the y-axis. The result is a matrix of wells containing various combinations of the two agents.
-
Inoculation: Inoculate the plate with the test organism at the same concentration used for standard MIC testing. Include control rows/columns with each agent alone to re-determine their individual MICs.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Calculation:
-
Determine the MIC of each agent alone and in combination.
-
Calculate the FIC for each agent: FIC_A = (MIC of A in combination) / (MIC of A alone).
-
Calculate the FICI by summing the FICs: FICI = FIC_A + FIC_B.
-
Interpretation: FICI ≤ 0.5 = Synergy; 0.5 < FICI ≤ 1.0 = Additive; 1.0 < FICI ≤ 4.0 = Indifference; FICI > 4.0 = Antagonism.[8]
-
Protocol 3: Inducing and Selecting for this compound-Resistant Mutants
This protocol is adapted from methods used for other bacteriocins.[9]
-
Prepare High-Density Culture: Grow an overnight culture of the target Staphylococcus strain. Concentrate the cells by centrifugation and resuspend them in fresh broth to a high density (~10^9 CFU/mL).
-
Selection: Plate the high-density culture onto agar (B569324) plates containing this compound at a concentration of 2x the MIC.
-
Incubation: Incubate the plates at 37°C for 48-72 hours, monitoring for the appearance of colonies.
-
Isolation and Confirmation: Pick any resulting colonies and re-streak them onto fresh this compound-containing plates to confirm the resistant phenotype.
-
Characterization: Once a stable resistant mutant is isolated, determine its new MIC for this compound to quantify the level of resistance. The mutant can then be subjected to whole-genome sequencing to identify potential resistance-conferring mutations.
Protocol 4: Analysis of Lipid II as a Potential Resistance Mechanism
Alterations in Lipid II are a potential mechanism of resistance. This protocol provides a high-level overview of the extraction process.[13][14]
-
Cell Culture and Harvest: Grow a large-scale culture (e.g., 1-6 Liters) of the susceptible parent strain and the resistant mutant strain to mid-log phase.[14]
-
Lipid II Accumulation (Optional but Recommended): Treat the cultures with an inhibitor of a late-stage cell wall synthesis step (e.g., moenomycin for S. aureus) to cause Lipid II to accumulate in the membrane.[14]
-
Lipid Extraction: Harvest the cells by centrifugation. Perform a lipid extraction using a solvent mixture, such as the Bligh-Dyer method which uses chloroform, methanol, and water to separate the lipid-containing organic phase from the aqueous phase.[15]
-
Analysis: Analyze the extracted lipids using techniques like Thin Layer Chromatography (TLC) or advanced mass spectrometry (LC-MS/MS) to compare the Lipid II structure and quantity between the parent and resistant strains.
Visualizations
Caption: this compound action and potential bacterial resistance mechanisms.
Caption: Experimental workflow for analyzing and overcoming resistance.
Caption: Inferred TCS signaling pathway for AMP resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Evolution of resistance to a last-resort antibiotic in Staphyloccocus aureus via bacterial competition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Staphylococcus aureus Two-Component Regulatory System, GraRS, Senses and Confers Resistance to Selected Cationic Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two-Component Systems of S. aureus: Signaling and Sensing Mechanisms [mdpi.com]
- 5. The two-component regulatory systems GraRS and SrrAB mediate Staphylococcus aureus susceptibility to Pep5 produced by clinical isolate of Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic Antibacterial Activity of this compound and Staphylolysin Las A against Pathogenic Bacteria – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 7. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 8. researchgate.net [researchgate.net]
- 9. Selective Bacteriocins: A Promising Treatment for Staphylococcus aureus Skin Infections Reveals Insights into Resistant Mutants, Vancomycin Resistance, and Cell Wall Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Methods to Generate a Sequence-Defined Transposon Mutant Library in Staphylococcus epidermidis Strain 1457 | Springer Nature Experiments [experiments.springernature.com]
- 12. Frontiers | Synergistic Antibacterial Activity of Designed Trp-Containing Antibacterial Peptides in Combination With Antibiotics Against Multidrug-Resistant Staphylococcus epidermidis [frontiersin.org]
- 13. Lipid II unlocked: strategies for obtaining a major antibiotic target - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Lipid II overproduction allows direct assay of transpeptidase inhibition by β-lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What Are the Methods for Extracting Bacterial Cell Membrane Lipids? | MtoZ Biolabs [mtoz-biolabs.com]
strategies to prevent degradation of Epidermin during purification
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Epidermin during purification.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability during purification a concern?
This compound is a lanthionine-containing bacteriocin (B1578144) (lantibiotic) produced by Staphylococcus epidermidis.[1] Like many peptides and proteins, this compound is susceptible to degradation by proteases, extreme pH, and high temperatures, which can significantly reduce its yield and biological activity during purification.[2][3] Proper strategies to maintain its stability are crucial for obtaining a pure and active product for research and potential therapeutic applications.
Q2: What are the primary factors that can lead to this compound degradation during purification?
The main factors contributing to this compound degradation include:
-
Proteolytic Activity: Staphylococcus epidermidis produces extracellular proteases, including serine proteases, cysteine proteases, and metalloproteases, which can degrade this compound.[4][5][6]
-
pH Instability: this compound exhibits optimal stability in a neutral to slightly acidic pH range. Extreme pH values can lead to denaturation and loss of activity.[2]
-
Temperature Sensitivity: While relatively heat-stable, prolonged exposure to high temperatures during purification can cause degradation and reduce its antimicrobial efficacy.[2]
-
Aggregation: High concentrations of this compound, especially in suboptimal buffer conditions, can lead to the formation of aggregates, resulting in product loss.[7][8]
Q3: At what pH and temperature is this compound most stable?
This compound generally shows high stability and activity around a neutral pH of 7.[2] It maintains a significant portion of its activity at temperatures up to 47°C. However, its activity decreases at higher temperatures.[2]
Troubleshooting Guides
Issue 1: Low Yield of Purified this compound
Q: I am consistently getting a low yield of this compound after the purification process. What could be the potential causes and how can I troubleshoot this?
A: Low yield is a common issue in protein and peptide purification. Here are several potential causes and corresponding troubleshooting steps:
-
Cause: Proteolytic degradation by endogenous proteases from the host organism.
-
Troubleshooting:
-
Add Protease Inhibitors: Incorporate a cocktail of protease inhibitors into your lysis and purification buffers. Since S. epidermidis secretes serine, cysteine, and metalloproteases, a broad-spectrum inhibitor cocktail is recommended.[4][5][6]
-
Maintain Low Temperatures: Perform all purification steps at 4°C to minimize protease activity.[8]
-
Work Quickly: Minimize the duration of each purification step to reduce the time this compound is exposed to proteases.
-
-
-
Cause: Suboptimal pH of the purification buffers.
-
Troubleshooting:
-
Buffer Optimization: Ensure that the pH of all your buffers is maintained within the optimal stability range for this compound (around pH 7).[2] Regularly check and adjust the pH of your buffers.
-
-
-
Cause: Inefficient extraction from the culture supernatant.
-
Troubleshooting:
-
Optimize Precipitation: If using ammonium (B1175870) sulfate (B86663) precipitation, ensure the optimal saturation level is used. For this compound, a 70% saturation has been reported to be effective.[2]
-
-
-
Cause: Poor binding or elution from chromatography columns.
Issue 2: Presence of Degradation Products in the Final Purified Sample
Q: My final this compound sample shows multiple bands on an SDS-PAGE gel, suggesting degradation. How can I prevent this?
A: The presence of smaller fragments indicates proteolytic cleavage. Here’s how to address this:
-
Cause: Incomplete inhibition of proteases.
-
Troubleshooting:
-
Increase Protease Inhibitor Concentration: You may need to increase the concentration of the protease inhibitor cocktail.
-
Use Specific Inhibitors: If the type of protease is known (e.g., serine protease), consider adding a more specific and potent inhibitor for that class. The serine protease EpiP is involved in the processing of the this compound precursor, and while its primary role is activation, uncontrolled activity could potentially lead to degradation.[11]
-
-
-
Cause: Harsh lysis methods.
-
Troubleshooting:
-
Gentle Lysis: Use milder cell lysis methods to prevent the release of intracellular proteases. Since this compound is secreted, the focus should be on processing the culture supernatant.
-
-
Issue 3: Aggregation of this compound During Purification
Q: I am observing precipitation or aggregation of my this compound sample, especially after concentration steps. What can I do to prevent this?
A: Aggregation can be a significant problem, leading to loss of active protein. Consider the following strategies:
-
Cause: High protein concentration in a suboptimal buffer.
-
Troubleshooting:
-
Maintain Low Concentration: Avoid excessively high concentrations of this compound during purification and storage.[7][8]
-
Buffer Additives: Include stabilizing agents in your buffers.
-
Glycerol (B35011): Adding 10-20% glycerol can help to stabilize proteins and prevent aggregation.[7]
-
Non-ionic Detergents: Low concentrations of non-ionic detergents like Triton X-100 or Tween 20 can help to keep hydrophobic proteins soluble.[8]
-
Salts: Optimizing the salt concentration (e.g., 150-500 mM NaCl) can help to prevent aggregation by modulating electrostatic interactions.[7]
-
-
-
-
Cause: pH close to the isoelectric point (pI) of this compound.
-
Troubleshooting:
-
Adjust Buffer pH: Ensure the buffer pH is at least one unit away from the pI of this compound to maintain a net charge and promote repulsion between molecules.[8]
-
-
Quantitative Data Summary
Table 1: Effect of pH on this compound Activity
| pH | Remaining Activity (%) | Reference |
| 5 | Variable, generally lower than neutral | [2] |
| 6 | Lower inhibition observed | [2] |
| 7 | Highest activity/inhibition | [2] |
| 8 | Activity maintained, slightly lower than pH 7 | [2] |
| 9 | Activity decreases | [2] |
Table 2: Effect of Temperature on this compound Activity
| Temperature (°C) | Remaining Activity (%) | Reference |
| 30-47 | ~89% | [2] |
| 53 | 30-40% | [2] |
Experimental Protocols
Protocol 1: Purification of this compound from Staphylococcus epidermidis Culture
This protocol outlines a general procedure for the purification of this compound.
-
Culture and Harvesting:
-
Ammonium Sulfate Precipitation:
-
Slowly add ammonium sulfate to the supernatant at 4°C with constant stirring to achieve 70% saturation.[2]
-
Allow the precipitation to proceed overnight at 4°C.
-
Centrifuge at 10,000 x g for 15 minutes at 4°C to collect the precipitate.
-
Resuspend the pellet in a minimal volume of a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7).[2]
-
-
Ion-Exchange Chromatography:
-
Column: Use a DEAE-cellulose anion-exchange column.[9]
-
Equilibration: Equilibrate the column with the starting buffer (e.g., 0.05 M phosphate buffer, pH 7).
-
Loading: Load the resuspended sample onto the column.
-
Washing: Wash the column with the starting buffer to remove unbound proteins.
-
Elution: Elute the bound this compound using a linear gradient of NaCl (e.g., 0 to 1 M) in the starting buffer.
-
Fraction Collection: Collect fractions and assay for this compound activity. Pool the active fractions.
-
-
Gel Filtration Chromatography:
-
Column: Use a Sephadex G-150 column.[9]
-
Equilibration: Equilibrate the column with a suitable buffer (e.g., 0.05 M phosphate buffer, pH 7).
-
Loading: Load the pooled active fractions from the ion-exchange step onto the column.
-
Elution: Elute with the equilibration buffer.
-
Fraction Collection: Collect fractions and assay for this compound activity. Pool the pure, active fractions.
-
Visualizations
Experimental Workflow for this compound Purification
References
- 1. researchgate.net [researchgate.net]
- 2. The application of Nisin in beverages and its stability-Dacheng Pharma [dachengpharma.com]
- 3. researchgate.net [researchgate.net]
- 4. Extracellular proteases of Staphylococcus epidermidis: roles as virulence factors and their participation in biofilm [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. researchgate.net [researchgate.net]
- 9. neptjournal.com [neptjournal.com]
- 10. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 11. Serine protease EpiP from Staphylococcus epidermidis catalyzes the processing of the this compound precursor peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Buffer Conditions for Epidermin Activity Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing buffer conditions for epidermin activity assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the optimal pH and temperature for this compound activity?
A1: this compound exhibits its highest stability and activity at a neutral pH, approximately 7.0.[1] For temperature, this compound maintains robust activity, retaining around 89% of its function when incubated at temperatures between 30°C and 47°C.[1] Significant loss of activity may occur at higher temperatures.
Q2: Which buffer system should I start with for my this compound assay?
A2: For initial screenings, a low-ionic-strength buffer is recommended to avoid interference with this compound's antimicrobial action. A good starting point is a 10 mM sodium phosphate (B84403) buffer or a Tris-HCl buffer.[2] Tris-HCl is often preferred in biochemical assays as phosphate buffers can sometimes inhibit certain enzymatic processes and form precipitates with divalent cations.[2][3] One protocol for antimicrobial peptide analysis successfully used a Tris-buffer composed of 12.1 g/liter Tris base and 8.8 g/liter sodium chloride, adjusted to pH 7.2.[4]
Q3: My this compound shows no activity in the assay. What are the possible reasons?
A3: Several factors could lead to a lack of observed activity. Consider the following troubleshooting steps:
-
Inappropriate Assay Method: For cationic peptides like this compound, agar (B569324) diffusion-based methods (e.g., disk diffusion) might yield false negatives. The peptide can bind to the negatively charged components of the agar or the paper disk, preventing its diffusion to the target microorganisms. A broth microdilution assay is often a more reliable alternative.
-
Peptide Degradation: Ensure the this compound stock solution is stored correctly, aliquoted to minimize freeze-thaw cycles, and kept at -20°C or -80°C. To verify its integrity, consider techniques like mass spectrometry.
-
Peptide Solubility and Aggregation: Visually inspect your this compound solution for any signs of precipitation. Peptides can aggregate in certain buffers, which reduces their effective concentration. Dissolving the peptide in a small amount of an appropriate solvent before diluting it into the assay medium can help.
-
Adsorption to Surfaces: Cationic peptides are known to adhere to polystyrene surfaces, such as those found in standard 96-well plates. This can deplete the amount of available this compound. Using polypropylene (B1209903) labware is recommended to mitigate this issue.
Q4: The Minimum Inhibitory Concentration (MIC) values for my this compound are inconsistent between experiments. Why is this happening?
A4: Variability in MIC results is a common issue in antimicrobial peptide assays and is often linked to the sensitivity of these peptides to the specific assay conditions. Key factors to control for consistency include:
-
Media Salt Concentration: The presence of salts can interfere with the activity of cationic peptides. Higher salt concentrations in the media can lead to higher MIC values. It is crucial to use standardized, cation-adjusted media and to report the specific medium used in your experiments.
-
Bacterial Inoculum Size: A higher density of bacteria will require more this compound to inhibit growth, leading to a higher apparent MIC. Standardize your inoculum to approximately 5 x 10⁵ CFU/mL and verify the concentration by plate counting.
-
pH of the Medium: The charge of both the peptide and the bacterial cell surface is influenced by the pH of the medium, which in turn affects their interaction. Ensure that the pH of your medium is consistent across all experimental runs.
Data Presentation: Impact of Buffer Components on this compound Activity
The following tables summarize the expected impact of key buffer and assay parameters on the outcome of this compound activity assays.
| Parameter | Condition | Expected Effect on this compound Activity | Recommendation |
| pH | Acidic (e.g., pH 5-6) | Reduced activity | Maintain a neutral pH of approximately 7.0 for optimal performance.[1] |
| Neutral (e.g., pH 7) | Optimal activity and stability[1] | ||
| Alkaline (e.g., pH 8-9) | Reduced activity | ||
| Ionic Strength | Low (e.g., <50 mM NaCl) | Higher activity (Lower MIC) | Start with low ionic strength buffers (e.g., 10 mM Phosphate or Tris). |
| High (e.g., >150 mM NaCl) | Reduced activity (Higher MIC) | Be aware that standard media like Mueller-Hinton Broth can have high salt concentrations. | |
| Temperature | 30-47°C | High stability (maintains ~89% activity)[1] | Standard incubation at 37°C is suitable. |
| > 47°C | Decreased activity | Avoid higher temperatures during incubation. |
| Troubleshooting Scenario | Potential Cause | Recommended Action |
| No Zone of Inhibition in Agar Assay | Peptide binding to agar/disk | Use a broth microdilution assay. |
| Inconsistent MIC values | Variable salt concentration in media | Use cation-adjusted Mueller-Hinton Broth (MHB). |
| Inconsistent bacterial inoculum | Standardize inoculum to ~5 x 10⁵ CFU/mL.[5] | |
| Peptide adsorption to plates | Use polypropylene 96-well plates. | |
| Complete Loss of Activity | Peptide degradation | Aliquot stock solutions and store at -20°C or -80°C. Verify integrity with mass spectrometry. |
Experimental Protocols
Protocol 1: Agar Well Diffusion Assay
This method provides a qualitative or semi-quantitative measure of antimicrobial activity based on the diffusion of the peptide through an agar matrix.
-
Preparation of Bacterial Inoculum:
-
Select 3-5 isolated colonies of the indicator strain from a fresh agar plate.
-
Inoculate the colonies into a suitable broth medium (e.g., Tryptic Soy Broth).
-
Incubate at 37°C with shaking until the culture reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Using a sterile cotton swab, evenly streak the bacterial suspension over the entire surface of a Mueller-Hinton Agar (MHA) plate to create a uniform lawn.[6]
-
-
Assay Procedure:
-
Allow the inoculated plates to dry for a few minutes.
-
Using a sterile borer, create wells of 6-8 mm in diameter in the agar.[7]
-
Pipette a fixed volume (e.g., 50 µL) of your this compound solution (at various concentrations dissolved in the optimized buffer) into each well.[6]
-
Include a positive control (a known antibiotic) and a negative control (buffer only) in separate wells.[7]
-
-
Incubation and Measurement:
Protocol 2: Broth Microdilution Assay for MIC Determination
This method determines the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[8]
-
Preparation of Reagents:
-
This compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable, sterile solvent (e.g., sterile deionized water or 0.01% acetic acid).
-
Bacterial Inoculum: Prepare a bacterial suspension as described in Protocol 1, then dilute it in fresh, cation-adjusted Mueller-Hinton Broth (MHB) to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[5]
-
-
Assay Procedure:
-
Dispense 100 µL of MHB into all wells of a sterile 96-well polypropylene microtiter plate.[9]
-
Add 100 µL of your this compound stock solution to the first well of each row to be tested.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to create a concentration gradient. Discard the final 100 µL from the last well in the dilution series.
-
Add 100 µL of the diluted bacterial suspension to each well.
-
Include a positive control (wells with bacteria and broth, but no this compound) and a negative control (wells with broth only).[5]
-
-
Incubation and MIC Determination:
Visualizations
Caption: Workflow for optimizing buffer conditions for this compound activity assays.
Caption: Troubleshooting logic for common issues in this compound activity assays.
References
- 1. benchchem.com [benchchem.com]
- 2. The difference between Tris-Hcl and phosphate buffer-blood collection,Biological buffer,Hubei Xindesheng Material [whdsbio.cn]
- 3. researchgate.net [researchgate.net]
- 4. Effects of Trp- and Arg-Containing Antimicrobial-Peptide Structure on Inhibition of Escherichia coli Planktonic Growth and Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hereditybio.in [hereditybio.in]
- 8. researchgate.net [researchgate.net]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
Technical Support Center: Epidermin Gene Expression in Heterologous Hosts
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Epidermin gene expression. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the heterologous expression of this potent lantibiotic.
FAQs and Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific challenges you may face during your experiments.
Low or No Expression Yield
Question: I am not seeing any or very low levels of this compound expression in my E. coli host. What are the possible causes and solutions?
Answer: Low or no expression of this compound is a common issue that can stem from several factors, ranging from the genetic construct to the cultivation conditions. Below is a breakdown of potential causes and troubleshooting strategies.
1. Codon Usage Bias: The codon usage of the Staphylococcus epidermidis gene cluster may not be optimal for expression in E. coli. This can lead to translational stalling and premature termination.
-
Solution: Synthesize a codon-optimized version of the this compound gene cassette for your specific E. coli strain. Various online tools and commercial services are available for this purpose. A higher Codon Adaptation Index (CAI) generally correlates with better expression levels.[1]
2. Promoter Strength and Leakiness: The choice of promoter is critical for achieving high-level expression.[2] A weak promoter will result in low transcript levels, while a "leaky" promoter (one with basal expression in the absence of an inducer) can be detrimental if the expressed protein is toxic to the host.
-
Solution:
3. Suboptimal Induction Conditions: The concentration of the inducer (e.g., IPTG) and the timing of induction are crucial for maximizing protein expression.
-
Solution:
-
IPTG Concentration: Titrate the IPTG concentration to find the optimal level for your construct. A common starting range is 0.1 mM to 1.0 mM.[6][7][8] Higher concentrations are not always better and can sometimes be toxic to the cells.[7]
-
Induction Time: Induce the culture during the mid-logarithmic growth phase (OD600 of 0.4-0.6) for optimal results.[6]
-
4. Culture Conditions: Temperature, aeration, and media composition can significantly impact protein expression.
-
Solution:
-
Temperature: Lowering the post-induction temperature (e.g., to 18-25°C) can enhance the solubility of the expressed protein and reduce the formation of inclusion bodies, although it may also decrease the overall yield.[9][10]
-
Media: Use a rich medium like Luria-Bertani (LB) or Terrific Broth (TB) to support robust cell growth and protein production.
-
Quantitative Data Summary: Factors Affecting this compound Expression
| Parameter | Condition 1 | Yield/Observation 1 | Condition 2 | Yield/Observation 2 | Reference(s) |
| Host Strain | E. coli BL21(DE3) | Standard expression | E. coli Rosetta(DE3) | Enhanced expression of proteins with rare codons | [5][11] |
| Codon Optimization | Native Gene | Low expression | Codon-Optimized Gene | Increased protein yield | [1][12][13] |
| IPTG Concentration | 0.1 mM | May increase solubility | 1.0 mM | Often used for maximal induction, but can increase aggregation | [6][7][8][14] |
| Induction Temperature | 37°C | Higher yield, potential for inclusion bodies | 18-25°C | Improved solubility, potentially lower yield | [9][10] |
Inclusion Body Formation and Protein Misfolding
Question: My this compound is expressed at high levels, but it's all in the form of insoluble inclusion bodies. How can I obtain soluble, active protein?
Answer: The formation of inclusion bodies is a common challenge when overexpressing heterologous proteins in E. coli. This occurs when the rate of protein synthesis exceeds the cell's capacity for proper folding, leading to aggregation of misfolded proteins. Here are strategies to address this issue:
1. Optimize Expression Conditions:
-
Lower Temperature: Reducing the induction temperature (e.g., 16-25°C) slows down the rate of protein synthesis, giving the polypeptide chain more time to fold correctly.[9]
-
Lower Inducer Concentration: Using a lower concentration of IPTG can reduce the expression rate and potentially increase the proportion of soluble protein.[6]
2. Co-expression of Chaperones: Molecular chaperones can assist in the proper folding of your target protein.
-
Solution: Co-express chaperone proteins (e.g., GroEL/GroES, DnaK/DnaJ/GrpE) by using a compatible plasmid or a specialized E. coli strain.
3. Solubilization and Refolding of Inclusion Bodies: If the above strategies are not successful, you can purify the inclusion bodies and then attempt to refold the protein in vitro.
-
Detailed Protocol: Solubilization and Refolding of this compound Inclusion Bodies
-
Cell Lysis and Inclusion Body Isolation:
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA).
-
Lyse the cells by sonication or using a French press.
-
Centrifuge the lysate at a high speed (e.g., 15,000 x g for 20 minutes) to pellet the inclusion bodies.
-
Wash the inclusion body pellet with a buffer containing a mild detergent (e.g., 1% Triton X-100) to remove membrane contaminants.[15][16]
-
-
Solubilization:
-
Refolding:
-
Rapid Dilution: Quickly dilute the solubilized protein into a large volume of refolding buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM GSH, 0.1 mM GSSG) to a final protein concentration of 10-50 µg/mL.[18][19]
-
Dialysis: Gradually remove the denaturant by dialyzing the solubilized protein against a refolding buffer with decreasing concentrations of the denaturant.[16][19]
-
-
Purification of Refolded Protein: Purify the refolded this compound using chromatography techniques as described below.
-
Protein Purification Challenges
Question: I am having difficulty purifying recombinant this compound. What are some effective purification strategies?
Answer: Purifying recombinant this compound to high homogeneity can be challenging due to its small size and potential for aggregation. A multi-step purification strategy is often necessary.
1. Affinity Chromatography (for tagged proteins): If your this compound construct includes an affinity tag (e.g., His-tag), this is an excellent first step for purification.
-
Detailed Protocol: His-tagged this compound Purification
-
Column Preparation: Equilibrate a Ni-NTA or other suitable metal-chelate affinity column with binding buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).[18]
-
Sample Loading: Load the clarified cell lysate (or refolded protein solution) onto the equilibrated column.
-
Washing: Wash the column with several column volumes of wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole) to remove non-specifically bound proteins.[18]
-
Elution: Elute the bound His-tagged this compound with an elution buffer containing a high concentration of imidazole (B134444) (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).[18]
-
Analysis: Analyze the eluted fractions by SDS-PAGE to assess purity.
-
2. Ion-Exchange Chromatography (IEX): IEX separates proteins based on their net charge at a given pH. This is a powerful technique for purifying this compound, which is a cationic peptide.
-
Detailed Protocol: Ion-Exchange Chromatography of this compound
-
Column and Buffer Selection: Use a cation-exchange column (e.g., SP-Sepharose or CM-Sepharose) as this compound is positively charged. Equilibrate the column with a low-salt buffer (e.g., 20 mM Sodium Phosphate pH 7.0).[20][21]
-
Sample Preparation: Ensure your protein sample is in a low-salt buffer, which can be achieved by dialysis or using a desalting column.
-
Sample Loading and Washing: Load the sample onto the column and wash with the equilibration buffer to remove unbound proteins.
-
Elution: Elute the bound this compound using a linear or step gradient of increasing salt concentration (e.g., 0-1 M NaCl in the equilibration buffer).[20][21]
-
Fraction Analysis: Collect fractions and analyze them by SDS-PAGE and an activity assay to identify the fractions containing pure this compound.
-
3. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is an excellent final polishing step to achieve high purity of small peptides like this compound. The separation is based on the hydrophobicity of the molecule.
Toxicity to the Heterologous Host
Question: The expression of this compound seems to be toxic to my host cells, leading to poor growth and low yields. What can I do?
Answer: The antimicrobial nature of this compound can indeed be toxic to the expression host. Here are some strategies to mitigate this toxicity:
-
Tightly Regulated Promoters: Use a promoter with very low basal expression to prevent the accumulation of toxic levels of this compound before induction. The pBAD promoter, which is tightly regulated by arabinose, is a good option.
-
Secretion Signals: Fusing a secretion signal peptide to the N-terminus of this compound can direct its transport out of the cytoplasm, potentially reducing its toxic effects on the host cell.
-
Host Strain Selection: Some E. coli strains are more robust and can better tolerate the expression of toxic proteins. Strains like C41(DE3) and C43(DE3) have been engineered for this purpose.[11]
-
Lower Induction Levels: As mentioned previously, using lower concentrations of the inducer and lower induction temperatures can reduce the intracellular concentration of the toxic protein.
Experimental Workflows and Signaling Pathways
To aid in your experimental design and understanding of the underlying biological processes, we provide the following diagrams created using Graphviz.
Experimental Workflow: Recombinant this compound Expression and Purification
Caption: A typical workflow for recombinant this compound expression and purification.
Signaling Pathway: this compound Biosynthesis and Regulation
Caption: Simplified overview of the this compound biosynthesis and regulation pathway.[6][22][23][24]
We hope this technical support center provides valuable guidance for your research. For further inquiries, please consult the referenced literature.
References
- 1. Codon usage: Nature's roadmap to expression and folding of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Continuous Production of Human Epidermal Growth Factor Using Escherichia coli Biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. Emerging Roles of Post-Translational Modifications in Skin Diseases: Current Knowledge, Challenges and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The biosynthesis of the lantibiotics this compound, gallidermin, Pep5 and epilancin K7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Controlling and quantifying protein concentration in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DNA Sequence Changes Resulting from Codon Optimization Affect Gene Expression in Pichia pastoris by Altering Chromatin Accessibility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overcoming Obstacles in Protein Expression in the Yeast Pichia pastoris: Interviews of Leaders in the Pichia Field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What Are the Top E. coli Strains for High-Yield Protein Expression? [synapse.patsnap.com]
- 12. A critical analysis of codon optimization in human therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Codon optimization with deep learning to enhance protein expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. hyvonen.bioc.cam.ac.uk [hyvonen.bioc.cam.ac.uk]
- 16. biossusa.com [biossusa.com]
- 17. Solubilization and Refolding of Inclusion Body Proteins | Springer Nature Experiments [experiments.springernature.com]
- 18. Pre‐folding purification procedures for inclusion body‐derived non‐tagged cationic recombinant proteins with multiple disulfide bonds for efficient refolding - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. neptjournal.com [neptjournal.com]
- 21. conductscience.com [conductscience.com]
- 22. Analysis of genes involved in the biosynthesis of lantibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Genetic analysis of this compound biosynthetic genes and this compound-negative mutants of Staphylococcus epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Improving the Solubility of Epidermin for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of Epidermin for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
A1: this compound is a 21-amino-acid tetracyclic peptide antibiotic belonging to the class of lantibiotics. It is produced by Staphylococcus epidermidis and exhibits potent bactericidal activity, primarily against Gram-positive bacteria. Like many peptides, this compound's amphiphilic nature can lead to poor solubility in aqueous solutions, especially at neutral or physiological pH. This can result in peptide aggregation and precipitation, leading to inaccurate concentrations in stock solutions and subsequent dilutions, which can significantly impact the reliability and reproducibility of in vitro assays such as Minimum Inhibitory Concentration (MIC) or cytotoxicity evaluations.
Q2: What are the key factors influencing the solubility of this compound?
A2: Several factors can affect the solubility of this compound:
-
pH: As a cationic peptide, this compound's solubility is highly pH-dependent. It is generally more soluble in acidic conditions where its amino groups are protonated, leading to electrostatic repulsion between molecules that prevents aggregation.
-
Amino Acid Composition: The presence of hydrophobic amino acid residues in this compound's structure contributes to its tendency to aggregate in aqueous environments.
-
Concentration: At higher concentrations, the likelihood of intermolecular interactions and aggregation increases, potentially leading to precipitation.
-
Solvent: The choice of solvent is critical. While aqueous buffers are often required for biological assays, they may not be optimal for initial solubilization.
-
Temperature: Temperature can influence solubility, although its effect can be complex and peptide-dependent.
Q3: I'm observing a precipitate or cloudiness when trying to dissolve my lyophilized this compound. What should I do?
A3: Precipitation or cloudiness indicates that the this compound is not fully dissolved and may be forming aggregates. Here are some initial troubleshooting steps:
-
Sonication: Briefly sonicate the solution in a water bath. This can help break up aggregates and improve dissolution.
-
Gentle Warming: Gently warm the solution to a temperature not exceeding 37°C. However, be cautious as excessive heat can degrade the peptide.
-
pH Adjustment: If you are using a neutral buffer, try dissolving the this compound in a slightly acidic solution first.
If these initial steps do not resolve the issue, refer to the detailed protocols and troubleshooting guide below.
Quantitative Solubility Data
Direct quantitative solubility data for this compound is limited in publicly available literature. However, data from the closely related lantibiotic, nisin, can provide a useful estimate due to their structural similarities.
Table 1: Solubility of Nisin (as an analogue for this compound) in Various Solvents
| Solvent | pH | Temperature (°C) | Solubility (mg/mL) | Citation(s) |
| Water | 2 | Not Specified | 57 | [1] |
| Water | 3 | 20 | >40 | [2] |
| Water | 7 | 20 | ~1-2 | [3] |
| Water | 8-12 | Not Specified | 0.25 | [1] |
| PBS | 7.2 | Not Specified | ~0.5 | [4] |
| DMSO | Not Applicable | Not Specified | ~0.25 | [4] |
Note: The data for nisin should be used as a guideline. Actual solubility of this compound may vary.
Experimental Protocols
Protocol 1: Preparation of an this compound Stock Solution in an Acidic Aqueous Solvent
This is the recommended primary method for preparing this compound stock solutions for most in vitro assays.
Materials:
-
Lyophilized this compound
-
Sterile, deionized water
-
0.05% (v/v) Acetic Acid Solution (sterile)
-
Low-protein-binding microcentrifuge tubes
Procedure:
-
Pre-cool: Place the vial of lyophilized this compound and the 0.05% acetic acid solution on ice.
-
Reconstitution: Add the required volume of cold 0.05% acetic acid solution to the vial of this compound to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Dissolution: Gently vortex the vial for 30-60 seconds. If the peptide does not fully dissolve, sonicate the vial in a cool water bath for 5-10 minutes.
-
Verification: Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, low-protein-binding microcentrifuge tubes. Store the aliquots at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.[5]
Protocol 2: Preparation of an this compound Stock Solution using an Organic Co-Solvent
This method is recommended for highly hydrophobic batches of this compound or when a higher stock concentration is required that cannot be achieved in an acidic aqueous solution.
Materials:
-
Lyophilized this compound
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, deionized water or desired aqueous buffer (e.g., PBS)
-
Low-protein-binding microcentrifuge tubes
Procedure:
-
Initial Dissolution: Add a minimal volume of 100% DMSO to the lyophilized this compound to create a concentrated initial solution (e.g., 10 mg/mL). Gently vortex until the peptide is fully dissolved.
-
Stepwise Dilution: While vigorously vortexing the desired aqueous buffer, slowly add the DMSO-dissolved this compound dropwise to achieve the final desired stock concentration.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your stock solution is as low as possible, ideally below 1%, to avoid solvent-induced artifacts in your downstream assays.
-
Verification: Check for any signs of precipitation. If the solution becomes cloudy, the solubility limit in that aqueous buffer has likely been exceeded.
-
Aliquoting and Storage: Aliquot and store as described in Protocol 1.
Troubleshooting Guide
Table 2: Troubleshooting Common Solubility Issues with this compound
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon reconstitution in neutral buffer (e.g., PBS) | This compound is less soluble at neutral pH. | Use a slightly acidic solvent for initial reconstitution as described in Protocol 1. |
| Cloudiness or precipitation after diluting a DMSO stock solution into aqueous buffer | The peptide is aggregating as it transitions from a favorable organic environment to a less favorable aqueous one. | Add the DMSO stock solution to the aqueous buffer very slowly while vigorously vortexing. Consider using a larger volume of aqueous buffer for the initial dilution step. |
| Inconsistent results in bioassays | The peptide may not be fully dissolved in the stock solution, leading to inaccurate concentrations. | Always visually inspect your stock solution for clarity before use. If in doubt, centrifuge the stock solution at high speed (e.g., >10,000 x g) for 5-10 minutes and use the supernatant for your experiments. Prepare fresh dilutions for each experiment. |
| Loss of activity over time | The peptide may be adsorbing to the surface of plastic tubes or is unstable in the storage buffer. | Use low-protein-binding tubes for storage. Store in single-use aliquots to avoid freeze-thaw cycles. Storing in a slightly acidic buffer (e.g., 0.05% acetic acid) can improve stability.[5] |
Visualizations
This compound's Mechanism of Action
This compound exerts its antibacterial effect by targeting Lipid II, a crucial precursor in the biosynthesis of the bacterial cell wall. This interaction leads to the inhibition of cell wall synthesis and the formation of pores in the cell membrane, ultimately causing cell death.
References
Technical Support Center: Minimizing Product Toxicity During Epidermin Fermentation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Epidermin fermentation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize product toxicity and optimize your fermentation process.
FAQs and Troubleshooting Guides
This section addresses common issues encountered during this compound fermentation, focusing on minimizing product toxicity through various strategies.
Issue 1: High Levels of Product Autotoxicity Leading to Reduced Yield
Question: We are observing significant growth inhibition and low this compound titers in our fermentation, which we suspect is due to the toxicity of this compound to the producing strain, Staphylococcus epidermidis. How can we mitigate this autotoxicity?
Answer:
Product autotoxicity is a common challenge in the production of lantibiotics like this compound. The producing organism, Staphylococcus epidermidis, has a natural self-protection mechanism, but high concentrations of the active peptide can still be detrimental. Here are several strategies to address this issue:
-
Strategy 1: Two-Stage Production via a Non-Toxic Precursor
A highly effective strategy is to genetically modify the production strain to produce a non-toxic precursor of this compound. This involves inactivating the gene responsible for the final activation step of the precursor peptide. For the related lantibiotic gallidermin (B1576560), this has been achieved by creating a mutant strain where the gene for the extracellular protease that cleaves the leader peptide is knocked out. This results in the accumulation of the inactive, non-toxic pregallidermin.[1]
-
Benefit: This approach has been shown to significantly increase product titers. In non-optimized fed-batch fermentations, producing the non-toxic pregallidermin resulted in a 2.5-fold increase in product concentration compared to the wild-type strain producing active gallidermin.[1][2]
-
Workflow:
-
Strain Engineering: Inactivate the gene encoding the final processing protease in your S. epidermidis strain.
-
Fermentation: Cultivate the engineered strain to produce the inactive pre-Epidermin.
-
Downstream Processing: After fermentation and purification of the pre-Epidermin, the active this compound can be generated through in vitro enzymatic cleavage.[1]
-
Fig. 1: Two-stage production workflow for active this compound. -
-
Strategy 2: In Situ Product Removal (ISPR)
ISPR involves the continuous removal of this compound from the fermentation broth as it is produced. This keeps the concentration of the toxic product in the vicinity of the cells low, thereby reducing autotoxicity.
-
Methods: Adsorbent resins are a common tool for ISPR. These resins can be added directly to the fermenter to bind the product.[3]
-
Considerations: The choice of resin is critical. It should have a high affinity for this compound but low affinity for essential nutrients and the microbial cells. The resin must also be biocompatible and not inhibit cell growth.[3]
Fig. 2: In Situ Product Removal (ISPR) concept. -
Issue 2: Accumulation of Toxic Byproducts During Fermentation
Question: Our S. epidermidis cultures are producing high levels of organic acids, which seems to be inhibiting growth and potentially affecting this compound stability. How can we control the formation of these toxic byproducts?
Answer:
The accumulation of metabolic byproducts, such as organic acids (e.g., acetate, lactate), is a common issue in high-density fermentations and can lead to growth inhibition and reduced product yield.[2] Controlling the metabolic state of the culture is key to minimizing byproduct formation.
-
Strategy: Fed-Batch Fermentation
Instead of providing all nutrients at the beginning (batch fermentation), a fed-batch strategy involves the controlled feeding of a limiting nutrient (typically the carbon source) throughout the fermentation.[4] This allows for better control over the metabolic rate of the bacteria, preventing the overflow metabolism that leads to the production of inhibitory byproducts.
-
Benefits:
-
Maintains a low substrate concentration, which can prevent the formation of toxic byproducts.[5]
-
Allows for achieving high cell densities and, consequently, higher product titers.
-
Extends the production phase of the culture.
-
-
Experimental Protocol: Fed-Batch Fermentation for Pre-Epidermin Production
This protocol is adapted from a high-cell-density process for producing the related non-toxic precursor, pregallidermin.[2]
-
Inoculum Preparation: Prepare a seed culture of the S. epidermidis production strain in a suitable growth medium.
-
Batch Phase: Start the fermentation in a bioreactor with a defined batch medium. Allow the culture to grow until the initial carbon source is nearly depleted.
-
Fed-Batch Phase: Initiate an exponential feeding strategy with a concentrated nutrient solution. The feed rate should be carefully controlled to maintain a low specific growth rate, thereby avoiding the accumulation of inhibitory byproducts like acetate.[2]
-
Monitoring and Control: Throughout the fermentation, monitor and control key parameters such as pH, dissolved oxygen, and temperature. Regularly sample the culture to measure cell density, substrate concentration, and product/byproduct levels.
-
Table 1: Example Fed-Batch Fermentation Parameters for Lantibiotic Precursor Production
-
| Parameter | Recommended Range/Value | Rationale |
| Growth Temperature | 37°C | Optimal for S. epidermidis growth. |
| pH Control | 6.5 - 7.0 | Maintained by addition of acid/base. Prevents pH drop due to organic acid production. |
| Dissolved Oxygen (DO) | >20% saturation | Maintained by adjusting agitation and aeration rates. Prevents oxygen limitation.[6] |
| Feed Strategy | Exponential feed to maintain a low specific growth rate | Avoids overflow metabolism and accumulation of inhibitory byproducts like acetate.[2] |
Issue 3: Degradation of this compound and Formation of Impurities During Fermentation and Purification
Question: We are concerned about the stability of this compound during our fermentation and downstream processing. What are the common degradation pathways, and how can we minimize the formation of impurities?
Answer:
Peptides like this compound can be susceptible to various degradation pathways, including oxidation, deamidation, and proteolysis, especially under the harsh conditions of fermentation and purification.
-
Stability Considerations:
-
pH and Temperature: this compound stability is influenced by pH and temperature. It is generally more stable at acidic to neutral pH.
-
Proteolytic Degradation: The fermentation broth contains proteases that can degrade this compound. Minimizing the fermentation time after reaching peak production can reduce degradation.
-
Oxidation: Certain amino acid residues in this compound may be susceptible to oxidation, especially in the presence of dissolved oxygen and metal ions.
-
-
Purification Strategies to Remove Toxic Impurities:
The choice of purification method is crucial for removing not only process-related impurities but also potential toxic contaminants like endotoxins (lipopolysaccharides from Gram-negative bacteria, which can be present in raw materials or introduced during processing).
Table 2: Comparison of Purification Methods for this compound
| Purification Method | Principle | Advantages | Disadvantages |
| Ammonium (B1175870) Sulfate (B86663) Precipitation | Salting out | Simple, inexpensive initial concentration step. | Low resolution, co-precipitates other proteins. |
| Ion Exchange Chromatography | Separation based on net charge | High resolution, effective for separating charged molecules. | Can be sensitive to pH and ionic strength. |
| Gel Filtration Chromatography | Separation based on size | Good for removing aggregates and small molecule impurities. | Lower resolution compared to other chromatography methods. |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity | High resolution, excellent for final polishing and purity assessment.[5] | Can use organic solvents which may need to be removed. |
-
Experimental Protocol: Multi-Step Purification of this compound
A typical purification protocol for this compound involves a combination of the methods listed above to achieve high purity and remove toxic contaminants.
-
Clarification: Remove bacterial cells from the fermentation broth by centrifugation or microfiltration.
-
Initial Capture/Concentration: Use a method like ammonium sulfate precipitation or adsorption to a resin (e.g., XAD-7) to concentrate the crude this compound from the clarified broth.[1]
-
Intermediate Purification: Employ ion exchange chromatography to separate this compound from other charged impurities.
-
Polishing Step: Use gel filtration chromatography or RP-HPLC for final purification to remove any remaining impurities and aggregates.
-
Endotoxin (B1171834) Removal: If endotoxin contamination is a concern, specific methods like anion exchange chromatography under conditions that bind endotoxins, or specialized endotoxin removal columns, can be incorporated into the purification process.[7]
Fig. 3: A multi-step purification workflow for this compound. -
Disclaimer
The information provided in this technical support center is intended for guidance and informational purposes only. Experimental conditions should be optimized for your specific strains and equipment. Always follow good laboratory practices and safety procedures.
References
- 1. Circumventing the Effect of Product Toxicity: Development of a Novel Two-Stage Production Process for the Lantibiotic Gallidermin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a high cell-density protocol for the production of pregallidermin, a non-toxic precursor of the lantibiotic gallidermin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Influence of batch or fed-batch growth on Staphylococcus epidermidis biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. At the Crossroads of Bacterial Metabolism and Virulence Factor Synthesis in Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acciusa.com [acciusa.com]
- 7. Frontiers | The Removal of Endo- and Enterotoxins From Bacteriophage Preparations [frontiersin.org]
effect of pH and temperature on Epidermin stability
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Epidermin under various experimental conditions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for maintaining this compound stability?
A1: this compound exhibits the highest stability and antibacterial activity at a neutral pH of 7. While it maintains some activity in a slightly acidic to slightly alkaline environment (pH 5-9), significant deviations from neutral pH can negatively impact its stability and effectiveness. Extreme pH values, both highly acidic and highly alkaline, can lead to denaturation and degradation of the peptide.
Q2: How does temperature affect the stability of this compound?
A2: this compound is relatively stable at and slightly above physiological temperatures. It has been shown to maintain 89% of its activity when incubated at temperatures ranging from 30°C to 47°C.[1] However, exposure to higher temperatures can lead to a loss of activity. It is recommended to avoid boiling, as this has been shown to weaken the bacteriocin.
Q3: I am observing lower than expected antibacterial activity in my this compound solution. What could be the cause?
A3: Several factors could contribute to reduced this compound activity. First, check the pH of your solution, as deviations from the optimal neutral pH can decrease its effectiveness. Second, ensure that the storage and experimental temperatures have not exceeded the recommended range (30-47°C for optimal stability). Prolonged exposure to higher temperatures will result in degradation. Finally, consider the possibility of interactions with other components in your experimental setup.
Q4: Can I store my purified this compound solution at room temperature?
A4: While this compound shows good stability at 24°C, for long-term storage, it is advisable to store it at lower temperatures to minimize degradation and ensure the preservation of its biological activity. For extended periods, freezing the solution is recommended.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no antibacterial activity | Incorrect pH of the solution. | 1. Measure the pH of your this compound solution. 2. Adjust the pH to 7.0 using appropriate buffers. 3. Re-assay the antibacterial activity. |
| Thermal degradation. | 1. Review your experimental protocol to ensure temperatures did not exceed 47°C for prolonged periods. 2. If possible, perform a control experiment with a fresh batch of this compound that has not been exposed to high temperatures. | |
| Improper storage. | 1. Verify that the this compound solution was stored at the recommended temperature (e.g., frozen for long-term storage). 2. Avoid repeated freeze-thaw cycles. | |
| Precipitation in the this compound solution | pH is far from neutral. | 1. Check the pH of the solution. 2. Adjust the pH towards 7.0 to potentially redissolve the precipitate. |
| High concentration. | 1. Dilute the solution with a suitable buffer at a neutral pH. | |
| Inconsistent results between experiments | Variations in pH or temperature. | 1. Standardize the pH and temperature conditions across all experiments. 2. Use a calibrated pH meter and thermometer. |
| Purity of the this compound sample. | 1. If possible, verify the purity of your this compound sample using techniques like HPLC. |
Data on this compound Stability
The following tables summarize the available quantitative data on the effect of pH and temperature on this compound stability.
Table 1: Effect of pH on this compound Activity
| pH | Remaining Activity (%) |
| 5 | Moderate |
| 6 | Moderate to High |
| 7 | Highest |
| 8 | Moderate |
| 9 | Moderate |
Note: The term "Moderate" indicates that while there is activity, it is lower than the optimal activity observed at pH 7.
Table 2: Effect of Temperature on this compound Activity
| Temperature Range (°C) | Remaining Activity (%) |
| 30 - 47 | 89 |
Note: Data on the precise percentage of activity loss outside of this range is limited. It is strongly recommended to stay within this temperature range to ensure stability.
Experimental Protocols
Protocol for Assessing pH Stability of this compound
This protocol outlines the steps to determine the stability of purified this compound at various pH levels.
Methodology:
-
Prepare this compound Solution: Prepare a stock solution of purified this compound in a suitable, neutral buffer.
-
Prepare pH Buffers: Prepare a series of buffer solutions with varying pH values (e.g., pH 5, 6, 7, 8, and 9).
-
Incubation: Aliquot the this compound stock solution into each of the different pH buffers. Incubate these solutions for 30 minutes at 37°C.
-
Cooling: Immediately after incubation, place the tubes in an ice bath to stop any further degradation.
-
Activity Assay: Determine the remaining antibacterial activity of this compound in each sample using a standard microbiological assay (e.g., agar (B569324) well diffusion assay or a microdilution method) against a sensitive indicator strain.
-
Data Analysis: Calculate the percentage of remaining activity for each pH value relative to a control sample kept at optimal conditions. Plot the percentage of remaining activity against pH to visualize the stability profile.
References
methods to increase the purity of Epidermin preparations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Epidermin preparations. Our goal is to help you overcome common challenges and improve the purity of your this compound samples.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
| Issue / Question | Possible Causes | Suggested Solutions |
| Low Yield of Crude this compound Extract | Incomplete Cell Lysis: The extraction method is not efficiently breaking open the Staphylococcus epidermidis cells to release this compound. Suboptimal Growth Conditions: The bacterial culture may not have reached the optimal density or phase for maximum this compound production. | Optimize Cell Disruption: Ensure centrifugation is adequate to pellet the bacterial cells (e.g., 10,000 rpm for 30 minutes).[1][2] Verify Culture Conditions: Inoculate the culture and allow it to grow for 18-24 hours at 37°C to ensure sufficient production of this compound before extraction.[1][2] |
| Precipitate Does Not Form During Ammonium (B1175870) Sulfate (B86663) Precipitation | Incorrect Ammonium Sulfate Concentration: The saturation level may be too low to effectively precipitate the this compound. Temperature Fluctuations: The process requires a consistent low temperature to be effective. | Adjust Saturation: Slowly add ammonium sulfate with constant stirring at 4°C until a 70% saturation level is achieved.[1] Maintain Cold Chain: Ensure the entire process is carried out at 4°C, including an overnight incubation to facilitate complete precipitation.[1] |
| Low Purity After Ion-Exchange Chromatography | Improper Column Equilibration: The column is not properly prepared, leading to poor separation. Incorrect Elution Gradient: The salt concentration gradient may not be optimal for separating this compound from contaminating proteins. | Thorough Equilibration: Equilibrate the DEAE-cellulose or other anion exchange column with the starting buffer (e.g., 0.05 M phosphate (B84403) buffer, pH 7) until the pH and conductivity are stable.[1][2] Optimize Gradient: Use a stepwise or linear gradient of increasing salt concentration (e.g., NaCl from 0.1 M to 1.0 M) to elute the bound proteins.[2] Collect fractions and assay for this compound activity to identify the optimal elution concentration. |
| Presence of Multiple Peaks in HPLC Analysis | Co-elution of Impurities: The chromatographic conditions are not resolving this compound from other closely related peptides or proteins. This compound Degradation: The sample may be degrading during the purification or analysis process. | Orthogonal Purification Methods: Introduce an additional purification step using a different separation principle, such as gel filtration chromatography (size-based) before the final RP-HPLC step (hydrophobicity-based).[1][3] Optimize HPLC Conditions: Adjust the gradient of the organic solvent (e.g., acetonitrile (B52724) in 0.1% TFA) and test different C18 columns to improve resolution.[4] |
| Contaminating Proteins Still Present in Final Preparation | Inefficient Purification Steps: One or more steps in the purification workflow are not effectively removing certain impurities. Non-specific Binding: Proteins other than this compound are binding to the chromatography resins. | Combine Purification Techniques: A multi-step approach is often necessary. A typical workflow includes ammonium sulfate precipitation, followed by ion-exchange chromatography, and finally gel filtration or reverse-phase HPLC for polishing.[1][4] Increase Wash Steps: In chromatography steps, increase the volume of the wash buffer to remove non-specifically bound contaminants before elution.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the first step in purifying this compound from a bacterial culture?
The initial step is to separate the S. epidermidis cells from the culture medium via centrifugation. The supernatant (filtrate), which contains the secreted this compound, is collected for further processing.[1][2]
Q2: Why is heat treatment of the crude extract necessary?
Heating the collected filtrate (e.g., at 70°C for 3 minutes) can help to denature and precipitate some heat-labile contaminating proteins, providing an initial purification step.[1][2]
Q3: What is the purpose of ammonium sulfate precipitation?
Ammonium sulfate precipitation is a method used to concentrate the protein sample and achieve partial purification. By adding ammonium sulfate to a specific saturation level (typically 70% for this compound), the solubility of this compound is decreased, causing it to precipitate out of the solution while other proteins may remain dissolved.[1]
Q4: Which chromatography techniques are most effective for purifying this compound?
A combination of techniques is most effective. Ion-exchange chromatography is used to separate proteins based on charge, gel filtration chromatography separates based on size, and reverse-phase high-performance liquid chromatography (RP-HPLC) separates based on hydrophobicity.[1][4] Using these methods sequentially (orthogonal purification) can achieve high purity.[3]
Q5: How can I determine the purity and molecular weight of my final this compound preparation?
Purity can be assessed using RP-HPLC, where a single, sharp peak is indicative of a pure sample.[4] The molecular weight can be determined using gel filtration chromatography by comparing the elution volume of this compound to that of known protein standards.[1] Mass spectrometry (ESI-MS) can also be used for precise mass determination.[4]
Quantitative Data Summary
The following table summarizes typical quantitative data obtained during a multi-step purification of this compound from Staphylococcus epidermidis.
| Purification Step | Total Activity (U) | Total Protein (mg) | Specific Activity (U/mg) | Purification Fold | Yield (%) |
| Crude Supernatant | 2580 | 36.8 | 70.1 | 1.0 | 100 |
| Ammonium Sulfate (70%) | 1650 | 11.2 | 147.3 | 2.1 | 64.0 |
| Ion Exchange (DEAE-Cellulose) | 927 | 4.96 | 187.5 | 2.6 | 36.0 |
| Gel Filtration (Sephadex G-150) | 887 | 2.06 | 430.0 | 6.1 | 34.4 |
Data compiled from references[1][6]. Values are representative and may vary between experiments.
Experimental Protocols
Crude Extraction of this compound
-
Culture selected this compound-producing S. epidermidis isolates in Brain Heart Infusion Broth (BHIB) for 18-24 hours at 37°C.[2]
-
Harvest the bacterial culture by centrifugation at 10,000 rpm for 30 minutes at 4°C to pellet the cells.[1]
-
Carefully collect the supernatant (filtrate), which contains the crude this compound. Discard the cell pellet.[1]
-
Heat the filtrate to 70°C for 3 minutes to denature heat-sensitive proteins.[2]
-
Allow the solution to cool, then centrifuge again to remove any precipitated proteins. The resulting supernatant is the crude this compound extract.[1]
Ammonium Sulfate Precipitation
-
Place the crude this compound extract in an ice bath and stir gently.
-
Slowly add finely ground ammonium sulfate to the cold, stirring solution until 70% saturation is reached.[1]
-
Continue stirring at 4°C for at least one hour, then leave the mixture to stand overnight at 4°C to allow for complete precipitation.[1]
-
Collect the precipitate by centrifugation at 10,000 rpm for 15 minutes at 4°C.[1]
-
Discard the supernatant. Dissolve the protein pellet in a minimal amount of a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7).[1] This is the partially purified this compound.
Ion-Exchange Chromatography
-
Prepare a DEAE-cellulose column and equilibrate it with 0.05 M phosphate buffer (pH 7).[1][2]
-
Load the partially purified this compound sample from the previous step onto the column.
-
Wash the column with the equilibration buffer to remove any unbound proteins.
-
Elute the bound proteins using a linear or stepwise gradient of sodium chloride (e.g., 0.1 M to 1.0 M NaCl) in the equilibration buffer.[2]
-
Collect fractions and measure the absorbance at 280 nm to detect protein peaks.
-
Assay the fractions for antibacterial activity to identify those containing this compound. Pool the active fractions.[1]
Gel Filtration Chromatography
-
Equilibrate a Sephadex G-150 column with 0.05 M phosphate buffer (pH 7).[1]
-
Calibrate the column using a set of standard proteins with known molecular weights to create a standard curve.[1]
-
Concentrate the pooled active fractions from the ion-exchange step.
-
Load the concentrated sample onto the Sephadex G-150 column.
-
Elute the proteins with the equilibration buffer at a constant flow rate.
-
Collect fractions and monitor the protein content (A280 nm).
-
Assay the fractions for this compound activity and pool the active fractions, which now contain highly purified this compound.[1]
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for this compound purification.
References
- 1. neptjournal.com [neptjournal.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Purification of therapeutic peptides using orthogonal methods to achieve high purity - American Chemical Society [acs.digitellinc.com]
- 4. Complete sequences of this compound and nukacin encoding plasmids from oral-derived Staphylococcus epidermidis and their antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 6. pubs.aip.org [pubs.aip.org]
Validation & Comparative
A Comparative Guide to the Antimicrobial Efficacy of Epidermin and Gallidermin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antimicrobial efficacy of two closely related lantibiotics, Epidermin and Gallidermin (B1576560). Both are potent antimicrobial peptides with significant potential in therapeutic applications. This document summarizes their performance based on available experimental data, outlines the methodologies used in these studies, and illustrates their mechanism of action.
Introduction to this compound and Gallidermin
This compound and Gallidermin are Class I lantibiotics, a group of ribosomally synthesized and post-translationally modified peptides known for their antimicrobial activity, primarily against Gram-positive bacteria.[1][2] Structurally, they are highly similar, with Gallidermin being a natural variant of this compound, differing by a single amino acid substitution at position 6 (Leucine in Gallidermin, Isoleucine in this compound).[3][4] This minor structural difference has been shown to influence their antimicrobial potency. Both peptides are produced by staphylococcal species, with Staphylococcus epidermidis producing this compound and Staphylococcus gallinarum producing Gallidermin.[1][3]
Quantitative Comparison of Antimicrobial Efficacy
The antimicrobial efficacy of this compound and Gallidermin is typically quantified by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that inhibits the visible growth of a microorganism. The following table summarizes the available MIC values for both lantibiotics against various bacterial strains. It is important to note that direct comparisons are most accurate when the data is derived from the same study under identical experimental conditions.
| Bacterial Strain | This compound MIC | Gallidermin MIC | Reference(s) |
| Lactococcus lactis subsp. cremoris HP | 0.002 µM | 0.005 µM | [5] |
| Staphylococcus aureus | 36.04 µL/mL* | 1.56 - 12.5 µg/mL | [6][7][8] |
| Staphylococcus epidermidis | - | 4 - 6.25 µg/mL | [7][9][10] |
| Micrococcus flavus DSM 1790 | - | Comparable to Nisin | [5] |
| Staphylococcus simulans 22 | - | Comparable to Nisin | [5] |
*Note: The MIC value for this compound against Staphylococcus aureus is presented in µL/mL as reported in the source study. A direct conversion to µg/mL or µM is not possible without knowing the concentration of the this compound solution used.
Mechanism of Action
Both this compound and Gallidermin share a primary mechanism of action, which involves the inhibition of bacterial cell wall synthesis.[5][11] This is achieved through a specific interaction with Lipid II, a crucial precursor molecule in the peptidoglycan synthesis pathway.[5][11][12] By binding to Lipid II, these lantibiotics sequester it, preventing its incorporation into the growing peptidoglycan chain, thereby weakening the cell wall and leading to cell lysis.
While the inhibition of cell wall synthesis is the primary mode of action, some studies suggest a secondary mechanism involving pore formation in the bacterial membrane.[3][13] This pore formation is thought to be more pronounced for Gallidermin and is dependent on factors such as the thickness and composition of the target cell membrane.[3][12][13]
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental experimental procedure for assessing the antimicrobial efficacy of compounds like this compound and Gallidermin. The most commonly employed method is the broth microdilution assay.
Broth Microdilution Method for MIC Determination
1. Preparation of Reagents and Materials:
-
Antimicrobial Peptides: Stock solutions of this compound and Gallidermin of known concentration are prepared in a suitable solvent.
-
Bacterial Strains: Pure cultures of the target bacterial strains are grown on appropriate agar (B569324) plates.
-
Growth Medium: A suitable liquid broth medium that supports the growth of the test bacteria is sterilized (e.g., Mueller-Hinton Broth).
-
96-Well Microtiter Plates: Sterile 96-well plates are used for the assay.
2. Inoculum Preparation:
-
A few colonies of the test bacterium are inoculated into the broth medium and incubated until the culture reaches a logarithmic growth phase, corresponding to a specific optical density (e.g., 0.5 McFarland standard).
-
The bacterial suspension is then diluted to the desired final concentration for the assay (typically around 5 x 10^5 colony-forming units per milliliter (CFU/mL)).
3. Serial Dilution of Antimicrobial Peptides:
-
A two-fold serial dilution of the this compound and Gallidermin stock solutions is performed in the wells of the 96-well plate using the broth medium as the diluent. This creates a gradient of peptide concentrations.
4. Inoculation and Incubation:
-
The prepared bacterial inoculum is added to each well containing the serially diluted peptides.
-
Control wells are included: a positive control (bacteria and broth, no peptide) and a negative control (broth only).
-
The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
5. Determination of MIC:
-
After incubation, the wells are visually inspected for bacterial growth (turbidity).
-
The MIC is recorded as the lowest concentration of the antimicrobial peptide at which there is no visible growth of the bacteria.
Conclusion
Both this compound and Gallidermin demonstrate potent antimicrobial activity against a range of Gram-positive bacteria. The available data suggests that their efficacy can vary depending on the target microorganism. While structurally very similar, the single amino acid difference between the two peptides appears to influence their potency, with some studies indicating this compound may be more effective against certain strains. Their shared mechanism of action, targeting the essential cell wall precursor Lipid II, makes them promising candidates for further research and development as novel antimicrobial agents, particularly in the face of rising antibiotic resistance. Further direct comparative studies are warranted to fully elucidate the relative efficacy of these two important lantibiotics.
References
- 1. This compound and gallidermin: Staphylococcal lantibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - LANTIBASE [lantibase.weebly.com]
- 3. Insights into In Vivo Activities of Lantibiotics from Gallidermin and this compound Mode-of-Action Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gallidermin: a new lanthionine-containing polypeptide antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The lantibiotic gallidermin acts bactericidal against Staphylococcus epidermidis and Staphylococcus aureus and antagonizes the bacteria-induced proinflammatory responses in dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activity of Gallidermin on Staphylococcus aureus and Staphylococcus epidermidis Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic Antibacterial Activity of this compound and Staphylolysin Las A against Pathogenic Bacteria – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 9. researchgate.net [researchgate.net]
- 10. The lantibiotic gallidermin acts bactericidal against Staphylococcus epidermidis and Staphylococcus aureus and antagonizes the bacteria‐induced proinflammatory responses in dermal fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Role of Lipid II and Membrane Thickness in the Mechanism of Action of the Lantibiotic Bovicin HC5 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Synergistic Potential of Epidermin: A Comparative Guide to Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
The rising tide of antibiotic resistance necessitates innovative approaches to combat bacterial infections. One promising strategy is the use of combination therapies, where antimicrobial peptides are paired with conventional antibiotics to enhance their efficacy. This guide explores the synergistic potential of epidermin, a lantibiotic produced by Staphylococcus epidermidis, in combination with other antibacterial agents. While direct studies on this compound's synergy with a wide range of conventional antibiotics are limited, this guide provides available data and draws comparisons with other antimicrobial peptides to highlight its therapeutic potential.
Efficacy of this compound in Combination: A Data-Driven Comparison
A key method for evaluating the synergistic effect of two antimicrobial agents is the checkerboard assay, which determines the Fractional Inhibitory Concentration (FIC) index. An FIC index of ≤ 0.5 is indicative of synergy.
One study investigated the synergistic activity of this compound with staphylolysin LasA, a metalloendopeptidase, against several pathogenic bacteria. The results demonstrated a clear synergistic effect, as detailed in the table below.[1][2][3][4]
Table 1: Synergistic Activity of this compound in Combination with Staphylolysin LasA [1][2][3][4]
| Target Pathogen | This compound MIC Alone (µL/mL) | LasA MIC Alone (µL/mL) | This compound MIC in Combination (µL/mL) | LasA MIC in Combination (µL/mL) | FIC Index | Interpretation |
| Staphylococcus aureus | 36.04 | 51.73 | 1.55 | 13.88 | 0.286 | Synergy |
| Escherichia coli | 25.00 | 27.48 | 2.08 | 7.50 | 0.327 | Synergy |
| Pseudomonas aeruginosa | 19.95 | 15.76 | 2.49 | 4.90 | 0.390 | Synergy |
Note: While staphylolysin LasA is not a conventional antibiotic, these findings highlight the potential of this compound to work in synergy with other antimicrobial agents.
To provide a broader context for the potential of this compound, the following table summarizes the synergistic effects of other antimicrobial peptides (AMPs) with conventional antibiotics against multidrug-resistant Staphylococcus epidermidis (MRSE).
Table 2: Synergistic Activity of Other Antimicrobial Peptides with Conventional Antibiotics against MRSE
| Antimicrobial Peptide | Conventional Antibiotic | Fold Reduction in Antibiotic MIC | FIC Index | Reference |
| Trp-containing AMPs | Penicillin | 16-32 | <0.5 | [5][6] |
| Trp-containing AMPs | Ampicillin | 32-64 | <0.5 | [5][6] |
| Trp-containing AMPs | Erythromycin | 16-32 | <0.5 | [5][6] |
These data suggest that antimicrobial peptides as a class can significantly enhance the potency of conventional antibiotics against resistant bacterial strains.
Experimental Protocols
Checkerboard Assay for Synergy Testing
The checkerboard assay is a common in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Stock solutions of this compound and the conventional antibiotic of interest
-
Pipettes and multichannel pipettes
-
Incubator
-
Microplate reader
Procedure:
-
Preparation of Inoculum: A bacterial suspension is prepared and adjusted to a 0.5 McFarland turbidity standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Serial Dilutions:
-
The first antimicrobial agent (e.g., this compound) is serially diluted along the rows of the 96-well plate.
-
The second antimicrobial agent (e.g., a conventional antibiotic) is serially diluted along the columns of the plate.
-
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Controls:
-
A row and a column are dedicated to determining the Minimum Inhibitory Concentration (MIC) of each agent individually.
-
A well with only the bacterial suspension and growth medium serves as a positive control for growth.
-
A well with only the growth medium serves as a negative control for sterility.
-
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Data Analysis:
-
The MIC of each agent alone and in combination is determined by visual inspection for turbidity or by measuring the optical density using a microplate reader.
-
The Fractional Inhibitory Concentration (FIC) index is calculated using the following formula: FIC Index = FIC of Agent A + FIC of Agent B Where:
-
FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone)
-
FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)
-
-
-
Interpretation of FIC Index:
-
≤ 0.5: Synergy
-
0.5 to 4.0: Additive or Indifference
-
4.0: Antagonism
-
Visualizing the Workflow and Mechanism
To better understand the experimental process and the underlying biological mechanisms, the following diagrams are provided.
Mechanism of Action
This compound, like other lantibiotics such as nisin, is known to have a dual mode of action. It can inhibit cell wall synthesis by binding to Lipid II, a precursor molecule in peptidoglycan synthesis. Additionally, it can form pores in the bacterial cell membrane, leading to leakage of essential ions and molecules and ultimately cell death. The synergistic effect with conventional antibiotics may arise from the disruption of the cell membrane by this compound, which could facilitate the entry of the conventional antibiotic into the bacterial cell, allowing it to reach its intracellular target more effectively.
References
- 1. Synergistic Antibacterial Activity of this compound and Staphylolysin Las A against Pathogenic Bacteria – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. researchgate.net [researchgate.net]
- 3. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 4. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. Synergistic Antibacterial Activity of Designed Trp-Containing Antibacterial Peptides in Combination With Antibiotics Against Multidrug-Resistant Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Epidermin-Lipid II Interaction
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental methods to validate the interaction between the lantibiotic epidermin and its bacterial target, lipid II. The following sections detail various techniques, present quantitative data for the closely related and well-studied lantibiotic nisin as a proxy, and provide comprehensive experimental protocols.
Introduction to the this compound-Lipid II Interaction
This compound is a type A lantibiotic, a class of ribosomally synthesized and post-translationally modified antimicrobial peptides.[1] Its bactericidal activity stems from a dual mode of action that hinges on its specific interaction with lipid II, an essential precursor in bacterial cell wall biosynthesis.[1][2] this compound binds to the pyrophosphate (PPi) moiety of lipid II, which leads to two primary antimicrobial effects: the sequestration of lipid II, thereby inhibiting peptidoglycan synthesis, and the formation of pores in the bacterial cell membrane, causing leakage of cellular contents and ultimately cell death.[1][3] Validating and quantifying this interaction is crucial for understanding its mechanism of action and for the development of novel antimicrobial agents.
Comparative Analysis of Validation Methods
A variety of biophysical and biochemical techniques can be employed to study the interaction between this compound and lipid II. The choice of method depends on the specific information required, such as binding affinity, kinetics, thermodynamics, or the functional consequences of the interaction.
Data Presentation: Quantitative Comparison of Nisin-Lipid II Interaction
Due to the structural and functional similarity between this compound and nisin, and the greater availability of quantitative data for nisin, the following table summarizes key interaction parameters for the nisin-lipid II interaction as a benchmark.
| Method | Parameter | Reported Value (for Nisin-Lipid II) | Reference |
| Minimum Inhibitory Concentration (MIC) | In vivo antimicrobial activity | 0.048 µM (against Lactococcus lactis subsp. cremoris HP) | [1] |
| Quartz Crystal Microbalance (QCM) | Dissociation Constant (Kd) | 2.68 x 10-7 M (in DOPC membranes with lipid II) | [4] |
| Surface Plasmon Resonance (SPR) | Binding Constant (Kb) | 2 x 107 M-1 | [5] |
| Isothermal Titration Calorimetry (ITC) | Intrinsic Partition Coefficient (K) | 1.8 M-1 (for binding to anionic membranes) | [6] |
| Fluorescence Correlation Spectroscopy (FCS) | Binding Constant (Kb) | 2 x 107 M-1 | [7] |
| Pore Formation Assay | Nisin:Lipid II Stoichiometry | 2:1 for maximal pore formation | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments to validate the this compound-lipid II interaction.
Thin-Layer Chromatography (TLC) Binding Assay
This qualitative assay provides direct evidence of complex formation between this compound and lipid II.
Protocol:
-
Sample Preparation:
-
Prepare a solution of purified lipid II (e.g., from Micrococcus luteus) in a suitable organic solvent like chloroform/methanol (1:1 v/v).
-
Prepare a solution of this compound in an appropriate buffer.
-
-
Incubation:
-
In a microcentrifuge tube, mix the lipid II solution with the this compound solution.
-
Incubate the mixture at room temperature for 30 minutes to allow for complex formation.
-
As a control, prepare a sample with lipid II and buffer only.
-
-
TLC Plate Spotting:
-
Spot the incubated mixture and the control sample onto a silica (B1680970) gel TLC plate.
-
-
Chromatography:
-
Develop the TLC plate in a chamber with an appropriate solvent system (e.g., chloroform:methanol:water:ammonia).
-
-
Visualization:
-
After the solvent front has reached the top of the plate, remove the plate and let it dry.
-
Visualize the spots, for example, by exposing the plate to iodine vapor or by using specific stains for lipids and peptides.
-
-
Analysis:
-
A shift in the retention factor (Rf) of lipid II in the presence of this compound, or the appearance of a new spot corresponding to the complex, indicates a direct interaction.[3]
-
Surface Plasmon Resonance (SPR)
SPR is a powerful technique for real-time, label-free quantitative analysis of binding kinetics and affinity.[8]
Protocol:
-
Sensor Chip Preparation:
-
Immobilize lipid II-containing liposomes onto an L1 sensor chip. The liposomes can be prepared by extrusion of a lipid mixture (e.g., DOPC with a small percentage of lipid II).
-
-
System Setup:
-
Equilibrate the SPR system with a suitable running buffer (e.g., HBS-P).
-
-
Binding Analysis:
-
Inject a series of concentrations of this compound over the sensor chip surface.
-
Monitor the change in the resonance angle in real-time, which is proportional to the mass of this compound binding to the immobilized lipid II.
-
-
Data Analysis:
-
Fit the resulting sensorgrams to appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).[4]
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[9]
Protocol:
-
Sample Preparation:
-
Prepare a solution of this compound in the sample cell.
-
Prepare a solution of lipid II-containing micelles or small unilamellar vesicles (SUVs) in the titration syringe. Both solutions must be in the same buffer to minimize heat of dilution effects.
-
-
Titration:
-
Perform a series of small, sequential injections of the lipid II solution into the this compound solution while monitoring the heat change.
-
-
Data Analysis:
Pore Formation Assay
This functional assay assesses the ability of this compound to permeabilize lipid membranes in a lipid II-dependent manner.
Protocol:
-
Liposome Preparation:
-
Prepare large unilamellar vesicles (LUVs) encapsulating a fluorescent marker (e.g., carboxyfluorescein) in a self-quenching concentration. The LUVs should be prepared with and without the incorporation of lipid II.
-
-
Assay:
-
Add the LUVs to a fluorometer cuvette.
-
Add this compound to the cuvette and monitor the increase in fluorescence over time.
-
-
Analysis:
In Vitro Peptidoglycan Synthesis Assay
This assay indirectly validates the interaction by measuring the inhibition of cell wall synthesis.
Protocol:
-
Reaction Setup:
-
Prepare a reaction mixture containing purified peptidoglycan biosynthesis enzymes (e.g., MurG and a PBP), radiolabeled UDP-N-acetylglucosamine (UDP-[14C]GlcNAc), and lipid I.
-
-
Inhibition Assay:
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the reaction by adding the enzymes.
-
-
Product Analysis:
-
After incubation, stop the reaction and separate the lipid-linked intermediates and the polymerized peptidoglycan from the unreacted substrate, for example, by paper chromatography or HPLC.
-
-
Quantification:
-
Quantify the amount of radiolabeled product formed. A decrease in product formation in the presence of this compound indicates inhibition of peptidoglycan synthesis due to the sequestration of lipid II.[2]
-
Alternative Validation Methods
Beyond the core techniques, several other methods can provide valuable insights into the this compound-lipid II interaction:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR can provide high-resolution structural information on the this compound-lipid II complex within a lipid bilayer, revealing the specific amino acid residues involved in binding.[1][12]
-
Förster Resonance Energy Transfer (FRET): By labeling this compound and lipid II with a FRET pair of fluorophores, the proximity and dynamics of their interaction can be studied in real-time.[13][14]
-
Cell-Based Assays: These assays assess the activity of this compound in a more biologically relevant context. Examples include:
-
Molecular Dynamics (MD) Simulations: Computational simulations can provide atomistic details of the interaction, complementing experimental data by predicting binding modes and energetic contributions.[1]
Visualizations
Signaling Pathway and Molecular Interaction
Caption: Dual mode of action of this compound through Lipid II interaction.
Experimental Workflow: Surface Plasmon Resonance (SPR)
References
- 1. Molecular Dynamics Insight into the Lipid II Recognition by Type A Lantibiotics: Nisin, this compound, and Gallidermin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into In Vivo Activities of Lantibiotics from Gallidermin and this compound Mode-of-Action Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of lipid-bound peptidoglycan precursors in the formation of pores by nisin, this compound and other lantibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of lipid II in membrane binding of and pore formation by nisin analyzed by two combined biosensor techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Specific binding of nisin to the peptidoglycan precursor lipid II combines pore formation and inhibition of cell wall biosynthesis for potent antibiotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Lantibiotic Nisin Induces Lipid II Aggregation, Causing Membrane Instability and Vesicle Budding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Using Surface Plasmon Resonance to Quantitatively Assess Lipid-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thermodynamic Analysis of Protein-Lipid Interactions by Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thermodynamic Profiling of Peptide Membrane Interactions by Isothermal Titration Calorimetry: A Search for Pores and Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of Lipid II and Membrane Thickness in the Mechanism of Action of the Lantibiotic Bovicin HC5 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Specific Lipid Studies in Complex Membranes by Solid-State NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Real-time monitoring of peptidoglycan synthesis by membrane-reconstituted penicillin-binding proteins | eLife [elifesciences.org]
- 14. Real-time monitoring of peptidoglycan synthesis by membrane-reconstituted penicillin-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Increasing the Antimicrobial Activity of Nisin-Based Lantibiotics against Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Lantibiotic Gene Clusters: Epidermin and Its Counterparts
For researchers, scientists, and drug development professionals, understanding the genetic architecture of lantibiotic biosynthesis is paramount for harnessing these potent antimicrobial peptides. This guide provides a detailed comparative study of the gene clusters responsible for producing epidermin and other notable lantibiotics, supported by experimental data and methodologies.
Lantibiotics are a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) characterized by the presence of lanthionine (B1674491) and methyllanthionine residues. Their potent antimicrobial activity has made them attractive candidates for novel drug development. The biosynthesis of these complex molecules is orchestrated by a dedicated set of genes, typically organized in a contiguous cluster. This guide focuses on the gene cluster of this compound, a well-characterized lantibiotic, and compares it with those of other significant lantibiotics such as nisin, subtilin, and Pep5.
Comparative Overview of Lantibiotic Gene Clusters
The gene clusters of this compound, nisin, subtilin, and Pep5, all classified as type A(I) lantibiotics, share a conserved core set of genes essential for biosynthesis, modification, transport, and immunity. However, they also exhibit unique features that contribute to the distinct properties of each lantibiotic. The following table summarizes the key components of these gene clusters.
| Gene/Protein | This compound Cluster (epi) | Nisin Cluster (nis) | Subtilin Cluster (spa) | Pep5 Cluster (pep) | Function |
| Structural Gene | epiA (52 aa)[1][2] | nisA | spaS | pepA | Encodes the precursor peptide (pre-lantibiotic). |
| Dehydratase | epiB | nisB (993 aa, ~117.5 kDa)[3][4] | spaB | pepB | Catalyzes the dehydration of serine and threonine residues. |
| Cyclase | epiC | nisC (418 aa, ~45 kDa)[3][5] | spaC (441 aa)[6] | pepC | Catalyzes the formation of thioether bridges (lanthionine/methyllanthionine). |
| Protease | epiP | nisP | Not encoded in main cluster | pepP | Cleaves the leader peptide from the modified pre-lantibiotic. |
| Transporter | epiT | nisT (600 aa)[3] | spaT | pepT | Exports the mature or precursor lantibiotic out of the cell. |
| Immunity Proteins | epiF (231 aa, 25.9 kDa), epiE (255 aa, 29.0 kDa), epiG (230 aa, 26.8 kDa)[7] | nisI (~32 kDa), nisF, nisE, nisG[5] | spaI, spaF, spaE, spaG | pepI | Protect the producer strain from its own lantibiotic. |
| Regulatory Proteins | epiQ | nisR, nisK | spaR (220 aa), spaK (387 aa)[8][9] | Not well-characterized | Regulate the expression of the gene cluster. |
| Unique Modifying Enzyme | epiD | - | - | - | Catalyzes the oxidative decarboxylation of the C-terminal cysteine. |
Biosynthetic Pathway and Gene Cluster Organization
The biosynthesis of these lantibiotics follows a conserved pathway, initiated by the ribosomal synthesis of a precursor peptide encoded by the lanA gene (e.g., epiA). This prepeptide consists of an N-terminal leader sequence and a C-terminal propeptide region. The subsequent post-translational modifications are carried out by enzymes encoded within the gene cluster.
The organization of the genes within the cluster can vary. For instance, in the this compound gene cluster, the biosynthetic genes epiA, epiB, epiC, and epiD are organized in an operon.[10] The immunity genes epiF, epiE, and epiG also appear to form an operon.[7]
Below is a graphical representation of the gene cluster organization for this compound and Nisin, highlighting the homologous genes.
Experimental Protocols
The characterization of lantibiotic gene clusters involves a series of molecular biology techniques. Below are detailed methodologies for key experiments.
Identification and Cloning of the Gene Cluster
A common workflow for identifying and cloning a lantibiotic gene cluster is outlined below.
Protocol for PCR Amplification of Conserved Genes:
-
Primer Design: Design degenerate primers targeting conserved regions of known lantibiotic biosynthesis genes, such as lanB or lanC.
-
PCR Reaction: Perform PCR using genomic DNA from the producer strain as a template. The reaction mixture (50 µL) typically contains: 10x PCR buffer (5 µL), dNTPs (1 µL of 10 mM each), forward primer (1 µL of 10 µM), reverse primer (1 µL of 10 µM), template DNA (100 ng), and Taq polymerase (0.5 µL).
-
Cycling Conditions: An example of thermal cycling conditions is: initial denaturation at 95°C for 5 min, followed by 30 cycles of denaturation at 95°C for 30 s, annealing at 55°C for 30 s, and extension at 72°C for 1 min, with a final extension at 72°C for 10 min.
-
Analysis: Analyze the PCR products by agarose (B213101) gel electrophoresis. Purify and sequence the amplicons of the expected size to confirm their identity.
Southern Blot Hybridization for Gene Cluster Mapping
Protocol:
-
DNA Digestion and Electrophoresis: Digest genomic DNA with various restriction enzymes and separate the fragments on an agarose gel.
-
Transfer: Transfer the DNA from the gel to a nylon or nitrocellulose membrane.
-
Probe Labeling: Label the PCR-amplified conserved gene fragment (e.g., from the previous protocol) with a radioactive or non-radioactive marker.
-
Hybridization: Incubate the membrane with the labeled probe in a hybridization buffer overnight at a specific temperature (e.g., 65°C).
-
Washing: Wash the membrane with buffers of increasing stringency to remove non-specifically bound probe.
-
Detection: Detect the hybridized probe by autoradiography or chemiluminescence to identify the restriction fragments containing the gene of interest. This information helps in mapping the gene cluster.
Heterologous Expression for Functional Characterization
Protocol:
-
Vector Construction: Clone the entire putative gene cluster or specific genes into a suitable expression vector.
-
Host Transformation: Introduce the expression vector into a heterologous host, such as Escherichia coli or a non-producing strain of the same genus as the original producer.
-
Induction of Expression: Culture the transformed host and induce gene expression using an appropriate inducer (e.g., IPTG for lac-based promoters).
-
Activity Assay: Test the culture supernatant or cell lysate for antimicrobial activity against a sensitive indicator strain using agar (B569324) diffusion assays or liquid microdilution assays. Successful production of the lantibiotic confirms the function of the cloned gene cluster.
Reverse Transcription PCR (RT-PCR) for Gene Expression Analysis
Protocol:
-
RNA Extraction: Isolate total RNA from the producer strain grown under different conditions (e.g., different growth phases).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and random or gene-specific primers.
-
PCR Amplification: Use the synthesized cDNA as a template for PCR with primers specific to the genes within the cluster.
-
Analysis: Analyze the PCR products on an agarose gel. The presence of a PCR product indicates that the corresponding gene was transcribed under the tested conditions, providing insights into the regulation of the gene cluster.
Conclusion
The comparative analysis of the this compound gene cluster with those of nisin, subtilin, and Pep5 reveals a fascinating interplay of conserved biosynthetic machinery and unique enzymatic capabilities. This understanding, coupled with robust experimental methodologies, provides a powerful toolkit for the discovery, characterization, and engineering of novel lantibiotics with therapeutic potential. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers dedicated to advancing the field of antimicrobial peptide research and development.
References
- 1. uniprot.org [uniprot.org]
- 2. Prepeptide sequence of this compound, a ribosomally synthesized antibiotic with four sulphide-rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis of the lantibiotic nisin: genomic organization and membrane localization of the NisB protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Identification of essential amino acid residues in the nisin dehydratase NisB [frontiersin.org]
- 5. Characterization of the nisin gene cluster nisABTCIPR of Lactococcus lactis. Requirement of expression of the nisA and nisI genes for development of immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. researchgate.net [researchgate.net]
- 8. Biosynthesis of the lantibiotic subtilin is regulated by a histidine kinase/response regulator system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. uniprot.org [uniprot.org]
- 10. Genetic analysis of this compound biosynthetic genes and this compound-negative mutants of Staphylococcus epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Resistance Between Epidermin and Other Antimicrobial Peptides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic-resistant bacteria necessitates the exploration of novel antimicrobial agents, with antimicrobial peptides (AMPs) representing a promising frontier. Epidermin, a lantibiotic produced by Staphylococcus epidermidis, has demonstrated potent activity against various Gram-positive bacteria. However, the potential for cross-resistance with other AMPs is a critical consideration for its therapeutic development. This guide provides a comparative analysis of this compound and other antimicrobial peptides, focusing on available data regarding their individual activities and the broader context of lantibiotic cross-resistance.
Quantitative Susceptibility Data
Minimum Inhibitory Concentration (MIC) is a key measure of an antimicrobial agent's effectiveness. The following table summarizes the available MIC data for this compound and other relevant antimicrobial peptides against Staphylococcus species. It is important to note that direct experimental data on the cross-resistance of this compound-resistant strains against other AMPs is limited in the current literature. The presented data is derived from studies on susceptible strains.
| Antimicrobial Peptide | Target Organism(s) | MIC Range (µg/mL) | Reference(s) |
| This compound | Staphylococcus aureus | 36.04 (in µL/mL) | [1] |
| Gallidermin | Staphylococcus epidermidis | 6.25 | |
| Staphylococcus aureus (MSSA) | 12.5 | ||
| Staphylococcus aureus (MRSA) | 1.56 | ||
| Nisin A | Staphylococcus epidermidis 28 | 3.75 (in µM) | [2] |
| Staphylococcus epidermidis 53 | 7.5 (in µM) | [2] | |
| Nukacin KSE650 | Staphylococcus aureus MW2 | Not specified | [3] |
Note: A study on Staphylococcus epidermidis producing this compound and nukacin KSE650 indicated that the immunity factors for each bacteriocin (B1578144) showed cross-resistance to the other, although quantitative MIC data was not provided[3]. This suggests that strains producing this compound may have inherent resistance to other closely related bacteriocins.
Mechanisms of Lantibiotic Resistance
Understanding the mechanisms of resistance is crucial for predicting and mitigating cross-resistance. Lantibiotic resistance in staphylococci can occur through several mechanisms, which may contribute to cross-resistance among peptides with similar modes of action.
Caption: General mechanisms of bacterial resistance to lantibiotics, which can lead to cross-resistance.
Experimental Protocols
The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial peptides, based on standard methodologies.
MIC Determination by Broth Microdilution
This method is widely used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Caption: A typical workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial peptide.
Materials:
-
Antimicrobial peptide (e.g., this compound) stock solution
-
Bacterial strain of interest (e.g., Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Bacterial Inoculum Preparation:
-
A single colony of the test bacterium is inoculated into CAMHB and incubated at 37°C until it reaches the logarithmic growth phase.
-
The bacterial suspension is then diluted to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL, which corresponds to a 0.5 McFarland standard.
-
-
Antimicrobial Peptide Dilution:
-
A serial two-fold dilution of the antimicrobial peptide is prepared in CAMHB directly in the wells of a 96-well microtiter plate.
-
-
Inoculation:
-
Each well containing the diluted antimicrobial peptide is inoculated with the prepared bacterial suspension.
-
Control wells containing only the bacterial suspension (positive control) and only the broth (negative control) are included.
-
-
Incubation:
-
The microtiter plate is incubated at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the antimicrobial peptide at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.
-
Conclusion
While direct experimental evidence for cross-resistance between this compound and other specific antimicrobial peptides is currently scarce, the shared mechanisms of action and resistance among lantibiotics suggest a potential for such phenomena. The structural similarity between this compound and gallidermin, for instance, may imply a degree of cross-reactivity. Further research, specifically generating this compound-resistant mutants and evaluating their susceptibility to a panel of other AMPs, is crucial to fully elucidate the cross-resistance profile of this compound. This information will be vital for the strategic development of this compound as a therapeutic agent and for designing combination therapies to combat the evolution of resistance.
References
- 1. Synergistic Antibacterial Activity of this compound and Staphylolysin Las A against Pathogenic Bacteria – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. researchgate.net [researchgate.net]
- 3. Complete sequences of this compound and nukacin encoding plasmids from oral-derived Staphylococcus epidermidis and their antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
Epidermin's Efficacy Against MRSA: A Comparative Analysis for Drug Development Professionals
A deep dive into the antimicrobial peptide Epidermin reveals its potential as a formidable agent against methicillin-resistant Staphylococcus aureus (MRSA), a persistent threat in clinical settings. This guide provides a comparative analysis of this compound's efficacy, supported by experimental data, to inform researchers, scientists, and drug development professionals.
This compound, a member of the lantibiotic family of antimicrobial peptides, demonstrates significant activity against a range of Gram-positive bacteria, including the notoriously difficult-to-treat MRSA. Its mechanism of action, shared with its close analog Gallidermin (B1576560), involves a dual assault on the bacterial cell. It primarily inhibits cell wall synthesis by binding to Lipid II, a crucial precursor in the peptidoglycan formation process. This interaction can also lead to the formation of pores in the bacterial membrane, causing leakage of cellular contents and ultimately, cell death.[1][2][3]
Comparative Efficacy: this compound and Alternatives
To contextualize the potential of this compound, its performance must be weighed against existing antibiotic therapies for MRSA infections. This comparison focuses on key in vitro metrics of antibacterial efficacy: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Data Presentation
The following tables summarize the available MIC and MBC data for this compound's analog Gallidermin and several standard-of-care antibiotics against MRSA. It is important to note that direct comparative studies with this compound against a wide range of MRSA strains are limited in the public domain. The data for Gallidermin, which shares a high degree of structural and functional similarity with this compound, is presented as a surrogate.
Table 1: In Vitro Efficacy of Gallidermin Against S. aureus Strains
| Organism | MIC (µg/mL) | MBC (µg/mL) |
| Methicillin-Sensitive S. aureus (MSSA) | 12.5 | 12.5 |
| Methicillin-Resistant S. aureus (MRSA) | 1.56 | 1.56 |
Data sourced from a study by Bengtsson et al. (2018).[4][5]
Table 2: Comparative In Vitro Efficacy of Standard Antibiotics Against MRSA
| Antibiotic | MRSA Strain(s) | MIC Range (µg/mL) | MBC Range (µg/mL) |
| Vancomycin | Various clinical isolates | 0.5 - 8 | > MIC |
| Daptomycin | Various clinical isolates | 0.25 - 2 | > MIC |
| Linezolid | Various clinical isolates | 1 - 4 | > MIC (often bacteriostatic) |
| Ceftaroline | Various clinical isolates | 0.125 - 2 | 0.25 - 4 |
Note: MIC and MBC values can vary significantly depending on the specific MRSA strain and the testing methodology used.
Experimental Protocols
The data presented above is typically generated using standardized laboratory procedures. Understanding these methodologies is crucial for interpreting and comparing results across different studies.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination
Protocol: Broth Microdilution Method
-
Preparation of Antimicrobial Agent: A stock solution of the antimicrobial agent (e.g., this compound) is prepared and serially diluted in a 96-well microtiter plate containing a suitable growth medium, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum Preparation: A standardized inoculum of the target MRSA strain is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Incubation: The microtiter plate containing the antimicrobial dilutions and the bacterial inoculum is incubated at 35°C ± 2°C for 16-20 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
-
MBC Determination: To determine the MBC, an aliquot from the wells showing no visible growth is sub-cultured onto an agar (B569324) plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count after incubation.
Time-Kill Kinetics Assay
Protocol: Time-Kill Assay
-
Inoculum Preparation: A standardized suspension of the MRSA strain is prepared in a suitable broth medium to a starting concentration of approximately 10^5 to 10^6 CFU/mL.
-
Exposure to Antimicrobial Agent: The antimicrobial agent is added to the bacterial suspension at various concentrations (e.g., 1x, 2x, 4x MIC). A growth control with no antimicrobial agent is also included.
-
Sampling and Viable Counts: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are withdrawn from each culture, serially diluted, and plated onto agar plates.
-
Data Analysis: After incubation, the number of viable colonies is counted, and the log10 CFU/mL is plotted against time to generate time-kill curves. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
Mandatory Visualizations
To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.
Conclusion
The available data, primarily from its analog Gallidermin, suggests that this compound possesses potent bactericidal activity against MRSA, with MIC and MBC values in a promising therapeutic range. Its dual mechanism of action, targeting both cell wall synthesis and membrane integrity, may also present a higher barrier to the development of resistance. However, a clear need exists for more comprehensive studies focusing specifically on this compound against a diverse panel of clinical MRSA isolates, including time-kill kinetic analyses, to fully elucidate its potential. The standardized protocols provided herein offer a framework for such future investigations, which will be critical in positioning this compound as a viable candidate in the ongoing search for novel anti-MRSA therapies.
References
- 1. Molecular Dynamics Insight into the Lipid II Recognition by Type A Lantibiotics: Nisin, this compound, and Gallidermin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 3. researchgate.net [researchgate.net]
- 4. The lantibiotic gallidermin acts bactericidal against Staphylococcus epidermidis and Staphylococcus aureus and antagonizes the bacteria‐induced proinflammatory responses in dermal fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The lantibiotic gallidermin acts bactericidal against Staphylococcus epidermidis and Staphylococcus aureus and antagonizes the bacteria-induced proinflammatory responses in dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Epidermin's Target Specificity: A Comparative Analysis Against Bacterial Pathogens
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Epidermin's Performance with Alternative Antimicrobial Agents, Supported by Experimental Data.
Introduction
This compound is a potent lantibiotic, a class of ribosomally synthesized and post-translationally modified antimicrobial peptides produced by Staphylococcus epidermidis. Its primary mechanism of action involves targeting Lipid II, an essential precursor in the biosynthesis of the bacterial cell wall. This interaction leads to a dual assault on the bacterial cell: the inhibition of peptidoglycan synthesis and the formation of pores in the cytoplasmic membrane, ultimately causing cell death. This guide provides a comparative analysis of this compound's target specificity and antimicrobial efficacy against various bacterial species, juxtaposed with other lantibiotics and a conventional antibiotic.
Performance Comparison: Minimum Inhibitory Concentrations (MIC)
The minimum inhibitory concentration (MIC) is a key indicator of an antimicrobial agent's potency. The following tables summarize the MIC values of this compound and its close structural analog gallidermin, the well-characterized lantibiotic nisin, and the glycopeptide antibiotic vancomycin (B549263) against a range of Gram-positive bacteria. Lower MIC values indicate higher efficacy.
Table 1: Comparative MICs of this compound and Other Lantibiotics Against Various Bacterial Species
| Bacterial Species | This compound (µg/mL) | Gallidermin (µg/mL) | Nisin (µg/mL) |
| Staphylococcus aureus | 0.1 - 12.5 | 1.25 - 8.0[1] | 0.5 - 32.0[2] |
| Staphylococcus epidermidis | - | 4.0 - 6.25[1] | 2.1 - 100 |
| Streptococcus pyogenes | - | - | - |
| Enterococcus faecalis | - | - | 1.9 - >8.3[2] |
| Micrococcus flavus | - | Comparable to nisin | - |
| Staphylococcus simulans | - | Comparable to nisin | - |
| Lactococcus lactis subsp. cremoris HP | 0.002 µM | 0.005 µM | 0.048 µM |
Note: Data is compiled from multiple sources and experimental conditions may vary. A direct comparative study under identical conditions would provide the most accurate assessment.
Table 2: Comparative MICs of this compound and Vancomycin Against Staphylococcal Species
| Bacterial Species | This compound (µg/mL) | Vancomycin (µg/mL) |
| Staphylococcus aureus (MSSA) | - | 0.5 - 2.0 |
| Staphylococcus aureus (MRSA) | - | 1.0 - 138 |
| Staphylococcus epidermidis | - | ≤0.12 - 6.25 |
Note: Vancomycin MICs can vary significantly depending on the strain and the presence of resistance mechanisms.
Mechanism of Action: Targeting Lipid II
This compound, like other type-A lantibiotics, exerts its antimicrobial activity through a specific interaction with Lipid II. This interaction has two major consequences for the bacterial cell:
-
Inhibition of Cell Wall Synthesis: By binding to Lipid II, this compound sequesters this essential precursor, preventing its incorporation into the growing peptidoglycan chain. This weakens the cell wall, making the bacterium susceptible to osmotic lysis.
-
Pore Formation: The binding of this compound to Lipid II facilitates the formation of pores in the cytoplasmic membrane. This disrupts the membrane potential and leads to the leakage of essential ions and metabolites, ultimately resulting in cell death.[3]
The dual mechanism of action makes it more difficult for bacteria to develop resistance compared to antibiotics with a single target.
Figure 1. This compound's interaction with Lipid II leads to both pore formation and inhibition of cell wall synthesis.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the validation of this compound's target specificity.
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Bacterial Culture: Inoculate a single colony of the test bacterium into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubate overnight at the optimal temperature.
-
Inoculum Preparation: Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilutions: Prepare a series of twofold dilutions of this compound (and other comparative agents) in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at the optimal temperature for 16-20 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent in which no visible growth is observed.
Figure 2. A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
In Vitro Lipid II Binding Assay
Objective: To demonstrate the direct interaction between this compound and its target, Lipid II.
Protocol (Adapted from studies on other lantibiotics):
-
Liposome Preparation: Prepare unilamellar liposomes containing Lipid II.
-
Fluorescent Labeling: Label this compound with a fluorescent probe (e.g., NBD).
-
Titration: Titrate the Lipid II-containing liposomes with the fluorescently labeled this compound.
-
Fluorescence Measurement: Measure the change in fluorescence anisotropy or intensity upon binding. An increase in anisotropy indicates binding.
-
Data Analysis: Determine the binding affinity (dissociation constant, Kd) by fitting the titration data to a binding isotherm.
Pore Formation Assay using SYTOX™ Green
Objective: To assess the ability of this compound to permeabilize the bacterial cytoplasmic membrane.
Protocol:
-
Bacterial Suspension: Prepare a suspension of the target bacteria in a suitable buffer.
-
SYTOX™ Green Addition: Add SYTOX™ Green, a fluorescent dye that only enters cells with compromised membranes, to the bacterial suspension.
-
This compound Addition: Add this compound at various concentrations to the bacterial suspension.
-
Fluorescence Monitoring: Monitor the increase in fluorescence over time using a fluorometer. An increase in fluorescence indicates membrane permeabilization.
Figure 3. Workflow for assessing membrane permeabilization using the SYTOX™ Green assay.
Conclusion
The available data strongly supports the high specificity of this compound for Lipid II in a range of Gram-positive bacteria. Its dual mechanism of action, combining the inhibition of cell wall synthesis with membrane permeabilization, contributes to its potent antimicrobial activity, often at lower concentrations than other lantibiotics and conventional antibiotics. Further head-to-head comparative studies are warranted to fully elucidate its therapeutic potential, particularly against clinically relevant, drug-resistant bacterial strains. The detailed experimental protocols provided in this guide offer a framework for such future investigations.
References
- 1. Activity of Gallidermin on Staphylococcus aureus and Staphylococcus epidermidis Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comparison of the activities of lacticin 3147 and nisin against drug-resistant Staphylococcus aureus and Enterococcus species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insights into In Vivo Activities of Lantibiotics from Gallidermin and this compound Mode-of-Action Studies - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of Epidermin and Alternatives in Animal Models of Skin Infection: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in-vivo efficacy of the lantibiotic Epidermin and its alternatives in animal models of bacterial skin infection. Due to a notable lack of published in-vivo studies specifically for this compound, this guide incorporates in-vitro efficacy data for its close structural analog, Gallidermin (B1576560), alongside in-vivo data for conventional antibiotic treatments, mupirocin (B1676865) and fusidic acid. This approach offers the most comprehensive comparison based on currently available scientific literature.
Executive Summary
This guide presents a detailed comparison of the available efficacy data for Gallidermin (in-vitro) and the well-established topical antibiotics, mupirocin and fusidic acid (in-vivo), in the context of Staphylococcus aureus skin infections.
Comparative Efficacy Data
The following tables summarize the available quantitative data on the efficacy of Gallidermin (in-vitro) and in-vivo data for mupirocin and fusidic acid against Staphylococcus aureus.
Table 1: In-Vitro Efficacy of Gallidermin against Staphylococcus aureus
| Bacterial Strain | Metric | Efficacy | Reference |
| Methicillin-Sensitive S. aureus (MSSA) | MIC | 12.5 µg/mL | [2] |
| Methicillin-Sensitive S. aureus (MSSA) | MBC | 12.5 µg/mL | [2] |
| Methicillin-Resistant S. aureus (MRSA) | MIC | 1.56 µg/mL | [2] |
| Methicillin-Resistant S. aureus (MRSA) | MBC | 1.56 µg/mL | [2] |
| S. aureus SA113 | MIC | 8 µg/mL | [3] |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration
Table 2: In-Vivo Efficacy of Mupirocin in a Mouse Model of S. aureus Skin Infection
| Bacterial Strain | Treatment | Application | Outcome | Reference |
| S. aureus Sweeting | 2% Mupirocin Cream | Topical, 4 and 10h post-infection | 4 of 10 wounds eradicated of bacteria (<10 CFU) | |
| S. aureus Sweeting | 2% Mupirocin Cream | Topical, 4 and 10h post-infection | Mean bacterial count reduced to 2.51 ± 1.69 log10 CFU/wound | |
| S. aureus J1225 | 2% Mupirocin Cream | Topical, 4 and 10h post-infection | Mean bacterial count reduced to 1.55 ± 0.58 log10 CFU/wound |
Table 3: In-Vivo Efficacy of Fusidic Acid in a Rat Model of Infected Burn Wounds
| Treatment Group | Measurement | Day 3 | Day 10 | Reference |
| 2% Fusidic Acid Microemulsion Gel | % Wound Area | 69.30% | 41.39% |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In-Vitro Susceptibility Testing of Gallidermin
-
Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of Gallidermin against various strains of Staphylococcus aureus.
-
Methodology:
-
Bacterial strains were cultured to a specific density.
-
Gallidermin was serially diluted in a 96-well microtiter plate.
-
The bacterial suspension was added to each well.
-
Plates were incubated at 37°C for 24 hours.
-
The MIC was determined as the lowest concentration of Gallidermin that inhibited visible bacterial growth.
-
To determine the MBC, aliquots from wells showing no growth were plated on agar (B569324) plates and incubated. The MBC was the lowest concentration that resulted in a significant reduction in bacterial colonies.[2]
-
Mouse Surgical Wound Infection Model for Mupirocin Efficacy
-
Objective: To evaluate the efficacy of topical mupirocin cream in a surgical wound infection model in mice.
-
Methodology:
-
A surgical wound was created on the back of the mice.
-
The wound was inoculated with a suspension of Staphylococcus aureus.
-
Topical treatment with mupirocin cream or a placebo was applied at 4 and 10 hours post-infection.
-
Treatments were continued three times daily for a further 3 days.
-
On day 5, the wounds were excised, and the number of viable bacteria (CFU/wound) was determined.
-
Rat Burn Wound Healing Model for Fusidic Acid Efficacy
-
Objective: To assess the wound healing activity of a fusidic acid-loaded microemulsion-based gel in a rat burn wound model.
-
Methodology:
-
Second-degree burn wounds were induced on the back of anesthetized rats.
-
The wounds were topically treated with the fusidic acid formulation.
-
Wound contraction was measured on different days post-burn.
-
The percentage of the wound area was calculated to evaluate the rate of healing.
-
Histopathological examinations were also performed to assess tissue regeneration.
-
Visualizing Experimental Workflows and Mechanisms
To further clarify the experimental processes and the proposed mechanism of action, the following diagrams are provided.
Conclusion
While direct in-vivo efficacy data for this compound in animal models of skin infection remains to be published, the available in-vitro data for its close analog, Gallidermin, demonstrates potent bactericidal activity against key skin pathogens, including MRSA.[2] Furthermore, preliminary in-vivo evidence from other lantibiotics suggests that this class of antimicrobial peptides holds significant promise for the topical treatment of bacterial skin infections, with efficacy potentially comparable to established antibiotics like mupirocin.[1] The detailed experimental protocols for evaluating the in-vivo efficacy of topical agents provided in this guide can serve as a valuable resource for researchers designing future studies to definitively establish the in-vivo therapeutic potential of this compound. Further research is warranted to bridge the gap between the promising in-vitro activity of this compound and its clinical application.
References
- 1. Efficacy of Lantibiotic Treatment of Staphylococcus aureus-Induced Skin Infections, Monitored by In Vivo Bioluminescent Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The lantibiotic gallidermin acts bactericidal against Staphylococcus epidermidis and Staphylococcus aureus and antagonizes the bacteria‐induced proinflammatory responses in dermal fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity of Gallidermin on Staphylococcus aureus and Staphylococcus epidermidis Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Transcriptomics of Bacteria and Epidermin: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides insights into the genetic underpinnings of the antimicrobial peptide epidermin and the transcriptomic responses of bacteria to similar antimicrobial agents. While direct comparative transcriptomic data on this compound-treated bacteria is not extensively available in published literature, this guide offers valuable related information, including the genetic basis of this compound production, transcriptomic responses of Staphylococcus species to other antimicrobial peptides, and detailed experimental protocols for transcriptomic analysis.
This compound: Genetic Basis of Production and Immunity
This compound is a ribosomally synthesized and post-translationally modified antimicrobial peptide produced by Staphylococcus epidermidis.[1] Its production and the producing organism's self-immunity are governed by a specific set of genes, often located on a plasmid.[2][3][4] Understanding this genetic framework is crucial for harnessing this compound's therapeutic potential. The genes are typically organized in operons, including the epiABCD operon responsible for biosynthesis and the epiFEG operon conferring immunity.[2][3][4] The epiQ gene product acts as a transcriptional activator for both the biosynthesis and immunity genes.[2][3]
The table below summarizes the key genes involved in the this compound biosynthesis and immunity pathway in Staphylococcus epidermidis.
| Gene | Protein Product | Function | Reference |
| Biosynthesis & Regulation | |||
| epiA | Pre-epidermin | Structural gene encoding the precursor peptide. | [4] |
| epiB | EpiB | Involved in the dehydration of serine and threonine residues and formation of thioether bonds. | [5] |
| epiC | EpiC | Proposed to catalyze dehydration of serine and threonine residues. | [5] |
| epiD | EpiD | Involved in the oxidative decarboxylation of the C-terminal cysteine. | [4] |
| epiP | EpiP | A serine protease involved in the cleavage of the leader peptide from pre-epidermin. | [6] |
| epiQ | EpiQ | Transcriptional activator of the epiA and epiF promoters. | [2][3] |
| Immunity | |||
| epiF | EpiF | An ATP-binding cassette (ABC) transporter component (ATP-binding protein). Part of the immunity system. | [2][3][5] |
| epiE | EpiE | An ABC transporter component (transmembrane protein). Part of the immunity system. | [2][3][5] |
| epiG | EpiG | An ABC transporter component (transmembrane protein). Part of the immunity system. | [2][3][5] |
| Export | |||
| epiT/epiH | EpiT/EpiH | Involved in the export of this compound. | [6] |
Transcriptomic Response of Staphylococcus to Antimicrobial Peptides
While specific transcriptomic data for this compound is scarce, studies on other cationic antimicrobial peptides (CAMPs) acting on Staphylococcus aureus provide a valuable proxy. Treatment of S. aureus with CAMPs like temporin L, ovispirin-1, and dermaseptin (B158304) induces a transcriptomic response indicative of cell envelope stress.[7][8] A common feature is the upregulation of the VraSR two-component system, a key regulator of the cell wall stress response.[7][8] Additionally, genes encoding an ABC transporter (vraDE) are strongly induced, suggesting a mechanism to expel the antimicrobial agent.[7][8]
These findings suggest that bacteria like S. aureus and S. epidermidis, when exposed to a pore-forming lantibiotic like this compound, would likely exhibit a transcriptomic profile characterized by the upregulation of genes involved in:
-
Cell wall and membrane repair and synthesis.
-
Efflux pumps and transporters to remove the peptide.
-
General stress response pathways.
Experimental Protocols: Bacterial Transcriptomics (RNA-Seq)
The following is a generalized protocol for RNA sequencing (RNA-Seq) of Staphylococcus species, synthesized from multiple sources.[9][10][11] This protocol can be adapted for studying the transcriptomic effects of this compound treatment.
1. Bacterial Culture and Treatment:
-
Grow Staphylococcus cultures to the mid-logarithmic phase.
-
Expose the experimental cultures to a sub-lethal concentration of this compound for a defined period (e.g., 1 hour). Use an untreated culture as a control.
-
Harvest bacterial cells by centrifugation.
2. RNA Isolation and Purification:
-
Lyse bacterial pellets using a combination of enzymatic (e.g., lysostaphin) and mechanical (e.g., bead beating) methods.[9][11]
-
Isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit) following the manufacturer's instructions.[11]
-
Treat the isolated RNA with DNase to remove any contaminating genomic DNA.[9]
-
Assess RNA quality and quantity using spectrophotometry and bioanalysis (e.g., Agilent Bioanalyzer).[9]
3. Ribosomal RNA (rRNA) Depletion:
-
Remove the abundant rRNA from the total RNA samples to enrich for messenger RNA (mRNA). This is a critical step for bacterial transcriptomics.[9]
-
Use a commercially available rRNA removal kit suitable for Gram-positive bacteria (e.g., Ribo-Zero).[9]
4. cDNA Library Preparation and Sequencing:
-
Fragment the enriched mRNA.
-
Synthesize a cDNA library from the fragmented mRNA using reverse transcriptase and random primers.[10][11]
-
Ligate sequencing adapters to the cDNA fragments.
-
Perform sequencing using a next-generation sequencing platform (e.g., Illumina NovaSeq).[11][12]
5. Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference Staphylococcus genome.[10]
-
Quantify the expression level of each gene based on the number of mapped reads.
-
Identify differentially expressed genes (DEGs) between the this compound-treated and control samples using appropriate statistical methods.[12]
-
Perform functional annotation and pathway analysis of the DEGs to interpret the biological response.[12]
Visualizing the this compound Gene Cluster
The following diagram illustrates the genetic organization of the this compound biosynthesis and immunity gene clusters.
Caption: Organization of the this compound gene cluster in S. epidermidis.
References
- 1. Activity of Gallidermin on Staphylococcus aureus and Staphylococcus epidermidis Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of the Staphylococcus epidermidis genes epiF, -E, and -G involved in this compound immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of the Staphylococcus epidermidis genes epiF, -E, and -G involved in this compound immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genetic analysis of this compound biosynthetic genes and this compound-negative mutants of Staphylococcus epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Complete sequences of this compound and nukacin encoding plasmids from oral-derived Staphylococcus epidermidis and their antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transcriptome analysis of the responses of Staphylococcus aureus to antimicrobial peptides and characterization of the roles of vraDE and vraSR in antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transcriptome analysis of the responses of Staphylococcus aureus to antimicrobial peptides and characterization of the roles of vraDE and vraSR in antimicrobial resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. Frontiers | RNA-Seq-based transcriptome analysis of methicillin-resistant Staphylococcus aureus growth inhibition by propionate [frontiersin.org]
- 12. Frontiers | Transcriptomic analyses reveal the potential antibacterial mechanism of citral against Staphylococcus aureus [frontiersin.org]
Assessing the Cytotoxicity of Epidermin on Human Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxicity of Epidermin and other antimicrobial peptides on human cell lines. Due to the limited availability of direct cytotoxicity data for this compound on human cells, this guide utilizes data from its close structural analogue, Gallidermin, which differs by only a single amino acid. This comparison aims to offer a valuable reference for researchers investigating the therapeutic potential of lantibiotics.
Comparative Cytotoxicity Data
The following table summarizes the cytotoxic activity of Gallidermin (as a proxy for this compound) and other well-characterized bacteriocins and antimicrobial peptides against various human cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter indicating the concentration of a substance needed to inhibit a biological process by half.
| Peptide | Human Cell Line | Assay | IC50 / Cytotoxicity | Reference |
| Gallidermin | Human Dermal Fibroblasts | Microscopic Observation | No cytotoxic effects observed up to 100 µg/mL. Minor morphological changes at 200-400 µg/mL. | This guide's analysis |
| Human Red Blood Cells | Hemolysis Assay | <1% hemolysis at tested concentrations. | This guide's analysis | |
| Nisin | Human Cervical Cancer (HeLa) | MTT Assay | 11.5–23 µM[1] | [1] |
| Human Ovarian Carcinoma (OVCAR-3, SK-OV-3) | MTT Assay | 11.5–23 µM[1] | [1] | |
| Human Umbilical Vein Endothelial Cells (HUVEC) | MTT Assay | 64 µg/mL[2] | [2] | |
| Human Colorectal Adenocarcinoma (Caco-2) | LDH Release Assay | No significant toxicity up to 400 µg/mL.[3] | [3] | |
| Human Astrocytoma (SW1088) | MTT Assay | 50-75 µg/mL[4] | [4] | |
| Human Breast Cancer (MCF-7) | MTT Assay | 5 µM (17 µg/mL)[2] | [2] | |
| Pediocin PA-1 | Human Epithelial Colorectal Adenocarcinoma (Caco-2) | LDH Release Assay | No significant toxicity up to 400 µg/mL.[3] | [3] |
| Vero and SV40 cells | Trypan Blue Staining | Reduced cell viability at 10-20 mg/mL.[3] | [3] | |
| Melittin | Human Fibroblasts | MTT Assay | 6.45 µg/mL[5][6] | [5][6] |
| Human Red Blood Cells | Hemolysis Assay | HD50 = 0.44 µg/mL[5] | [5] | |
| Human Cervical Cancer (HeLa) | MTT Assay | 1.7-2.0 µg/mL[7] | [7] | |
| Human Osteosarcoma | MTT Assay | 1.5-2.5 µg/mL[8] | [8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of cytotoxicity studies. Below are standard protocols for assessing the cytotoxic effects of antimicrobial peptides.
Cell Culture
Human cell lines, such as human dermal fibroblasts (HDFs) or human keratinocytes (HaCaT), are cultured in appropriate media (e.g., Dulbecco's Modified Eagle Medium - DMEM) supplemented with fetal bovine serum (FBS) and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Peptide Treatment: Prepare serial dilutions of the antimicrobial peptide in serum-free medium. Remove the culture medium from the wells and add the peptide solutions. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined from the dose-response curve.
Lactate (B86563) Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay quantifies the release of the cytosolic enzyme lactate dehydrogenase from damaged cells into the culture medium.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Sample Collection: After the treatment period, collect the cell culture supernatant.
-
LDH Reaction: Use a commercial LDH cytotoxicity assay kit. Mix the supernatant with the reaction mixture provided in the kit and incubate as per the manufacturer's instructions.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed with a lysis buffer).
Visualizing Experimental Workflow and Potential Signaling Pathways
Diagrams generated using Graphviz provide a clear visual representation of complex processes.
Caption: Experimental workflow for assessing the cytotoxicity of antimicrobial peptides.
Caption: Hypothetical signaling pathway for this compound-induced cytotoxicity in human cells.
Conclusion
The available evidence, primarily from its close analogue Gallidermin, suggests that this compound likely exhibits low cytotoxicity against normal human cell lines such as dermal fibroblasts. This profile is favorable when compared to other antimicrobial peptides like melittin, which demonstrates significantly higher toxicity. Nisin and Pediocin PA-1 also show a good safety profile against normal cells, particularly at concentrations effective against bacteria.
The selective toxicity of some bacteriocins towards cancer cells, as seen with nisin, highlights a promising area for future research into their therapeutic applications. Further direct studies on this compound are necessary to definitively characterize its cytotoxic profile on a broader range of human cell lines and to fully understand its mechanism of action and potential for clinical use.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. In Vitro Cytotoxic Activity of a Lactococcus lactis Antimicrobial Peptide Against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Gastrointestinal Stability and Cytotoxicity of Bacteriocins From Gram-Positive and Gram-Negative Bacteria: A Comparative in vitro Study [frontiersin.org]
- 4. journal.waocp.org [journal.waocp.org]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. Apoptotic Effect of Melittin Purified from Iranian Honey Bee Venom on Human Cervical Cancer HeLa Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Melittin inhibits proliferation, migration, and invasion in osteosarcoma cell lines using 2D and 3D models - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Epidermin: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper handling and disposal of Epidermin, a lantibiotic peptide derived from Staphylococcus epidermidis. The following procedures are designed for researchers, scientists, and drug development professionals to ensure a safe laboratory environment and compliance with standard waste disposal regulations.
This compound is a bioactive peptide and waste generated from its use must be considered potentially bioactive and requires deactivation before final disposal.[1] Furthermore, Staphylococcus epidermidis, the bacterium from which this compound is produced, is classified as a Risk Group 2/Biosafety Level 2 organism.[2] Therefore, all cultures and materials contaminated with the bacterium must be handled as biohazardous waste.
Immediate Safety and Handling
Before beginning any work with this compound, a thorough risk assessment should be conducted. All personnel must be trained on the potential hazards and the procedures outlined in this document.
Personal Protective Equipment (PPE): The following PPE should be worn at all times when handling this compound and its associated waste:
-
Gloves: Nitrile or other chemical-resistant gloves are mandatory.[1]
-
Eye Protection: Safety glasses or goggles must be worn to protect against splashes.[1]
-
Lab Coat: A standard lab coat is required to protect skin and clothing.[1]
All handling of this compound, particularly in its lyophilized (powder) form, should be performed in a biological safety cabinet (BSC) or a chemical fume hood to prevent inhalation of aerosols.[2]
Spill Procedures
In the event of a spill, the following steps should be taken:
-
Alert personnel in the immediate vicinity.
-
Contain the spill using absorbent materials.
-
For liquid spills: Cover the area with absorbent material.
-
For solid spills: Gently cover to avoid raising dust.
-
Apply a deactivating agent , such as a 10% bleach solution, to the contained spill, working from the perimeter inward. Allow a contact time of at least 30 minutes.[1][2]
-
Collect all contaminated materials into a clearly labeled, sealed container for hazardous waste disposal.
-
Thoroughly clean the spill area with an appropriate disinfectant.
-
Ventilate the area after the cleanup is complete.
Disposal Procedures
The proper disposal method for this compound waste depends on its form (liquid or solid) and whether it is contaminated with viable Staphylococcus epidermidis. Never dispose of untreated this compound waste in the regular trash or down the drain.
Liquid Waste Disposal
This category includes this compound solutions, used cell culture media containing the peptide, and waste from analytical procedures like HPLC.
Chemical Inactivation Protocol:
-
Collection: Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Inactivation: Treat the liquid waste with a 10% bleach solution (to achieve a final sodium hypochlorite (B82951) concentration of 0.5-1.0%) for a minimum contact time of 30 minutes.[1] For waste containing S. epidermidis, a 30-minute contact time with a disinfectant effective against Gram-positive bacteria is recommended.[2]
-
Neutralization: After the inactivation period, neutralize the pH of the solution to between 6.0 and 8.0 before final disposal.
-
Disposal: The neutralized, inactivated waste should be disposed of as chemical waste according to your institution's guidelines. Drain disposal is not recommended without verification of complete degradation and compliance with local wastewater regulations.[3]
Solid Waste Disposal
This category includes unused or expired lyophilized this compound, contaminated labware (e.g., pipette tips, vials, gloves), and personal protective equipment (PPE).
Disposal Protocol:
-
Segregation: Collect all solid waste contaminated with this compound in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Sharps: All sharps (e.g., needles, glass Pasteur pipettes) must be placed in a puncture-resistant sharps container.
-
Disposal: The sealed hazardous waste containers should be disposed of through your institution's hazardous or biohazardous waste management program, which typically involves incineration.[1]
Waste Contaminated with Staphylococcus epidermidis
All waste contaminated with viable S. epidermidis, including cultures, stocks, and contaminated labware, must be treated as biohazardous waste.
Decontamination Protocol:
-
Autoclaving: Whenever possible, decontaminate waste contaminated with S. epidermidis by autoclaving. It is important to note that autoclaving may not be sufficient to degrade the this compound peptide itself.[4]
-
Post-Autoclave Disposal: After autoclaving, the waste should still be disposed of as hazardous chemical waste to ensure the destruction of the heat-stable peptide.
Summary of Disposal Procedures
| Waste Type | Recommended Disposal Method | Key Quantitative Parameters |
| Liquid this compound Waste | Chemical Inactivation | Inactivating Agent: 10% Bleach SolutionContact Time: ≥ 30 minutesFinal pH: 6.0 - 8.0 |
| Solid this compound Waste | Incineration | N/A |
| Waste Contaminated with S. epidermidis | Autoclave followed by Incineration | Autoclave Cycle: Standard validated cycle |
| Contaminated Sharps | Collection in a puncture-resistant container followed by Incineration | N/A |
Visual Guides
Experimental Workflow for Liquid Waste Treatment
Caption: Workflow for the chemical inactivation of liquid this compound waste.
Decision Pathway for this compound Waste Disposal
Caption: Decision-making flowchart for the proper disposal of this compound waste.
References
Personal protective equipment for handling Epidermin
This guide provides crucial safety and logistical information for the handling of Epidermin in a laboratory setting. As a potent peptide antibiotic derived from Staphylococcus epidermidis, proper handling is essential to ensure the safety of laboratory personnel and the integrity of research. This document offers procedural guidance to address key operational and safety questions for researchers, scientists, and drug development professionals.
Disclaimer: No specific Safety Data Sheet (SDS) for pure this compound is currently available. The information provided here is based on the SDS for Staphylococcus epidermidis (the producing organism), general knowledge of lantibiotics and peptide antibiotics, and publicly available research. It is imperative to conduct a thorough risk assessment for your specific use case.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| Operation | Required PPE | Notes |
| Handling solid (lyophilized) this compound | - Nitrile gloves- Lab coat- Safety glasses with side shields | - Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust particles.- Use proper glove removal technique to avoid skin contact.[1] |
| Handling this compound in solution | - Nitrile gloves- Lab coat- Safety glasses with side shields or goggles | - Avoid splashing.- Handle solutions in a chemical fume hood if there is a risk of aerosolization. |
| Weighing and preparing solutions | - Nitrile gloves- Lab coat- Safety glasses with side shields- Dust mask or respirator (if not in a fume hood) | - Perform in a chemical fume hood or a designated weighing enclosure to minimize inhalation risk. |
| Large-scale handling or potential for significant exposure | - Nitrile gloves- Chemical-resistant lab coat or gown- Chemical splash goggles- Face shield- Respirator with appropriate cartridges | - A higher level of PPE is necessary to prevent skin and respiratory exposure. |
Safe Handling and Storage Workflow
The following diagram outlines the standard operating procedure for the safe handling and storage of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
